1-Cyanocyclopentanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyanocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGUJXCOJMPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427892 | |
| Record name | 1-cyanocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540490-54-8 | |
| Record name | 1-cyanocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyanocyclopentanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Bifunctional Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. 1-Cyanocyclopentanecarboxylic acid (CAS No. 540490-54-8) has emerged as a molecule of significant interest, primarily due to its integral role as a key building block in the synthesis of a new class of therapeutics.[1] Its unique architecture, featuring a cyclopentane ring functionalized with both a carboxylic acid and a cyano group on the same carbon, provides a strategic starting point for the construction of complex, three-dimensional molecules tailored for specific biological targets.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, providing researchers and drug development professionals with the critical information needed to leverage this valuable intermediate in their discovery and development pipelines.
Physicochemical and Structural Properties
This compound is a white to off-white solid with a low melting point, also described as a liquid or low melting solid. Its bifunctional nature, possessing both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (cyano group and carbonyl oxygen), influences its physical properties and solubility profile.
| Property | Value | Source |
| CAS Number | 540490-54-8 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂ | [1][4] |
| Molecular Weight | 139.15 g/mol | [1] |
| Melting Point | 45-46 °C | |
| Appearance | White to off-white solid, Liquid, Low Melting Solid | [4] |
| pKa | ~4-5 (estimated) | [1] |
Structural Elucidation
The structure of this compound features a five-membered cyclopentane ring with a carboxyl and a cyano group geminally substituted on one carbon atom. This arrangement imparts a unique steric and electronic environment that is crucial for its synthetic utility.
References
An In-depth Technical Guide to the Structure Elucidation of 1-Cyanocyclopentanecarboxylic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-Cyanocyclopentanecarboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Eschewing a rigid, templated approach, this document is structured to logically guide the researcher through the multifaceted process of confirming the molecule's constitution and stereochemistry. By integrating foundational principles with advanced spectroscopic techniques, this guide emphasizes a self-validating system of analysis, ensuring a high degree of confidence in the final structural assignment. The methodologies detailed herein are grounded in established scientific literature and best practices, providing a robust protocol for researchers in the field.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring a cyclopentane ring substituted with both a carboxylic acid and a nitrile group at the same carbon atom. This unique structural arrangement makes it a valuable building block in organic synthesis, potentially serving as a precursor to a variety of more complex molecules, including pharmaceuticals and materials. The accurate and unambiguous determination of its structure is a critical first step in any research and development endeavor that utilizes this compound. This guide will detail the synergistic application of modern analytical techniques to achieve this goal.
Foundational Analysis: Synthesis and Preliminary Characterization
The elucidation of a chemical structure begins with an understanding of its origin. A common synthetic route to this compound involves the Strecker synthesis, starting from cyclopentanone. This reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed.
A plausible synthetic pathway is as follows:
-
Cyclopentanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride.
-
The resulting 1-aminocyclopentanecarbonitrile is then subjected to hydrolysis, often under acidic conditions, to yield 1-aminocyclopentanecarboxylic acid.
-
Subsequent Sandmeyer reaction or a related transformation could be employed to replace the amino group with a cyano group, although direct cyanation methods from a suitable precursor are also conceivable.
Understanding the synthetic route is crucial as it informs the potential impurities that may be present in the sample, which could interfere with spectroscopic analysis.
The Pillars of Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of this compound relies on the convergence of data from several key analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical workflow.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern
Mass spectrometry is the first port of call for determining the molecular weight and, consequently, the molecular formula of a compound. For this compound (C₇H₉NO₂), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data.
Expected Molecular Ion:
-
Formula: C₇H₉NO₂
-
Monoisotopic Mass: 139.0633 g/mol
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecule [M+H]⁺ (m/z 140.0711) or the deprotonated molecule [M-H]⁻ (m/z 138.0556).
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.
-
Data Analysis: The measured m/z value is compared to the theoretical value to confirm the elemental composition.
Fragmentation Analysis (Tandem MS/MS):
By inducing fragmentation of the molecular ion, valuable structural information can be obtained. Key fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.[1][2]
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the carboxyl group (-COOH, 45 Da) or the cyano group (-CN, 26 Da).
-
Loss of Water: A peak corresponding to the loss of water ([M-H₂O]⁺) is also possible.
-
Decarboxylation: The loss of carbon dioxide ([M-CO₂]⁺) is a common fragmentation pathway for carboxylic acids.[2]
The fragmentation pattern provides a fingerprint of the molecule, helping to confirm the presence of the carboxylic acid and nitrile functional groups and their connectivity to the cyclopentane ring.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |
| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₉O]⁺ | Loss of CN |
| 94 | [C₇H₈N]⁺ | Loss of COOH |
| 95 | [C₅H₇O₂]⁺ | Loss of C₂H₄ (from ring) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitrile moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups.
Expected Characteristic IR Absorptions:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]
-
C-H Stretch: Absorptions for the C-H bonds of the cyclopentane ring will appear just below 3000 cm⁻¹.[5]
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹.[4] The presence of this peak is a strong indicator of the nitrile group.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹. The exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower wavenumber.[3]
-
C-O Stretch and O-H Bend: Bands corresponding to the C-O stretch and O-H bend of the carboxylic acid are expected in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively).[3]
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity & Shape |
| 3300-2500 | O-H stretch (carboxylic acid) | Strong, very broad |
| ~2950 | C-H stretch (aliphatic) | Medium to strong, sharp |
| 2260-2220 | C≡N stretch (nitrile) | Medium, sharp |
| 1760-1690 | C=O stretch (carboxylic acid) | Strong, sharp |
| 1440-1395 | O-H bend (carboxylic acid) | Medium |
| 1320-1210 | C-O stretch (carboxylic acid) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon and hydrogen skeleton of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Proton-decoupled ¹³C NMR spectroscopy provides a count of the number of unique carbon environments in the molecule. Due to the symmetry of the cyclopentane ring in the unsubstituted form, the introduction of two different functional groups at the same carbon atom will lead to distinct chemical shifts for the ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Analyze the number of signals and their chemical shifts.
Expected ¹³C NMR Chemical Shifts:
-
Carboxyl Carbon (C=O): This quaternary carbon will appear significantly downfield, typically in the range of 170-185 ppm.[6]
-
Nitrile Carbon (C≡N): The nitrile carbon is also deshielded and is expected to resonate in the region of 115-125 ppm.[7]
-
Quaternary Cyclopentane Carbon (C1): The carbon atom bearing both the cyano and carboxyl groups will be a quaternary carbon and its chemical shift will be influenced by both electron-withdrawing groups.
-
Cyclopentane Methylene Carbons (CH₂): Due to the substitution at C1, the methylene carbons of the cyclopentane ring are no longer equivalent. We would expect to see three distinct signals for the four methylene carbons. The two carbons adjacent to the substituted carbon (C2 and C5) will be equivalent, and the two carbons further away (C3 and C4) will also be equivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (Proton-decoupled) |
| C=O | 170-185 | Singlet |
| C≡N | 115-125 | Singlet |
| C1 | 50-70 | Singlet |
| C2, C5 | 30-45 | Singlet |
| C3, C4 | 20-35 | Singlet |
¹H NMR spectroscopy provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The cyclopentane ring's flexibility can lead to complex multiplets due to averaged coupling constants.[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals.
Expected ¹H NMR Spectral Features:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. This signal will disappear upon addition of D₂O due to proton exchange.[9]
-
Cyclopentane Protons (-CH₂-): The eight protons on the cyclopentane ring will be diastereotopic and will likely give rise to complex, overlapping multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons on the carbons adjacent to the substituted carbon (C2 and C5) will be the most deshielded.
Table 4: Predicted ¹H NMR Data for this compound
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10-13 | Broad singlet | 1H |
| H2, H5 | 2.0-2.5 | Multiplet | 4H |
| H3, H4 | 1.5-2.0 | Multiplet | 4H |
Integrated Data Analysis: The Final Structure Confirmation
The power of this multi-technique approach lies in the convergence of the data. The molecular formula from HRMS is consistent with the number of carbon and hydrogen environments observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy (carboxylic acid, nitrile) are confirmed by the characteristic chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum.
dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end_dot
Caption: Workflow for the structure elucidation of this compound.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of this compound is a clear demonstration of the necessity of a multi-faceted analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous picture of the molecule's structure can be assembled. Each technique provides complementary information that, when taken together, creates a self-validating data set. This rigorous approach ensures the high degree of certainty required for the use of this compound in further research and development, particularly in the exacting field of drug discovery.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 1-Cyanocyclopentanecarboxylic Acid: A Technical Guide
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise elucidation of molecular structure is not merely a foundational step but the very bedrock of innovation. Small, functionalized alicyclic scaffolds, such as the derivatives of cyclopentane, represent a critical class of building blocks. Their conformational subtleties and the electronic interplay of their substituents can profoundly influence biological activity and material properties. This guide is dedicated to a comprehensive examination of 1-Cyanocyclopentanecarboxylic acid, a molecule of interest for its bifunctional nature, combining a nitrile and a carboxylic acid on a quaternary center. Herein, we move beyond a simple cataloging of data. We delve into the "why"—the underlying principles that dictate the spectral outcomes—providing a robust framework for researchers to not only understand this specific molecule but to apply these analytical strategies to their own novel compounds.
Molecular Structure and Inherent Spectroscopic Properties
This compound presents a unique analytical challenge and opportunity. The presence of a quaternary carbon (C1) bonded to both an electron-withdrawing nitrile group (-C≡N) and a carboxylic acid group (-COOH) significantly influences the electronic environment of the entire cyclopentane ring. This, in turn, dictates the specific signatures we expect to observe across various spectroscopic techniques.
Caption: Molecular graph of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol is essential for reproducible results. The choice of solvent and internal standard is paramount.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, for observing the acidic proton of the carboxyl group, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it minimizes proton exchange.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (Typical 400 MHz Spectrometer):
-
¹H NMR: Acquire with a spectral width of at least 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a higher number of scans will be required.
-
Predicted ¹H NMR Spectrum and Interpretation
The proton NMR spectrum is expected to be relatively complex due to the diastereotopic nature of the methylene protons on the cyclopentane ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |
| 2.2 - 2.6 | Multiplet | 4H | -CH₂- (adjacent to C1) | These protons are alpha to both the nitrile and carboxylic acid groups, leading to significant deshielding. The geminal and vicinal couplings will result in complex multiplets. |
| 1.8 - 2.1 | Multiplet | 4H | -CH₂- (beta to C1) | These protons are further from the electron-withdrawing groups and will therefore resonate at a higher field (more shielded) compared to the alpha protons. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-185 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1][3] |
| ~115-125 | -C≡N | The carbon of the nitrile group typically appears in this range.[1] |
| ~45-55 | C1 (quaternary) | The quaternary carbon bearing the two functional groups will be deshielded, and its signal is expected to be of lower intensity. |
| ~30-40 | -CH₂- (adjacent to C1) | These carbons are alpha to the functionalized quaternary center. |
| ~25-30 | -CH₂- (beta to C1) | These carbons are the most shielded in the cyclopentane ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at the rapid and unambiguous identification of functional groups. For this compound, we anticipate strong, characteristic absorptions for the nitrile and carboxylic acid moieties.
Experimental Protocol: IR Sample Preparation and Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) | This very broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[1][4][5][6] |
| ~2250 | Medium, Sharp | C≡N stretch (nitrile) | The nitrile stretch is a highly characteristic and sharp absorption in a relatively uncongested region of the spectrum.[1] |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch of a saturated carboxylic acid dimer is typically found around this value.[1][4][5] |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) | This stretch is also characteristic of the carboxylic acid group.[4][5] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It is likely to produce a prominent pseudomolecular ion.
-
Analysis Mode:
-
Negative Ion Mode: This is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.
-
Positive Ion Mode: Adducts such as [M+H]⁺ or [M+Na]⁺ may also be observed.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
-
Predicted Ions:
-
[M-H]⁻: m/z = 138.05 (in negative ion mode)
-
[M+H]⁺: m/z = 140.07 (in positive ion mode)
-
[M+Na]⁺: m/z = 162.05 (in positive ion mode)
-
-
Key Fragmentation Pathways:
-
Loss of H₂O: The carboxylic acid may lose a molecule of water.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of HCN: The nitrile group may be lost as hydrogen cyanide.
-
Cleavage of the cyclopentane ring can also lead to a series of smaller fragment ions.
-
Integrated Spectroscopic Analysis Workflow
A robust analytical approach relies on the synergy of these techniques. The following workflow illustrates the logical progression from initial characterization to final structure confirmation.
Caption: Workflow for the spectroscopic elucidation of this compound.
Conclusion
References
Predicted pKa of 1-Cyanocyclopentanecarboxylic acid
An In-Depth Technical Guide to the Predicted pKa of 1-Cyanocyclopentanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the predicted pKa for this compound, a molecule of interest for its unique structural features. By integrating theoretical principles of physical organic chemistry with data from analogous structures and outlining modern computational and experimental validation workflows, we derive a well-supported pKa prediction. This document serves as a technical resource for scientists requiring a deep understanding of the factors governing the acidity of complex alicyclic carboxylic acids.
Introduction: The Significance of pKa in Molecular Science
The pKa value, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an acid in solution. In drug development, a molecule's ionization state at physiological pH (typically ~7.4) dictates its ability to cross biological membranes, interact with target proteins, and avoid off-target effects. For a carboxylic acid, the equilibrium between its neutral (protonated) and anionic (deprotonated) forms is pivotal. An accurate understanding of a compound's pKa is therefore not merely academic; it is a cornerstone of rational drug design and development.
This compound presents a compelling case study due to the interplay of its rigid alicyclic framework and the potent electronic influence of the cyano substituent. This guide deconstructs the structural and electronic factors at play to arrive at a robust pKa prediction, bridging theoretical knowledge with practical application.
Theoretical Framework: Deconstructing Acidity
The acidity of a carboxylic acid is fundamentally determined by the stability of its corresponding carboxylate anion. Any structural or electronic feature that stabilizes this negative charge will increase the acidity, resulting in a lower pKa value.
The Inductive Effect of the Cyano Substituent
The primary determinant of this compound's acidity, relative to its parent structure, is the powerful inductive effect of the cyano (-C≡N) group.
-
Causality: The cyano group is a classic electron-withdrawing group. This property arises from the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond, which creates a significant dipole moment that pulls electron density away from the rest of the molecule.[1][2]
-
Mechanism of Action: When the cyano group is positioned on the same carbon as the carboxylic acid (the α-position), its electron-withdrawing inductive effect is maximized.[3] This effect pulls electron density away from the carboxylate anion, dispersing and stabilizing the negative charge. A more stable conjugate base corresponds to a stronger acid.[1][4] In aliphatic systems like this, where resonance effects between the substituent and the carboxyl group are not possible, the inductive effect is the dominant electronic factor.[3]
The Role of the Alicyclic Ring
The cyclopentyl ring itself influences the baseline acidity. Compared to a simple alkyl chain, the rigid five-membered ring holds the substituent and the acidic functional group in a fixed spatial relationship, ensuring a consistent transmission of the inductive effect.
Predictive Analysis through Structural Analogues
A reliable method for predicting the pKa of a novel compound is to anchor the prediction to the known experimental pKa values of structurally related molecules. This comparative approach allows for the systematic evaluation of individual structural modifications.
| Compound | Structure | Experimental pKa | Rationale for Comparison |
| Cyclopentanecarboxylic Acid | C₅H₉COOH | 4.99 (at 25°C)[5] | The unsubstituted parent molecule, providing a crucial baseline pKa. |
| Cyclobutanecarboxylic Acid | C₄H₇COOH | 4.79[6] | Demonstrates the effect of ring strain on acidity in a similar alicyclic system. |
| Cyanoacetic Acid | NCCH₂COOH | 2.45[6] | A key analogue that isolates the powerful acid-strengthening effect of an α-cyano group. |
| trans-4-Cyanocyclohexanecarboxylic Acid | C₈H₁₁NO₂ | Not available | A relevant analogue where the inductive effect is attenuated by distance.[7][8] |
Analysis:
-
Baseline Acidity: Cyclopentanecarboxylic acid has a pKa of 4.99.[5] This is the starting point from which we will adjust based on the substituent.
-
Impact of the α-Cyano Group: The most striking comparison is with cyanoacetic acid, which has a pKa of 2.45.[6] Replacing one α-hydrogen of acetic acid (pKa ≈ 4.76) with a cyano group lowers the pKa by over two units. This demonstrates the profound stabilizing effect of the α-cyano group on the carboxylate anion.
-
Synthesis of Prediction: We can predict that the pKa of this compound will be significantly lower than that of cyclopentanecarboxylic acid (4.99). Given the direct α-substitution, the effect should be comparable to that seen in cyanoacetic acid. The cyclopentyl group is slightly more electron-donating than the methyl group of acetic acid, which might marginally increase the pKa relative to a theoretical "cyano-t-butyl-acetic acid". However, the dominant influence is the cyano group.
Therefore, a well-reasoned prediction places the pKa of This compound in the range of 2.6 to 3.0 . This estimate reflects the potent inductive effect of the α-cyano group, benchmarked against known values.
Methodologies for pKa Determination: A Practical Guide
While prediction provides a strong foundation, experimental determination or high-level computational modeling is required for definitive values.
Experimental Workflow: Potentiometric Titration
Potentiometric titration remains the gold standard for experimental pKa determination.[9] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. An organic co-solvent may be used if solubility is low, but this will affect the measured pKa.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the pH electrode in the analyte solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[9]
Diagram: Experimental pKa Determination Workflow
Caption: Workflow for potentiometric pKa determination.
Computational Workflow: DFT-Based Prediction
Modern computational chemistry offers a powerful alternative for pKa prediction, especially for molecules that are difficult to synthesize or handle.[10] Density Functional Theory (DFT) combined with a continuum solvation model is a widely accepted approach.[11][12][13]
High-Level Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻). Optimize their geometries in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Energy Calculation: Calculate the free energy of solvation for both HA and A⁻. This is a critical step performed using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the aqueous environment.[11][14]
-
pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG°aq) of the dissociation reaction in solution, using a thermodynamic cycle that combines the gas-phase and solvation energies.[15][16]
Diagram: Computational pKa Prediction Workflow
Caption: A DFT-based computational workflow for pKa prediction.
Conclusion
Based on a thorough analysis of electronic effects and comparison with structurally relevant analogues, the predicted pKa of this compound is estimated to be in the range of 2.6 to 3.0 . The presence of the strongly electron-withdrawing cyano group at the α-position is the dominant factor, causing a significant increase in acidity compared to the parent cyclopentanecarboxylic acid (pKa 4.99). This prediction provides a robust hypothesis for experimental and computational chemists. For drug development professionals, this low pKa value implies that the molecule will exist almost exclusively in its anionic, deprotonated form at physiological pH, a critical consideration for its ADME properties. Definitive confirmation of this value should be pursued via the experimental or computational methods outlined herein.
References
- 1. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 6. pKa values [stenutz.eu]
- 7. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility Profile of 1-Cyanocyclopentanecarboxylic Acid
This guide provides a comprehensive analysis of the theoretical and experimental solubility profile of 1-Cyanocyclopentanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to fully characterize this versatile chemical intermediate.
Introduction: The Significance of a Solubility Profile
This compound is a bifunctional molecule featuring a hydrophobic cyclopentane scaffold, a polar cyano group, and an ionizable carboxylic acid moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical agents. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, formulation development, and for predicting its behavior in biological systems. An accurate solubility profile is a critical dataset that informs process optimization, ensures reproducibility, and accelerates drug discovery timelines.
This whitepaper delineates the predicted solubility characteristics of this compound based on its molecular structure and provides a robust experimental framework for its empirical determination.
Section 1: Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its behavior by analyzing its structure and leveraging predictive models.
The molecule's structure dictates its interaction with various solvents:
-
Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. It is a weak acid, capable of donating a proton to form a highly polar carboxylate anion (-COO⁻). It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like water and alcohols.
-
Cyclopentane Ring: This five-carbon aliphatic ring is nonpolar and hydrophobic. It contributes to the molecule's solubility in nonpolar organic solvents and limits its solubility in water.[1]
-
Cyano Group (-C≡N): This group possesses a strong dipole moment, contributing to the overall polarity of the molecule and enhancing solubility in polar aprotic solvents.
A summary of key predicted physicochemical properties is presented below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₇H₉NO₂ | - | [2] |
| Molecular Weight | 139.15 g/mol | Influences dissolution rate and molar solubility calculations. | [2] |
| pKa | 2.41 ± 0.20 | Critical for predicting the pH-dependent solubility in aqueous media. | [2] |
| Boiling Point | 330.2 ± 25.0 °C | Indicates strong intermolecular forces. | [2] |
| Density | 1.21 ± 0.1 g/cm³ | Relevant for process calculations. |[2] |
Section 2: Theoretical Solubility Profile
Aqueous Solubility and the Influence of pH
The solubility of this compound in aqueous media is expected to be highly dependent on pH, a characteristic feature of compounds with an ionizable carboxylic acid group.[3][4] The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of the molecule.
With a predicted pKa of approximately 2.41, the following behavior is expected[2]:
-
At pH < 2.41: The compound will predominantly exist in its neutral, protonated form (R-COOH). Its aqueous solubility will be limited by the energy required to break its crystal lattice and solvate the relatively nonpolar molecule.
-
At pH > 2.41: The compound will increasingly deprotonate to form its conjugate base, the carboxylate anion (R-COO⁻). This highly polar, charged species interacts much more favorably with water molecules, leading to a significant increase in aqueous solubility.
This relationship is fundamental to designing dissolution media and predicting absorption in physiological environments with varying pH, such as the gastrointestinal tract.[3]
Caption: pH-dependent equilibrium of this compound.
Solubility in Organic Solvents
The principle of "like dissolves like" provides a framework for predicting solubility in organic solvents. The molecule's dual hydrophobic and polar character suggests a nuanced profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid group, effectively solvating the molecule.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF): Moderate to high solubility is anticipated. The dipole-dipole interactions between the solvent and the polar cyano and carboxyl groups will drive solvation.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the cyclopentane ring has an affinity for these solvents, the highly polar carboxylic acid and cyano groups will limit overall solubility due to unfavorable energetics.[1]
Table 2: Predicted Qualitative Solubility in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water (pH > 4), Methanol, Ethanol | High | Hydrogen bonding with -COOH group; ionization in basic water. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | Moderate to High | Strong dipole-dipole interactions with -COOH and -CN groups. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | Dominated by the polar functional groups' poor interaction with the solvent. |
Effect of Temperature
For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1][5] This endothermic process is driven by the increased kinetic energy that helps overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute. The relationship, however, can be non-linear and should be determined empirically for precise process control.[5]
Section 3: Experimental Framework for Solubility Determination
To move beyond theoretical predictions, a systematic experimental approach is required. The following protocols describe a robust methodology for determining the equilibrium solubility of this compound.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining equilibrium solubility. Its core principle is to generate a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., buffered aqueous solutions of varying pH, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe.
-
Phase Separation: Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to prevent inflation of the measured solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, as described in Protocol 2.
Caption: Workflow for the shake-flask equilibrium solubility method.
Protocol 2: Analytical Quantification by RP-HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the dissolved analyte. A reverse-phase method is suitable for this compound.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~2.2) and an organic modifier like acetonitrile. The acidic pH ensures the analyte is in its protonated form, leading to consistent retention.[6]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the solubility samples (e.g., 1 to 200 µg/mL).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the UV absorbance peak area against the known concentration. The curve should have a correlation coefficient (r²) of >0.999.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples. Account for the dilution factor to determine the final solubility value in units such as mg/mL or µg/mL.
Caption: Analytical workflow for HPLC-based quantification.
Conclusion
This compound is a molecule with a complex solubility profile governed by the interplay of its hydrophobic core and its polar, ionizable functional groups. Its aqueous solubility is predicted to be highly pH-dependent, increasing significantly at pH values above its pKa of ~2.41. It is expected to be readily soluble in polar organic solvents and poorly soluble in nonpolar solvents. While these theoretical predictions provide a valuable starting point, empirical determination using robust methodologies like the shake-flask method coupled with a validated HPLC-UV analytical technique is essential for obtaining the precise data required by researchers and drug development professionals. The protocols outlined in this guide provide a clear and scientifically sound pathway to achieving a comprehensive and reliable solubility profile for this important chemical entity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclopentanecarboxylic acid, 1-cyano- | 540490-54-8 [chemicalbook.com]
- 3. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cipac.org [cipac.org]
Thermal stability of 1-Cyanocyclopentanecarboxylic acid
An In-Depth Technical Guide to the Thermal Stability of 1-Cyanocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule incorporating both a nitrile and a carboxylic acid group on a cyclopentyl scaffold. Such structures are valuable building blocks in medicinal chemistry and materials science.[1] A thorough understanding of a compound's thermal stability is paramount for ensuring safety and control during research, development, and scale-up. This guide provides a comprehensive overview of the theoretical underpinnings of the thermal stability of this compound, details the critical analytical methodologies used for its assessment, and offers practical insights for its safe handling and application.
Introduction: The Imperative of Thermal Hazard Assessment
In any chemical process, from laboratory synthesis to pharmaceutical manufacturing, the thermal stability of reagents and intermediates is a critical control parameter. Uncontrolled thermal decomposition can lead to off-spec products, batch failure, and, most critically, hazardous runaway reactions resulting in fire or explosion. This compound, with its two reactive functional groups, presents a unique stability profile that warrants careful evaluation. The energy released during its decomposition, if not properly managed, can create significant safety risks. This document serves as a technical resource for professionals, outlining the principles, experimental workflows, and data interpretation necessary to handle this compound safely.
Theoretical Decomposition Pathways
The molecular structure of this compound suggests several potential pathways for thermal degradation. The most probable of these is decarboxylation, a common reaction for carboxylic acids upon heating.[2][3]
Primary Pathway: Decarboxylation
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[2] For many carboxylic acids, this process requires significant thermal energy. However, the stability of the resulting intermediate can dramatically lower the required temperature.[4] In the case of this compound, the cyano group is positioned on the same carbon as the carboxylic acid (the α-position). This configuration is key to its reactivity.
Upon heating, the molecule can lose CO₂, potentially forming a carbanion intermediate. The adjacent electron-withdrawing nitrile group can effectively stabilize this negative charge through resonance, making the formation of this intermediate more favorable and thus lowering the decomposition temperature compared to its unsubstituted counterpart, cyclopentanecarboxylic acid. The primary decomposition products would be cyclopentanecarbonitrile and carbon dioxide.
Secondary and High-Temperature Pathways
At significantly higher temperatures, other decomposition mechanisms may become relevant:
-
Nitrile Group Reactions: The nitrile group itself can undergo thermal degradation, potentially leading to the release of nitrogen oxides (NOx) or other nitrogenous compounds, especially in the presence of an oxidant.[5]
-
Cyclopentane Ring Opening: The cyclopentane ring is relatively stable but can undergo cleavage under harsh thermal conditions (e.g., >350°C), leading to the formation of various smaller hydrocarbon fragments.[6]
Given these possibilities, a comprehensive analysis must not only identify the onset temperature of decomposition but also quantify the energy released and the gases evolved.
Core Methodologies for Thermal Stability Analysis
A multi-technique approach is essential for a complete and reliable assessment of thermal stability. The three pillars of this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is highly effective for determining the temperature at which degradation begins and quantifying the mass loss associated with decomposition.
Experimental Protocol: TGA
-
Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a clean TGA crucible (typically aluminum or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Define the temperature program: Equilibrate at 30°C, then ramp up to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.[8]
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
-
Analysis: Plot mass (%) versus temperature. The onset temperature of decomposition (Tonset) is determined from the point of initial significant mass loss.
Workflow: Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides critical information on melting, crystallization, and exothermic or endothermic decomposition events.[7]
Experimental Protocol: DSC
-
Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.[9]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid; a pinhole lid is often used to allow for the release of evolved gases.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate (e.g., 20-50 mL/min).
-
Define the temperature program, similar to TGA: Equilibrate at a low temperature, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature.
-
-
Data Acquisition: Record the differential heat flow versus temperature.
-
Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to quantify the energy released (ΔHdecomp).
Workflow: Differential Scanning Calorimetry (DSC)
Accelerating Rate Calorimetry (ARC)
Principle: ARC is a cornerstone of chemical process safety testing.[10] It measures the temperature and pressure rise of a sample under adiabatic conditions (where no heat is lost to the surroundings). When the sample begins to self-heat, the instrument matches the environmental temperature to the sample temperature, simulating a worst-case thermal runaway scenario in a large vessel.[10]
Experimental Protocol: ARC
-
Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy).
-
Instrument Setup:
-
The bomb is placed inside the ARC calorimeter.
-
The system is programmed with a "Heat-Wait-Seek" protocol. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then seeks for any self-heating (e.g., a rate > 0.02 °C/min).
-
-
Data Acquisition: If self-heating is detected, the instrument enters adiabatic mode, tracking the temperature and pressure as the reaction accelerates. The experiment is terminated when a pressure limit is reached or the reaction is complete.
-
Analysis: The data yields the onset temperature of self-accelerating decomposition, time-to-maximum-rate (TMR), and adiabatic temperature rise, which are crucial for process safety calculations.
Hypothetical Data Analysis and Risk Assessment
| Parameter | Technique | Hypothetical Value | Interpretation |
| Melting Point (Tm) | DSC | 105 °C | Endothermic event; substance is a solid at room temperature. |
| TGA Tonset (10°C/min) | TGA | 185 °C | Onset of significant mass loss under dynamic heating. |
| Mass Loss at 220°C | TGA | ~31% | Corresponds closely to the theoretical mass loss for decarboxylation (CO₂), which is 31.6%. |
| DSC Tonset (10°C/min) | DSC | 180 °C | Onset of exothermic activity, indicating energy release. |
| Enthalpy of Decomposition (ΔHdecomp) | DSC | -450 J/g | A significant energy release, classifying it as a hazardous decomposition. |
| ARC Tonset (Adiabatic) | ARC | 165 °C | Onset of self-heating under adiabatic conditions. This is the most critical temperature for defining safe operating limits. |
Interpretation:
-
The TGA data strongly suggests that decarboxylation is the primary decomposition step.
-
The DSC analysis confirms that this decomposition is highly exothermic.
-
Crucially, the ARC data shows that under adiabatic conditions, the self-accelerating reaction begins at a lower temperature (165°C) than indicated by dynamic scanning techniques. This is because slow heat generation has time to accumulate under adiabatic conditions.
Risk Assessment Logic: This data allows for the definition of safe processing temperatures. The ARC onset temperature is the most conservative and critical value. A "Maximum Safe Operating Temperature" (MSOT) would be set significantly below this value, incorporating a safety margin (e.g., 30-50°C), to account for process deviations and ensure the rate of heat removal always exceeds the rate of heat generation.
Logic: From Thermal Data to Safe Operating Limits
Practical Recommendations for Safe Handling and Storage
Based on the potential thermal hazards, the following precautions are essential:
-
Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from all sources of heat, sparks, or ignition.[12] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[11]
-
Handling:
-
Avoid heating the material above the determined MSOT. Any process involving heating must be conducted with precise temperature control and monitoring.
-
When performing reactions, account for any process exotherms that could raise the bulk temperature.
-
Ensure adequate ventilation to handle the release of CO₂ and potentially other hazardous gases during any decomposition.[5]
-
For scale-up operations, a thorough process safety review, including ARC or similar calorimetric studies, is mandatory to model and prevent thermal runaway scenarios.
-
Conclusion
While this compound is a valuable synthetic intermediate, its thermal stability profile demands rigorous evaluation and respect. The α-cyano group likely lowers the decarboxylation temperature, and the decomposition process is significantly exothermic. A systematic approach using TGA, DSC, and ARC is crucial to fully characterize the thermal hazards. By understanding the decomposition pathways and quantifying the energetic potential, researchers and drug development professionals can establish safe operating limits, ensuring both personal safety and process integrity. Empirical testing is not merely a recommendation; it is a requirement for the safe utilization of this and other similarly functionalized molecules.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid (Journal Article) | OSTI.GOV [osti.gov]
- 7. iitk.ac.in [iitk.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. paralab.pt [paralab.pt]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
The Emergence of 1-Cyanocyclopentanecarboxylic Acid Derivatives in Neurotherapeutics: A Technical Guide to CGRP Receptor Antagonism
Introduction: Beyond a Simple Scaffold
To the casual observer, 1-cyanocyclopentanecarboxylic acid is a bifunctional cyclic molecule, a chemical curiosity. To the informed researcher in drug development, it represents a cornerstone for a new generation of therapeutics targeting one of the most debilitating neurological disorders: migraine. This technical guide moves beyond a superficial overview to provide an in-depth analysis of the biological significance of this compound derivatives, focusing on their pivotal role in the design and function of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. We will explore the mechanistic rationale, the structure-activity relationships that confer potency, and the experimental workflows essential for their evaluation, providing a comprehensive resource for scientists dedicated to advancing neurotherapeutics.
Core Biological Activity: Antagonism of the CGRP Receptor
The primary and most clinically significant biological activity of this compound derivatives is their function as key structural components of potent and selective CGRP receptor antagonists. These derivatives form the backbone of several approved "gepant" drugs, such as Atogepant and Rimegepant, which have revolutionized migraine treatment.[1][2][3][4]
Mechanism of Action: Interrupting the Migraine Cascade
Migraine pathophysiology is intrinsically linked to the activation of the trigeminovascular system, leading to the release of the neuropeptide CGRP.[5] CGRP is a potent vasodilator and is considered a key player in pain transmission during a migraine attack.[5]
The CGRP receptor is a complex heterodimer, consisting of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor (GPCR), and a single transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[6][7] The binding of CGRP to this receptor initiates a signaling cascade, primarily through the Gαs subunit, which activates adenylyl cyclase.[8][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of Protein Kinase A (PKA), and subsequent downstream effects including vasodilation of cranial blood vessels and facilitation of nociceptive transmission, culminating in the perception of migraine pain.[5][8][11][12]
This compound-derived antagonists competitively block CGRP from binding to its receptor, thereby preventing the activation of this signaling pathway.[1][13] This blockade inhibits the downstream production of cAMP, mitigating neurogenic inflammation and vasodilation, and ultimately aborting or preventing a migraine attack.[14]
Figure 1: CGRP receptor signaling pathway and the inhibitory action of 'gepant' antagonists.
Structure-Activity Relationship (SAR) and the Role of the Core Moiety
While the overall pharmacological effect of drugs like Atogepant is a result of the entire molecular structure, the this compound moiety serves a critical function. It is converted into a carboxamide, forming a robust and spatially defined linkage to other complex parts of the molecule.[1] This rigid cyclopentyl ring system optimally positions the interacting groups for high-affinity binding within the CGRP receptor.
The synthesis of these antagonists typically involves the coupling of two complex fragments: an amine-containing portion and a carboxylic acid-containing portion.[15] The this compound derivative often constitutes this latter fragment. The amide bond formed from its carboxylic acid group is a key interaction point. While specific SAR studies focusing solely on modifications of the cyanocyclopentyl ring are not extensively published, its prevalence in highly potent antagonists like Atogepant underscores its importance as a validated scaffold.[1][16][17]
Quantitative Data on Key Derivatives
The potency of these derivatives is demonstrated by their low nanomolar and picomolar binding affinities (Ki) and functional inhibition (IC50) values.
| Compound | Target | Assay Type | Value | Reference |
| Atogepant | Human CGRP Receptor | Binding Affinity (Ki) | 0.015 nM | [13] |
| Human CGRP Receptor | Functional Inhibition (IC50) | 0.026 nM | [13] | |
| Ubrogepant | Native Human CGRP Receptor | Binding Affinity (Ki) | 0.067 nM | [18] |
| Human CGRP Receptor | Functional Inhibition (IC50) | 0.08 nM | [18] | |
| Rimegepant | CGRP Receptor | Functional Inhibition (pKB) | ~8.9 | [19] |
| AMY1 Receptor | Functional Inhibition (pKB) | ~7.4 | [19] |
Experimental Protocols: From Synthesis to Biological Validation
The development of novel this compound derivatives as CGRP antagonists follows a structured workflow, from chemical synthesis to rigorous biological testing.
Figure 2: A generalized experimental workflow for the development of this compound-derived CGRP antagonists.
Part 1: Synthesis of Amide Derivatives
The crucial step in synthesizing these therapeutic agents is the formation of the amide bond between the this compound core and a suitable amine fragment. Direct condensation is inefficient; thus, coupling reagents are required to activate the carboxylic acid.[20]
Protocol 1: General Amide Coupling using EDC/NHS
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF, DCM).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.[20][21]
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the active NHS ester. The causality here is that EDC activates the carboxyl group, which is then trapped by NHS to form a more stable active ester, minimizing side reactions.
-
-
Amine Coupling:
-
Add the desired amine fragment (1.0-1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. The progress should be monitored by TLC or LC-MS to ensure completion.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.
-
Note: Other coupling reagents like HATU with a non-nucleophilic base (e.g., DIPEA) can also be highly effective, especially for sterically hindered substrates.[22]
Part 2: Biological Evaluation
Protocol 2: In Vitro Functional Assay - cAMP Measurement
This assay quantifies the ability of a test compound to inhibit CGRP-stimulated cAMP production in cells expressing the human CGRP receptor.
-
Cell Culture:
-
Culture human neuroblastoma cells (SK-N-MC) or HEK293 cells stably expressing the human CLR and RAMP1 proteins in appropriate media. These cells are chosen as they endogenously or recombinantly express the target receptor at high levels.
-
-
Assay Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the this compound derivative (test antagonist) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of human α-CGRP (e.g., 10 nM) for 15 minutes at 37°C.[19]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal CGRP response.[13]
-
Protocol 3: In Vivo Pharmacodynamic Model - Capsaicin-Induced Dermal Vasodilation (CIDV)
This model assesses the in vivo target engagement and functional antagonism of CGRP-mediated vasodilation.
-
Animal Model:
-
Procedure:
-
Administer the test compound (e.g., orally or subcutaneously) at various doses.
-
At a specified time point post-dosing, inject capsaicin intradermally into a designated skin area. Capsaicin is used because it triggers the release of endogenous CGRP from sensory nerve endings.
-
Measure the change in dermal blood flow at the injection site using laser Doppler imaging.
-
A potent antagonist will cause a dose-dependent inhibition of the capsaicin-induced increase in blood flow.[13][14]
-
-
Data Analysis:
-
Calculate the percentage inhibition of the vasodilation response at each dose of the test compound compared to a vehicle control.
-
Determine the effective concentration or dose required to inhibit the response by 50% (EC50 or ED50).
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable component in the modern medicinal chemist's toolkit, particularly for the development of neurotherapeutics. Its derivatives, exemplified by the clinical success of the gepant class of CGRP receptor antagonists, demonstrate how a rigid, bifunctional core can be instrumental in designing potent and selective drugs. The experimental methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of new chemical entities based on this privileged structure. As research continues, further exploration of this scaffold's potential in other therapeutic areas where modulation of GPCRs is desirable is warranted. The insights gained from its application in migraine therapy will undoubtedly pave the way for future innovations in drug discovery.
References
- 1. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rimegepant | C28H28F2N6O3 | CID 51049968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ligand binding and activation of the CGRP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 15. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 16. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 22. Amide Synthesis [fishersci.dk]
- 23. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyanocyclopentanecarboxylic Acid: From Foundational Synthesis to Modern Pharmaceutical Applications
Abstract
1-Cyanocyclopentanecarboxylic acid, a bifunctional cyclic organic compound, has emerged from relative obscurity to become a pivotal building block in contemporary medicinal chemistry. Its unique structural scaffold, featuring a cyclopentyl ring substituted with both a nitrile and a carboxylic acid group at the same carbon, imparts valuable properties for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its historical context, fundamental synthetic pathways, detailed experimental protocols, and its critical role as a key intermediate in the synthesis of cutting-edge pharmaceuticals for the treatment of migraines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important molecule.
Introduction and Chemical Profile
This compound (CAS No. 540490-54-8) is a white to off-white solid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The core of its structure is a five-membered cyclopentane ring, which provides a degree of conformational rigidity. The presence of both a carboxylic acid and a cyano (nitrile) group on the same carbon atom makes it a versatile synthetic intermediate.[1] The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 540490-54-8 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| pKa | ~4-5 (estimated for carboxylic acid) | [1] |
Discovery and Historical Context: A Legacy of Alicyclic Chemistry
While a singular, seminal publication announcing the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the foundational work on alicyclic compounds by pioneering chemists at the turn of the 20th century. The groundbreaking research of figures like Sir William Henry Perkin Jr. and Jocelyn Field Thorpe laid the groundwork for the synthesis and understanding of cyclic structures.[2][3] Their development of reactions such as the Dieckmann condensation for the formation of cyclic β-keto esters and the Thorpe-Ziegler reaction for the synthesis of cyclic ketones from dinitriles provided the chemical toolbox necessary for constructing functionalized cyclopentane rings.[3][4][5][6]
The logical and most direct synthetic precursor to this compound is cyclopentanone. The chemistry to transform a ketone into an α-hydroxy acid or an α-amino acid was well-established in the early 20th century. The cyanohydrin reaction, first studied in the early 1900s by Arthur Lapworth, described the addition of hydrogen cyanide to aldehydes and ketones to form α-hydroxynitriles.[6] Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield an α-hydroxycarboxylic acid.[7] The Strecker synthesis, discovered in 1850, provides a pathway to α-amino acids from aldehydes or ketones via an α-aminonitrile intermediate.[8]
It is therefore highly probable that this compound was first synthesized as an academic curiosity or as part of broader investigations into the reactivity of cyclopentanone and its derivatives long before its modern applications were realized. However, its recent prominence is undeniably linked to its identification as a key intermediate in the synthesis of a new class of drugs.
Synthetic Methodologies: From Precursor to Product
The primary and most industrially viable route to this compound begins with the readily available starting material, cyclopentanone. The synthesis can be conceptually broken down into two key transformations: the formation of a cyanohydrin-like intermediate and the subsequent conversion of the functional groups to the final product. A common pathway involves the formation of 1-aminocyclopentanecarbonitrile, which can then be further functionalized.
Synthesis of 1-Aminocyclopentanecarbonitrile from Cyclopentanone
A well-established method for the synthesis of α-aminonitriles is a variation of the Strecker synthesis. This involves the reaction of a ketone with an alkali metal cyanide and an ammonium salt.
Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.
-
To this solution, add a solution of ammonium chloride (NH₄Cl) in aqueous ammonia.
-
Slowly add cyclopentanone, dissolved in a suitable solvent like methanol, to the reaction mixture.
-
Stir the reaction mixture vigorously at low temperature for several hours, then allow it to warm to room temperature and continue stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 1-aminocyclopentanecarbonitrile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical and computational studies of 1-Cyanocyclopentanecarboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Cyanocyclopentanecarboxylic Acid
Abstract
This compound (CAS No: 540490-54-8) is a pivotal molecular building block, distinguished by its unique rigid cyclic structure incorporating both a cyano and a carboxylic acid functional group.[1] Its primary significance lies in its role as a key intermediate in the synthesis of advanced pharmaceuticals, most notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like Atogepant and Rimegepant, which are at the forefront of migraine treatment.[1] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of this molecule. By integrating Density Functional Theory (DFT) calculations with established experimental principles, we aim to provide researchers, scientists, and drug development professionals with a robust understanding of its molecular behavior, reactivity, and potential for further application.
Introduction: The Strategic Importance of a Bifunctional Scaffold
The efficacy of a pharmaceutical intermediate is intrinsically linked to its structural and electronic characteristics. This compound presents a compelling case study in molecular design. The cyclopentane ring offers a conformationally constrained scaffold, which is highly desirable in drug design for achieving specific three-dimensional orientations within a receptor's binding pocket.[1] The presence of two distinct functional groups—the electrophilic carbon of the nitrile and the acidic proton of the carboxylic acid—provides versatile handles for synthetic elaboration.[1]
Understanding the interplay between these groups, the molecule's overall stability, and its reactive sites is paramount for optimizing synthetic routes and designing novel derivatives. Computational chemistry offers a powerful, predictive lens through which we can examine these properties at a quantum-mechanical level, providing insights that are often challenging to obtain through experimental means alone. This guide details the application of such methods to build a complete molecular profile of this compound.
Computational Methodology: The DFT Approach
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying organic molecules.[2][3][4] Our analysis is grounded in DFT to predict the molecule's geometry, vibrational frequencies, NMR spectra, and electronic properties.
Core Protocol:
-
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has a proven track record for accurately describing the electronic structure of organic compounds.[3][5] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to describe electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[3][5]
-
Software: All calculations are modeled using the Gaussian suite of programs, a standard in the field.[3]
-
Solvation Model: Where relevant, the effects of a solvent can be incorporated using an implicit solvation model like the Solvation Model based on Density (SMD) to simulate a more realistic chemical environment.[6]
Computational Workflow Diagram
The logical flow from initial structure to comprehensive analysis is a critical, self-validating process.
References
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Cyanocyclopentanecarboxylic Acid from Cyclopentanone
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 1-cyanocyclopentanecarboxylic acid, a valuable building block in medicinal chemistry, starting from cyclopentanone. The synthesis is presented as a two-step process, commencing with the formation of cyclopentanone cyanohydrin, followed by its oxidation to the target α-cyano acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe execution of the synthesis.
Introduction
This compound is a key intermediate in the synthesis of several modern pharmaceuticals, particularly in the development of calcitonin gene-related peptide (CGRP) receptor antagonists used for the treatment of migraines.[1] Its rigid cyclopentyl scaffold and bifunctional nature, possessing both a nitrile and a carboxylic acid at a quaternary carbon center, make it an attractive synthon for constructing complex molecular architectures. This guide details a reliable and accessible synthetic route from the readily available starting material, cyclopentanone.
Synthetic Strategy
The synthesis of this compound from cyclopentanone is most effectively achieved through a two-step sequence:
-
Cyanohydrin Formation: The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclopentanone to form 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin). This reaction is typically catalyzed by a base.[2][3]
-
Oxidation of the Cyanohydrin: The secondary alcohol of the cyanohydrin intermediate is then oxidized to a carboxylic acid to yield the final product. This transformation requires a strong oxidizing agent capable of cleaving the C-H bond of the alcohol and forming the C=O bond of the carboxylic acid.
This strategy is advantageous due to the high efficiency of the initial cyanohydrin formation and the straightforward, albeit requiring careful control, nature of the subsequent oxidation.
Reaction Mechanism
The synthesis proceeds through two distinct mechanistic stages:
-
Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of cyclopentanone. This is followed by protonation of the resulting alkoxide intermediate by a proton source, typically HCN generated in situ or a weak acid, to yield the cyanohydrin.[2][4]
-
Oxidation: The oxidation of the secondary alcohol to a carboxylic acid involves the removal of two hydrogen atoms and the addition of an oxygen atom. While various strong oxidizing agents can accomplish this, the precise mechanism will depend on the chosen reagent. A common pathway involves the formation of a chromate ester (if using Jones reagent), followed by elimination to form a ketone, which is then further oxidized.
Experimental Protocols
4.1. Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin)
This protocol is adapted from standard cyanohydrin formation procedures.[2][3][4]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 |
| Sodium Cyanide (NaCN) | 49.01 | 13.5 g | 0.275 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 28.6 g | 0.275 |
| Diethyl Ether | - | 200 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous MgSO₄ | - | 10 g | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium bisulfite in 100 mL of water.
-
Cool the solution to 10 °C in an ice bath and add cyclopentanone dropwise with vigorous stirring.
-
Continue stirring for 30 minutes to form the bisulfite addition product.
-
In a separate beaker, dissolve sodium cyanide in 50 mL of water and cool to 10 °C.
-
Slowly add the sodium cyanide solution to the flask containing the bisulfite adduct over a period of 30 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-hydroxycyclopentanecarbonitrile as a pale yellow oil. The product can be used in the next step without further purification.
4.2. Step 2: Synthesis of this compound
This protocol utilizes a strong oxidizing agent to convert the cyanohydrin to the corresponding carboxylic acid.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Hydroxycyclopentanecarbonitrile | 111.14 | 27.8 g | 0.25 |
| Chromium Trioxide (CrO₃) | 99.99 | 50.0 g | 0.50 |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 43.5 mL | 0.81 |
| Acetone | - | 250 mL | - |
| Isopropanol | - | 20 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Sodium Bicarbonate solution (5%) | - | 100 mL | - |
| Hydrochloric Acid (conc. HCl) | - | As needed | - |
Procedure:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water to a final volume of 150 mL. Caution: This is a highly exothermic and corrosive mixture.
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 1-hydroxycyclopentanecarbonitrile in 250 mL of acetone.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature between 0 and 5 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete (approximately 2 hours), continue stirring at 0 °C for an additional hour.
-
Quench the excess oxidant by the slow addition of isopropanol until the orange color is no longer present.
-
Allow the mixture to warm to room temperature and filter to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Transfer the residue to a separatory funnel, add 100 mL of water, and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and extract the product into a 5% sodium bicarbonate solution (2 x 50 mL).
-
Wash the aqueous layer with diethyl ether (50 mL) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
Cyanide Compounds: Sodium cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[6] An emergency cyanide poisoning antidote kit should be readily available. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[7][8]
-
Corrosive Reagents: Concentrated sulfuric acid and chromium trioxide are highly corrosive and strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Waste Disposal: All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in an alkaline solution before disposal according to institutional guidelines. Chromium waste must be disposed of as heavy metal waste.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
References
- 1. echemi.com [echemi.com]
- 2. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 3. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Hydrolysis of 1-Cyanocyclopentanecarbonitrile: A Detailed Protocol for the Synthesis of Cyclopentane-1,1-dicarboxylic Acid
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust route to a wide array of valuable compounds.[1][2][3] This application note provides a detailed protocol for the hydrolysis of 1-cyanocyclopentanecarbonitrile to yield cyclopentane-1,1-dicarboxylic acid, a key building block in the synthesis of various pharmaceuticals and complex organic molecules. The geminal dinitrile, 1-cyanocyclopentanecarbonitrile, presents a unique substrate where both nitrile groups can be hydrolyzed to their corresponding carboxylic acids. This process can be effectively achieved through either acid- or base-catalyzed hydrolysis, both of which proceed through an intermediate amide stage.[1][4][5] The choice between acidic or basic conditions often depends on the overall stability of the molecule and the desired final product form (the free acid or its salt).[5][6] This guide will focus on a robust and widely applicable base-catalyzed hydrolysis protocol, followed by an acidic workup to isolate the desired dicarboxylic acid.
Mechanistic Insights: The Journey from Dinitrile to Dicarboxylic Acid
The hydrolysis of a nitrile is a classic example of a nucleophilic addition to the carbon-nitrogen triple bond.[2][3] Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide intermediate.[4] The subsequent hydrolysis of the amide to the carboxylic acid is also base-catalyzed and is generally irreversible as the final carboxylate salt is resonance-stabilized and resistant to further nucleophilic attack.[7][8]
The overall transformation for 1-cyanocyclopentanecarbonitrile can be visualized as a two-stage process for each nitrile group, ultimately leading to the formation of cyclopentane-1,1-dicarboxylic acid.
Figure 1. Stepwise hydrolysis of 1-cyanocyclopentanecarbonitrile.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is designed for researchers familiar with standard organic synthesis techniques. Adherence to safety precautions is paramount due to the handling of a cyanide derivative and strong base.
Safety Precautions:
-
Cyanide Hazard: 1-Cyanocyclopentanecarbonitrile is a cyanide derivative and is highly toxic. Handle this compound in a well-ventilated fume hood at all times.[7][9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][11]
-
Strong Base: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Acidic Workup: The addition of strong acid to the basic reaction mixture will be exothermic. Perform this step slowly and with adequate cooling.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Cyanocyclopentanecarbonitrile | Reagent grade |
| Sodium Hydroxide (NaOH) | Pellets or solution (e.g., 50% aqueous) |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Diethyl Ether or Ethyl Acetate | Reagent grade for extraction |
| Anhydrous Magnesium Sulfate | For drying |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or pH meter |
Step-by-Step Methodology
Figure 2. Workflow for the hydrolysis of 1-cyanocyclopentanecarbonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-cyanocyclopentanecarbonitrile and an aqueous solution of sodium hydroxide. A common starting point is a 10-50% NaOH solution.[1] The molar excess of NaOH should be at least 2 equivalents per nitrile group to ensure complete hydrolysis.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the concentration of the base and the reaction temperature, but a typical duration is several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution (a byproduct of the hydrolysis).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring. This step should be performed in an ice bath to manage the exothermic reaction. Continue adding acid until the solution is strongly acidic (pH 1-2), which will precipitate the cyclopentane-1,1-dicarboxylic acid.
-
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent such as diethyl ether or ethyl acetate.[1] The dicarboxylic acid may have limited solubility in water, and extraction will ensure a higher yield.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude cyclopentane-1,1-dicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of organic solvents.
Trustworthiness: Self-Validating System
To ensure the successful synthesis and purity of the final product, the following analytical techniques should be employed:
-
Melting Point: Determine the melting point of the recrystallized product and compare it to the literature value for cyclopentane-1,1-dicarboxylic acid. A sharp melting point close to the expected value is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the cyclopentyl ring protons. The absence of signals corresponding to the amide intermediate will confirm complete hydrolysis.
-
¹³C NMR: The carbon NMR spectrum should show a signal for the quaternary carbon and the carboxylic acid carbonyl carbons, along with the signals for the cyclopentyl ring carbons.
-
FT-IR: The infrared spectrum should display a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch. The absence of a C≡N stretch from the starting material and the characteristic N-H stretches of the amide intermediate will confirm the completion of the reaction.
-
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (Dinitrile:NaOH) | 1 : >4 | A stoichiometric excess of base is required to drive the hydrolysis of both nitrile groups to completion. |
| NaOH Concentration | 10-50% (w/v) | Higher concentrations can accelerate the reaction but may require more careful temperature control. |
| Reaction Temperature | Reflux | Elevated temperatures are necessary to overcome the activation energy for nitrile hydrolysis.[3] |
| Reaction Time | 4-24 hours | The reaction should be monitored for completion to avoid incomplete hydrolysis or side reactions. |
| pH for Workup | 1-2 | A strongly acidic pH ensures the complete protonation of the dicarboxylate to the dicarboxylic acid. |
| Expected Yield | 70-90% | Yields can vary based on the reaction scale and purification efficiency. |
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of 1-cyanocyclopentanecarbonitrile to cyclopentane-1,1-dicarboxylic acid. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize this valuable dicarboxylic acid for their drug development and organic synthesis endeavors. The self-validating nature of the protocol, through rigorous analytical characterization, ensures the integrity and reproducibility of the results.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. brainly.in [brainly.in]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
The Versatile Building Block: Application Notes and Protocols for 1-Cyanocyclopentanecarboxylic Acid in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. 1-Cyanocyclopentanecarboxylic acid, a bifunctional molecule featuring a nitrile and a carboxylic acid on a constrained cyclopentane ring, has emerged as a valuable scaffold. Its inherent stereochemistry and the orthogonal reactivity of its functional groups provide a versatile platform for the synthesis of a diverse array of compounds, from novel therapeutic agents to intricate spirocyclic systems.
The cyclopentane moiety is a prevalent feature in numerous natural products and pharmaceuticals, offering a balance of conformational flexibility and rigidity that can be advantageous for molecular recognition by biological targets. The presence of the cyano and carboxylic acid groups at the same carbon atom (a quaternary center) introduces a unique three-dimensional architecture and provides handles for a wide range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed, field-proven protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is crucial for its effective utilization in synthesis, including reaction monitoring and product characterization.
| Property | Value | Reference |
| CAS Number | 540490-54-8 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF) and aqueous base. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclopentane ring protons, typically in the range of 1.5-2.5 ppm. The carboxylic acid proton will appear as a broad singlet far downfield, likely above 10 ppm, and its position will be dependent on concentration and solvent.
-
¹³C NMR: Key signals would include the quaternary carbon bearing the cyano and carboxyl groups (around 45-55 ppm), the nitrile carbon (115-125 ppm), the carboxylic carbonyl carbon (170-180 ppm), and the cyclopentane methylene carbons (25-40 ppm).[5][6]
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretch will appear around 1700-1725 cm⁻¹. A medium-intensity nitrile (C≡N) stretch is expected in the 2240-2260 cm⁻¹ region.[7][8][9]
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through a multi-step sequence, commencing with the readily available cyclopentanone. The following protocol is a robust and scalable method adapted from established synthetic transformations.[10]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This initial step involves a Strecker-type synthesis to form the aminonitrile intermediate.
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
20% Aqueous ammonia
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.0 eq) in water.
-
Add a solution of ammonium chloride (1.1 eq) in water, followed by 20% aqueous ammonia.
-
To this stirred solution, add cyclopentanone (1.0 eq) dissolved in methanol.
-
Stir the mixture at room temperature for 1.5 hours.
-
Heat the reaction mixture to 60 °C for 45 minutes.
-
Cool the mixture to room temperature and continue stirring for an additional 45 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil, which can be used in the next step without further purification.
Causality: The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde or ketone. The reaction proceeds through the in situ formation of an imine from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile.
Protocol 2: Synthesis of this compound
A two-step, one-pot procedure involving acetylation of the amino group followed by hydrolysis of the nitrile and amide functionalities provides the target acid.
Materials:
-
1-Aminocyclopentanecarbonitrile
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the crude 1-aminocyclopentanecarbonitrile in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours to form the N-acetylated intermediate.
-
To the reaction mixture, carefully add concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for 24 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Causality: The initial acetylation protects the amine and facilitates the subsequent hydrolysis. The harsh acidic conditions are necessary to hydrolyze both the nitrile and the amide to the carboxylic acid. The cyano group is more resistant to hydrolysis than the amide, hence the prolonged heating.
Applications in Organic Synthesis: Protocols and Insights
This compound serves as a versatile starting material for a variety of synthetic transformations, leveraging the distinct reactivity of its two functional groups.
Application 1: Esterification of the Carboxylic Acid
The carboxylic acid moiety can be readily converted to its corresponding ester, a common transformation for modifying solubility, facilitating further reactions, or for use as a protecting group.
References
- 1. Cyclopentanecarboxylic acid, 1-cyano- | 540490-54-8 [chemicalbook.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Transport of 1-aminocyclopentanecarboxylic acid from feline cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
The Strategic Role of 1-Cyanocyclopentanecarboxylic Acid in Modern Medicinal Chemistry: A Guide to its Application in the Synthesis of CGRP Receptor Antagonists
Introduction: Unveiling the Potential of a Versatile Cyclopentyl Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-Cyanocyclopentanecarboxylic acid, a bifunctional cyclic scaffold, has emerged as a critical starting material in medicinal chemistry, primarily owing to its integral role in the synthesis of a new class of highly effective migraine treatments. Its rigid cyclopentyl core provides a desirable conformational constraint, while the cyano and carboxylic acid functionalities offer versatile handles for synthetic elaboration. This guide provides an in-depth exploration of the applications of this compound, with a focus on its conversion to the key intermediate, 1-aminocyclopentane-1-carboxylic acid, and its subsequent incorporation into Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, such as Atogepant and Rimegepant. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
The Central Application: A Gateway to CGRP Receptor Antagonists for Migraine Therapy
The primary and most significant application of this compound in medicinal chemistry is as a precursor to 1-aminocyclopentane-1-carboxylic acid. This non-proteinogenic α-amino acid is a crucial component of several small molecule CGRP receptor antagonists, a class of drugs that has revolutionized the treatment of migraine.[1] Migraine is a debilitating neurological disorder, and CGRP is a neuropeptide that plays a key role in its pathophysiology by causing vasodilation and transmitting pain signals.[2] By blocking the CGRP receptor, these drugs can effectively prevent and treat migraine attacks.
The cyclopentyl moiety derived from this compound is a key pharmacophoric element in these drugs, providing a rigid and well-defined three-dimensional structure that contributes to high-affinity binding to the CGRP receptor.
Mechanism of Action: Interrupting the Migraine Cascade
CGRP receptor antagonists function by competitively inhibiting the binding of CGRP to its receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[1] This blockade prevents the activation of downstream signaling pathways, most notably the Gαs-adenylyl cyclase-cAMP pathway, thereby inhibiting the physiological effects of CGRP that contribute to migraine, such as vasodilation and neurogenic inflammation.[1][3]
Figure 1: CGRP signaling pathway and the inhibitory action of antagonists.
Quantitative Analysis of Drug Potency
The efficacy of drugs derived from this compound is underscored by their high potency as CGRP receptor antagonists. The following table summarizes key in vitro potency data for Atogepant and Rimegepant.
| Drug | Target | Assay Type | Potency (IC50) | Binding Affinity (Ki) | Reference |
| Atogepant | Human CGRP Receptor | cAMP Functional Assay | 0.026 nM | 0.015 nM (cloned), 0.026 nM (native) | [3][4] |
| Rimegepant | Human CGRP Receptor | cAMP Functional Assay | 0.14 nM | 0.027 nM | [5][6] |
Table 1: In vitro potency of CGRP receptor antagonists derived from this compound precursors.
Synthetic Protocols: From Building Block to Key Intermediate
The journey from this compound to a key pharmaceutical intermediate primarily involves its conversion to 1-aminocyclopentane-1-carboxylic acid. This transformation can be efficiently achieved through established synthetic methodologies such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclopentanone, a readily available precursor.
Protocol 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid via Strecker Synthesis
The Strecker synthesis is a classic and robust method for the preparation of α-amino acids from aldehydes or ketones.[1][3][7]
Figure 2: Workflow for the Strecker synthesis of 1-aminocyclopentane-1-carboxylic acid.
Materials:
-
Cyclopentanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
20% Aqueous ammonia
-
Methanol
-
Dichloromethane
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of 1-Aminocyclopentanecarbonitrile:
-
In a round-bottomed flask, dissolve sodium cyanide (e.g., 1.97 g) in water (e.g., 3.9 ml).[8]
-
Add a solution of ammonium chloride (e.g., 2.33 g) in water (e.g., 5.9 ml) and 20% aqueous ammonia (e.g., 3.5 ml).[8]
-
To this mixture, add cyclopentanone (e.g., 3 g) dissolved in methanol (e.g., 3.8 ml).[8]
-
Stir the reaction mixture vigorously for 1.5 hours at room temperature.
-
Heat the mixture to 60°C for 45 minutes.[8]
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature.[8]
-
Extract the aqueous mixture several times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.[8]
-
-
Hydrolysis to 1-Aminocyclopentane-1-carboxylic Acid:
-
To the crude 1-aminocyclopentanecarbonitrile, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a suitable base (e.g., ammonium hydroxide) to its isoelectric point (approximately pH 6).
-
Collect the precipitated 1-aminocyclopentane-1-carboxylic acid by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid. This method is known for its operational simplicity and good yields.[7][9]
Figure 3: Workflow for the Bucherer-Bergs synthesis of 1-aminocyclopentane-1-carboxylic acid.
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
Procedure:
-
Formation of Cyclopentanespiro-5'-hydantoin:
-
In a pressure vessel, combine cyclopentanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[9]
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.
-
Seal the vessel and heat the mixture to 80-100°C for several hours with stirring.[9]
-
Cool the reaction mixture to room temperature. The hydantoin product may precipitate upon cooling.
-
Acidify the mixture with hydrochloric acid to precipitate the hydantoin fully.[9]
-
Filter the solid, wash with cold water, and dry to yield the crude cyclopentanespiro-5'-hydantoin. Recrystallization from ethanol/water can be performed for purification.
-
-
Hydrolysis to 1-Aminocyclopentane-1-carboxylic Acid:
-
Suspend the crude hydantoin in a solution of strong acid (e.g., 6M HCl) or strong base (e.g., 25% NaOH).
-
Heat the mixture under reflux for an extended period (12-24 hours) until the evolution of CO₂ ceases (if using acid) or the reaction is complete (monitor by TLC or LC-MS).
-
If using acid hydrolysis, cool the solution and neutralize with a base to the isoelectric point to precipitate the amino acid.
-
If using base hydrolysis, cool the solution and acidify with a strong acid to the isoelectric point to precipitate the amino acid.
-
Collect the product by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Application in Drug Synthesis: Amide Coupling to Form CGRP Receptor Antagonists
Once 1-aminocyclopentane-1-carboxylic acid is synthesized, it is incorporated into the final drug structure through an amide bond formation. This is a critical step in the synthesis of both Atogepant and Rimegepant. The following is a generalized protocol for this amide coupling, which typically employs standard peptide coupling reagents.[7][10]
Protocol 3: General Amide Coupling Procedure
Figure 4: General workflow for amide coupling in the synthesis of CGRP antagonists.
Materials:
-
1-Aminocyclopentane-1-carboxylic acid (or a suitable ester thereof)
-
The corresponding carboxylic acid fragment of the target drug (e.g., the spirocyclic carboxylic acid for Atogepant)
-
A coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[10]
-
An additive such as 1-Hydroxybenzotriazole (HOBt) (often used with EDC)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid fragment of the drug scaffold (1 equivalent), the coupling reagent (e.g., HATU, 1.1 equivalents), and the additive if used (e.g., HOBt, 1.1 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Add the base (e.g., DIPEA, 2-3 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.
-
-
Amide Bond Formation:
-
To the pre-activated mixture, add a solution of 1-aminocyclopentane-1-carboxylic acid (or its ester, 1-1.2 equivalents) in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide product.
-
Conclusion and Future Perspectives
This compound, through its conversion to 1-aminocyclopentane-1-carboxylic acid, has proven to be an indispensable building block in the synthesis of a new generation of migraine therapeutics. The protocols outlined in this guide provide a framework for the practical application of this versatile intermediate. The continued exploration of new synthetic routes to this and similar cyclic amino acids, as well as their incorporation into novel drug scaffolds, holds significant promise for the future of medicinal chemistry. The principles of conformational constraint and strategic functionalization embodied by this molecule will undoubtedly continue to inspire the design of future therapeutic agents targeting a wide range of diseases.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 8. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 1-Cyanocyclopentanecarboxylic Acid in the Synthesis of Novel Agrochemicals
Abstract
1-Cyanocyclopentanecarboxylic acid is a versatile bifunctional molecule poised for significant application in the synthesis of next-generation agrochemicals. Its rigid cyclopentyl core, combined with the orthogonal reactivity of the nitrile and carboxylic acid moieties, provides a strategic platform for the construction of complex and highly active herbicidal and fungicidal compounds. This guide elucidates the chemical rationale for its use, outlines key synthetic transformations, and provides a detailed protocol for the synthesis of a model herbicidal compound, a cyclopentanecarboxamide, demonstrating the practical application of this valuable building block.
Introduction: The Rationale for Cyclopentyl Scaffolds in Agrochemicals
The cyclopentane ring is a prevalent motif in a variety of biologically active molecules, including agrochemicals. Its conformational rigidity, compared to linear alkyl chains, allows for a more defined spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity with target enzymes or proteins. The incorporation of a cyclopentyl core can also improve the metabolic stability and lipophilicity of a molecule, properties that are critical for its efficacy and persistence in the field. Carboxylic acids and their derivatives are also a cornerstone in the development of herbicides, targeting a range of biosynthetic pathways in plants[1].
This compound is a particularly attractive starting material due to the presence of two distinct and synthetically valuable functional groups. The carboxylic acid provides a handle for amide bond formation, a common linkage in many pesticides, while the nitrile group can be transformed into a variety of other functionalities, including amines and amides, or can participate in cyclization reactions. This inherent bifunctionality allows for the divergent synthesis of a library of potential agrochemical candidates from a single, readily available precursor.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound in agrochemical development hinges on the selective manipulation of its nitrile and carboxylic acid groups. The following sections detail the key transformations and the underlying chemical principles.
Amide Bond Formation: Leveraging the Carboxylic Acid
The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone of many synthetic routes. Standard coupling reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with a wide range of primary and secondary amines to form the desired amide.
The choice of the amine component is critical for tuning the biological activity of the final product. Aryl amines are frequently incorporated to introduce moieties that can interact with specific binding pockets in target enzymes. For instance, the synthesis of novel pyrazole-carboxamide derivatives has been shown to yield compounds with significant herbicidal activity[2].
Nitrile Group Transformations: A Gateway to Diverse Functionality
The nitrile group offers a plethora of synthetic possibilities. One of the most valuable transformations in the context of agrochemical synthesis is its hydrolysis to a primary amide. This transformation can be achieved under acidic or basic conditions. A particularly relevant example, although from the pharmaceutical field, is the hydrolysis of N-(1-cyanocyclopentyl)pentanamide to 1-(pentanoylamino)cyclopentanecarboxylic acid using hydrochloric acid and acetic acid[3]. This demonstrates that the nitrile can be selectively hydrolyzed even in the presence of an existing amide bond.
Alternatively, the nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up another avenue for derivatization, allowing for the introduction of further diversity into the molecular scaffold.
Application Protocol: Synthesis of a Model Cyclopentanecarboxamide Herbicide
This protocol details a two-step synthesis of a model N-aryl-cyclopentanecarboxamide, a class of compounds with known herbicidal potential. The synthesis starts from this compound and a substituted aniline.
Step 1: Synthesis of N-(Aryl)-1-cyanocyclopentanecarboxamide
This step involves the formation of an amide bond between this compound and a representative aryl amine, for example, 2,4-dichloroaniline, a common substituent in herbicidal molecules.
Materials and Reagents:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
2,4-Dichloroaniline
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) to the solution. Gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the reaction is complete (monitored by TLC).
-
In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Oxalyl Chloride and DMF: This combination is a classic method for converting carboxylic acids to acyl chlorides under mild conditions. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent.
-
Triethylamine: This tertiary amine base is used to neutralize the HCl generated during the acylation reaction, preventing side reactions and driving the reaction to completion.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, acidic byproducts, and water-soluble impurities.
References
Application Note: Strategic Derivatization of 1-Cyanocyclopentanecarboxylic Acid
Protocols for the Synthesis of Amide and Ester Analogs for Research and Drug Discovery
Introduction: The Strategic Value of 1-Cyanocyclopentanecarboxylic Acid Derivatives
This compound is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, making it an attractive starting point for designing targeted therapeutic agents. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent inhibitors of biological targets like the NaV1.7 sodium channel, which is implicated in pain pathways.[1] The derivatization of the carboxylic acid moiety into amides and esters is a cornerstone of lead optimization, allowing researchers to systematically modulate the physicochemical and pharmacokinetic properties of a molecule.
This guide provides a detailed technical overview and field-proven protocols for the synthesis of amide and ester derivatives of this compound. The methodologies are designed to be robust, scalable, and applicable to a wide range of substrates, empowering researchers in their quest for novel therapeutics.
Synthesis of Amide Derivatives
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[2] However, the direct reaction between a carboxylic acid and an amine is generally unfavorable. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."
Core Strategy: Carboxylic Acid Activation with Coupling Reagents
The most reliable and widely used method for amide bond formation involves in-situ activation of the carboxylic acid using coupling reagents.[2][4] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices.[3][5]
Mechanism of Action: The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and a urea byproduct.[3]
-
EDC vs. DCC: EDC is often preferred in modern synthesis because its corresponding urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[5] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in common organic solvents and must be removed by filtration.[5]
-
The Role of Additives: To improve reaction efficiency and, critically, to suppress racemization at the alpha-carbon (if chiral), additives like 1-hydroxybenzotriazole (HOBt) are frequently included. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and couples cleanly with the amine.[5]
Experimental Workflow: Amide Synthesis via EDC/HOBt Coupling
The following diagram outlines the general workflow for the synthesis of amides from this compound.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-1-cyanocyclopentanecarboxamide
This protocol provides a representative example for coupling this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.05 eq) and DIPEA (1.5 eq) to the solution. Stir for 5 minutes at room temperature. Note: DIPEA is a non-nucleophilic base used to ensure the amine remains deprotonated and nucleophilic.
-
Activator Addition: Cool the flask in an ice bath (0 °C). Add HOBt (1.2 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-1-cyanocyclopentanecarboxamide.
Data Summary: Amide Coupling Conditions
| Amine Type | Coupling Reagent | Additive/Base | Typical Yield | Notes |
| Primary (aliphatic) | EDC | HOBt, DIPEA | 80-95% | Generally high-yielding and clean reactions. |
| Secondary (aliphatic) | EDC or HATU | HOBt, DIPEA | 70-90% | Can be slower due to steric hindrance; HATU may improve yields. |
| Aniline (aromatic) | HATU | DIPEA | 60-85% | Less nucleophilic amines often require stronger coupling agents like HATU. |
| Hindered Amines | HATU / PyBOP | DIPEA / Lutidine | 40-75% | Reaction may require elevated temperatures and extended times. |
Synthesis of Ester Derivatives
Esterification is another critical derivatization technique, often employed to enhance cell permeability or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Core Strategy 1: Fischer-Speier Esterification
The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8]
Mechanism of Action: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[9][10] This protonation makes the carbonyl carbon significantly more electrophilic, allowing the weakly nucleophilic alcohol to attack. A series of proton transfers follows, leading to the elimination of water and formation of the ester.[6][11]
Driving the Equilibrium:
-
Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, ensuring it is present in large excess.[8]
-
Water Removal: Water, a byproduct, can be removed as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[12]
Experimental Workflow: Fischer Esterification
The following diagram illustrates the straightforward process of Fischer esterification.
Caption: General workflow for Fischer esterification.
Detailed Protocol: Synthesis of Methyl 1-Cyanocyclopentanecarboxylate
This protocol describes the synthesis of the methyl ester, a common first derivative.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (catalytic amount, e.g., 0.05-0.1 eq). An exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol). Maintain reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ester is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or flash column chromatography.
Data Summary: Esterification Conditions
| Alcohol | Method | Catalyst | Typical Yield | Notes |
| Methanol / Ethanol | Fischer | H₂SO₄, TsOH | 85-98% | Highly efficient due to the use of alcohol as solvent. |
| Isopropanol | Fischer | H₂SO₄, TsOH | 70-90% | Slower reaction; may require longer reflux times. |
| tert-Butanol | DCC/DMAP | DMAP | 60-80% | Fischer esterification is ineffective for hindered alcohols; coupling methods are preferred. |
| Benzyl Alcohol | Fischer | H₂SO₄ | 75-90% | Standard Fischer conditions apply; higher boiling point requires higher reflux temperature. |
Conclusion
The conversion of this compound into a diverse library of amides and esters is a facile and powerful strategy in chemical and pharmaceutical research. The protocols detailed herein, centered on EDC/HOBt coupling for amides and Fischer-Speier esterification for esters, provide reliable and high-yielding pathways to these important derivatives. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these methods to synthesize novel molecular entities with tailored properties for drug discovery and development.
References
- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
Application Note: A Practical Guide to the Decarboxylation of 1-Cyanocyclopentanecarboxylic Acid
Abstract: This document provides a comprehensive technical guide for the decarboxylation of 1-cyanocyclopentanecarboxylic acid to synthesize cyclopentanecarbonitrile, a valuable intermediate in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, present a detailed, field-tested experimental protocol, and offer insights into process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for this transformation.
Introduction: The Strategic Importance of Cyclopentanecarbonitrile
Nitriles (organic cyanides) are critical functional groups in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their versatility allows for conversion into amines, amides, carboxylic acids, and ketones, making them foundational building blocks in organic synthesis.[1] Cyclopentanecarbonitrile, in particular, serves as a key precursor for various cyclopentane-containing scaffolds found in numerous biologically active molecules.
The decarboxylation of this compound offers a direct and efficient route to this important intermediate. This reaction leverages the inherent chemical properties of α-cyano carboxylic acids, which behave similarly to β-keto acids, to facilitate the clean expulsion of carbon dioxide (CO₂), a benign byproduct.[2][3] This application note provides the scientific rationale and a step-by-step protocol to successfully perform this transformation.
Part 1: Reaction Mechanism and Scientific Rationale
The decarboxylation of carboxylic acids is generally a difficult reaction requiring harsh conditions. However, the presence of an electron-withdrawing group, such as a carbonyl or a cyano group, at the β-position relative to the carboxyl group dramatically facilitates the reaction.[3][4] In the case of this compound (an α-cyano acid, which is structurally analogous to a β-keto system with respect to the carboxyl group), the cyano group plays this crucial role.
The reaction proceeds through a concerted, cyclic six-membered transition state upon heating.[4] This process involves the transfer of the acidic proton to the nitrogen of the cyano group, simultaneous cleavage of the C-C bond to release CO₂, and the formation of an intermediate ketenimine-like species which rapidly tautomerizes to the stable nitrile product.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for thermal decarboxylation.
Part 2: Detailed Experimental Protocol
This protocol provides a reliable method for the decarboxylation of this compound. The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) is strategic; it ensures a uniform reaction temperature well above the required activation energy and effectively solvates the starting material. Alternatively, the reaction can be performed neat (without solvent) if the starting material melts without decomposition below the reaction temperature.
Materials & Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 71.9 mmol).
-
Add anhydrous DMSO (25 mL) to the flask. Rationale: DMSO is an excellent polar aprotic solvent with a high boiling point (189 °C), ideal for maintaining the required temperature for decarboxylation.
-
Attach a reflux condenser to the flask. While not strictly necessary for a simple decarboxylation, it prevents solvent loss and potential splashing. An outlet to a bubbler can be used to monitor gas evolution.
-
-
Decarboxylation Reaction:
-
Begin stirring the mixture and gently heat the flask using a heating mantle.
-
Increase the temperature to 150-160 °C .
-
Maintain this temperature and observe the reaction. The evolution of CO₂ gas should become apparent as gentle bubbling. Self-Validation: The cessation of gas evolution is a primary indicator that the reaction is complete.
-
Continue heating for 2-4 hours, or until gas evolution has stopped.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Rationale: Diethyl ether is an effective solvent for extracting the non-polar product, cyclopentanecarbonitrile, and is easily removed due to its low boiling point.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting material, and then with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and rinse it with a small amount of fresh diethyl ether.
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk solvent.
-
The resulting crude oil is purified by vacuum distillation. Cyclopentanecarbonitrile has a boiling point of approximately 67-68 °C at 10 mmHg.[5] Collect the fraction boiling at the correct temperature and pressure.
-
Expected Yield: 85-95%
Part 3: Process Parameters and Data Visualization
Successful decarboxylation depends on maintaining adequate temperature. Below is a summary of key parameters and a workflow diagram for the entire process.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Temperature | 150-160 °C | Ensures the reaction proceeds at a practical rate by overcoming the activation energy for CO₂ elimination.[4][6] |
| Solvent | DMSO or Neat | DMSO provides excellent heat transfer and solubility. A neat reaction is possible but may be less uniform. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by the cessation of CO₂ evolution. |
| Purification | Vacuum Distillation | Ideal for separating the liquid product from non-volatile impurities and residual solvent.[5] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. Conduct the reaction in a chemical fume hood.
-
Cyanide Moiety: Although nitriles are generally less toxic than inorganic cyanide salts, they should be handled with care. Avoid inhalation and skin contact.
-
Vacuum Distillation: Ensure glassware is free of cracks or defects before performing vacuum distillation to prevent implosion.
Conclusion
The thermal decarboxylation of this compound is a robust and high-yielding method for the synthesis of cyclopentanecarbonitrile. The reaction proceeds through a well-understood mechanism facilitated by the α-cyano group. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and chemical synthesis.
References
Application Notes & Protocols: The Strategic Role of 1-Cyanocyclopentanecarboxylic Acid in the Synthesis of Irbesartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] Its molecular architecture is distinguished by a unique spirocyclic imidazolinone moiety, which is critical for its high-affinity binding to the AT1 receptor and subsequent therapeutic efficacy.[3] This guide provides a detailed technical overview and actionable protocols for the synthesis of Irbesartan, with a specific focus on the strategic utilization of 1-cyanocyclopentanecarboxylic acid as a foundational precursor. We will elucidate the necessary transformation of this starting material into the core amino acid building block, detail the construction of the key spiro-intermediate, and outline the final molecular assembly. The protocols herein are grounded in established chemical principles and supported by authoritative literature, providing a comprehensive resource for process development and synthetic chemistry laboratories.
Introduction: The Significance of the Spirocyclic Core
The synthesis of Irbesartan, chemically known as 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, presents a fascinating challenge in heterocyclic chemistry.[4] The spirocyclic system, where two rings share a single carbon atom, imparts a rigid, three-dimensional conformation to the molecule. This structural rigidity is paramount, as it correctly orients the butyl group and the biphenyl-tetrazole side chain for optimal interaction with the angiotensin II receptor.[3]
While various synthetic routes to Irbesartan exist, many converge on the construction of a pivotal intermediate: 1-aminocyclopentanecarboxylic acid (also known as cycloleucine).[5][6] This non-proteinogenic amino acid serves as the cornerstone for building the spiro[4.4]nonane system. This guide begins by addressing the conversion of a readily accessible precursor, this compound, into this essential amino acid.
From Precursor to Building Block: Synthesis of 1-Aminocyclopentanecarboxylic Acid
The primary role of this compound in this synthetic strategy is to serve as a masked form of 1-aminocyclopentanecarboxylic acid. The conversion of the carboxylic acid functional group into a primary amine at the same quaternary carbon center can be elegantly achieved via the Curtius Rearrangement .
Mechanistic Insight: The Curtius Rearrangement
The Curtius rearrangement is a robust thermal or photochemical process that transforms a carboxylic acid into a primary amine with one fewer carbon atom (decarboxylation).[7] However, when applied to an α-substituted carboxylic acid like our precursor, the net result is the conversion of the -COOH group to an -NH2 group. The reaction proceeds through an acyl azide intermediate, which upon heating, loses nitrogen gas to form a highly reactive isocyanate. This isocyanate is then hydrolyzed to yield the target primary amine.[8][9][10] This method is particularly advantageous as it proceeds with complete retention of stereochemistry at the migrating carbon center and avoids the harsh reagents associated with other amine syntheses.[7]
View Diagram: Curtius Rearrangement Mechanism
Caption: Mechanism of the Curtius Rearrangement for Amine Synthesis.
Experimental Protocol: Curtius Rearrangement
This protocol outlines the conversion of this compound to 1-aminocyclopentanecarboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
Sodium azide (NaN₃)
-
Acetone and Water
-
Tert-Butanol (t-BuOH, optional trapping agent)
-
Hydrochloric acid (HCl)
Protocol Steps:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO₂) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Acyl Azide Synthesis:
-
Caution: Acyl azides can be explosive. Perform this step behind a blast shield and avoid heating the isolated intermediate.
-
Dissolve the crude acyl chloride in cold acetone.
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) in water and cool it to 0 °C.
-
Slowly add the sodium azide solution to the acyl chloride solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir for 1-2 hours at 0 °C. The formation of the acyl azide can be monitored by IR spectroscopy (strong azide peak at ~2140 cm⁻¹).
-
-
Rearrangement and Hydrolysis:
-
Carefully transfer the reaction mixture containing the acyl azide to a larger flask equipped with a reflux condenser.
-
Add water to the mixture and heat gently to reflux (typically 60-80 °C). The rearrangement is accompanied by the evolution of nitrogen gas.
-
Continue heating until N₂ evolution stops (typically 2-4 hours). The isocyanate intermediate is formed and hydrolyzed in situ.
-
Upon cooling, the resulting amine will be in the aqueous layer. Acidify with concentrated HCl to protonate the amine and begin the nitrile hydrolysis.
-
-
Nitrile Hydrolysis and Isolation:
-
Heat the acidic solution to reflux to hydrolyze the nitrile group to a carboxylic acid. Monitor the reaction by TLC or HPLC.
-
Once the hydrolysis is complete, cool the solution. The product, 1-aminocyclopentanecarboxylic acid hydrochloride, may crystallize upon cooling or after partial removal of the solvent.
-
Filter the solid product, wash with cold acetone, and dry under vacuum.
-
Building the Spiro-Imidazolinone Heterocycle
With 1-aminocyclopentanecarboxylic acid in hand, the next phase is the construction of the spiro-imidazolinone ring system, a key intermediate often referred to as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one .[3][11][12]
Step 1: N-Acylation with Valeroyl Chloride
The first step is to attach the butyl side chain via acylation of the amino group.
Causality: The reaction of 1-aminocyclopentanecarboxylic acid with valeroyl chloride under basic conditions forms 1-(pentanoylamino)cyclopentanecarboxylic acid.[1] The base (e.g., NaOH) is crucial as it deprotonates the amino group, making it nucleophilic, and also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13]
Protocol:
-
Dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool to 0-5 °C.
-
In a separate funnel, add valeroyl chloride (1.1 eq).
-
Add the valeroyl chloride dropwise to the vigorously stirred amino acid solution, ensuring the temperature remains below 10 °C.
-
Maintain the pH of the solution in the range of 9-10 by adding more NaOH solution if necessary.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.
Step 2: Cyclization to Form the Spiro-Intermediate
The formation of the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate is a critical cyclization step. While several patented methods exist, a common conceptual pathway involves the reaction of the N-acylated amino acid with a source of ammonia or an equivalent, followed by cyclodehydration. In practice, this intermediate is often synthesized via a multi-step sequence starting from cycloleucine or is procured from specialized suppliers.[2][3] For the final assembly of Irbesartan, this spiro-intermediate is typically used in its hydrochloride salt form.[3]
Final Assembly of the Irbesartan Molecule
The final stage involves coupling the spirocyclic core with the biphenyl-tetrazole side chain.
Overall Synthetic Workflow
The complete pathway from our starting material to the final Active Pharmaceutical Ingredient (API) is summarized below.
Caption: Overall synthetic workflow for Irbesartan.
Protocol: N-Alkylation and Tetrazole Formation
This protocol describes the final two steps in a common Irbesartan synthesis route.[1][5]
Key Reagents & Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | N-Alkylation | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, 4'-(Bromomethyl)-biphenyl-2-carbonitrile, Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | > 80% |
| 2 | Tetrazole Formation | Irbesartan Nitrile Precursor, Tributyltin azide or Sodium Azide/Lewis Acid (e.g., ZnCl₂) | Xylene, Toluene | > 85% |
Protocol Steps:
-
N-Alkylation:
-
To a solution of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 eq) in an anhydrous solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Stir until hydrogen evolution ceases.
-
Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in DMF.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by HPLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to obtain the crude Irbesartan nitrile precursor.
-
-
[2+3] Cycloaddition for Tetrazole Formation:
-
Caution: Azides and organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the nitrile precursor (1.0 eq) and tributyltin azide (1.2 eq) in a high-boiling solvent like xylene.
-
Heat the mixture to reflux (approx. 140 °C) for 24-48 hours.
-
Cool the reaction mixture and treat with an acidic workup (e.g., dilute HCl) to cleave the tin-tetrazole bond and precipitate the Irbesartan.
-
Filter the crude product. Recrystallization from a suitable solvent system (e.g., isopropanol) is necessary to achieve pharmaceutical-grade purity.[1]
-
Conclusion
While not a direct building block in the most cited syntheses, this compound serves as a strategic and accessible starting material for producing 1-aminocyclopentanecarboxylic acid, the cornerstone of Irbesartan's spirocyclic core. The Curtius rearrangement provides a reliable and elegant chemical transformation for this purpose. By understanding the multi-step conversion from this simple precursor through to the N-acylated amino acid, the formation of the key diazaspiro[4.4]nonane intermediate, and the final coupling and cyclization, researchers can effectively navigate the synthesis of this vital antihypertensive agent. The protocols and mechanistic insights provided serve as a robust foundation for laboratory synthesis and process optimization.
References
- 1. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
- 2. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 5. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]
- 6. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Synthesis of 1-Cyanocyclopentanecarboxylic Acid for Pharmaceutical Applications
Abstract 1-Cyanocyclopentanecarboxylic acid is a critical bifunctional building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of advanced therapeutics, most notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this valuable compound. The described two-step synthetic route, commencing from ethyl cyanoacetate and 1,4-dibromobutane, is selected for its scalability, high atom economy, and reliance on readily available industrial starting materials. This document furnishes detailed, step-by-step protocols, in-process controls, safety management procedures, and the scientific rationale underpinning the experimental design, intended for researchers and process chemists in the pharmaceutical industry.
Introduction
Chemical Identity and Significance
This compound (CAS No: 540490-54-8) is a unique cyclic organic compound featuring both a carboxylic acid and a nitrile functional group attached to the same carbon atom of a cyclopentane ring.[1] This bifunctional nature makes it an exceptionally versatile synthon for constructing complex molecular architectures with precise three-dimensional orientations.[1]
Core Applications in Drug Development
The primary driver for the large-scale demand for this compound is its role as an indispensable precursor for CGRP receptor antagonists. It forms a core component of the pharmacophore in highly effective migraine treatments such as Atogepant and Rimegepant.[1] The rigid cyclopentyl scaffold helps to correctly orient other pharmacophoric elements for optimal binding to the receptor target, highlighting the importance of efficient and scalable access to this intermediate.
Rationale for the Selected Synthetic Strategy
Several theoretical pathways to this compound exist. However, for large-scale industrial production, a robust, cost-effective, and safe process is paramount. The chosen strategy involves two primary stages:
-
Intramolecular Cyclization: Formation of ethyl 1-cyanocyclopentanecarboxylate via the reaction of ethyl cyanoacetate with 1,4-dibromobutane. This method is analogous to the well-established malonic ester synthesis for forming cyclic systems and is highly efficient for constructing five-membered rings.[2][3]
-
Selective Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid under conditions that preserve the nitrile functionality.
This route is superior to alternatives, such as those based on Strecker or Bucherer-Bergs reactions on cyclopentanone, which would yield an amino acid rather than the desired cyano acid.[4][5] The selected pathway avoids the use of highly toxic hydrogen cyanide gas and proceeds with high overall yield.
Overall Synthetic Scheme & Workflow
The synthesis proceeds in two distinct chemical transformations, starting from commercially available materials.
Step 1: Synthesis of Ethyl 1-Cyanocyclopentanecarboxylate Step 2: Hydrolysis to this compound
Caption: Overall two-step synthetic pathway.
Detailed Synthesis Protocols
Step 1: Synthesis of Ethyl 1-Cyanocyclopentanecarboxylate
3.1.1 Principle and Mechanism This reaction is a classic example of intramolecular alkylation. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. The resulting carbanion acts as a potent nucleophile, sequentially displacing the two bromide atoms on 1,4-dibromobutane to form the stable five-membered cyclopentane ring. The use of ethanol as a solvent ensures the solubility of the base and reactants.
3.1.2 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | CAS No. |
|---|---|---|---|---|---|
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 10.0 | 1.13 kg | 105-56-6 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 10.5 | 2.27 kg | 110-52-1 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 21.0 | 1.43 kg | 141-52-6 |
| Ethanol (Absolute) | C₂H₆O | 46.07 | - | 15 L | 64-17-5 |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | As needed | 60-29-7 |
| Saturated NaCl (aq) | NaCl | 58.44 | - | As needed | 7647-14-5 |
3.1.3 Step-by-Step Protocol
-
Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and an addition funnel. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with absolute ethanol (15 L) and sodium ethoxide (1.43 kg, 21.0 mol). Stir the mixture at room temperature (20-25°C) until the sodium ethoxide is fully dissolved.
-
Substrate Addition: In a separate container, pre-mix ethyl cyanoacetate (1.13 kg, 10.0 mol) and 1,4-dibromobutane (2.27 kg, 10.5 mol).
-
Reaction Execution: Add the substrate mixture dropwise to the sodium ethoxide solution over 2-3 hours via the addition funnel. An exotherm will be observed; maintain the internal temperature between 60-65°C using the reactor jacket.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Reaction Monitoring (In-Process Control): Monitor the reaction progress by taking aliquots every 2 hours and analyzing by GC-MS to observe the disappearance of starting materials. The reaction is complete when <1% of ethyl cyanoacetate remains.
-
Workup - Quenching and Solvent Removal: Cool the reactor to 20°C. Slowly add water (10 L) to dissolve the precipitated sodium bromide. Remove the bulk of the ethanol via vacuum distillation.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 3 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure ethyl 1-cyanocyclopentanecarboxylate.
3.1.4 In-Process Controls & Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil
-
Boiling Point: ~110-115 °C at 10 mmHg
-
Purity (GC): >98%
Caption: Experimental workflow for Step 1.
Step 2: Selective Hydrolysis to this compound
3.2.1 Principle and Mechanism The key to this step is the selective hydrolysis of the ethyl ester in the presence of the nitrile. While both groups can be hydrolyzed under acidic or basic conditions, nitriles are generally more resistant.[6] Basic hydrolysis (saponification) using a mild base like lithium hydroxide at controlled temperatures is highly effective. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. The nitrile group remains largely unaffected under these conditions. Subsequent careful acidification of the carboxylate salt with a strong acid like HCl precipitates the final carboxylic acid product.
3.2.2 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | CAS No. |
|---|---|---|---|---|---|
| Ethyl 1-Cyanocyclopentanecarboxylate | C₉H₁₃NO₂ | 167.21 | 7.5 | 1.25 kg | 40560-64-9 |
| Lithium Hydroxide (Monohydrate) | LiOH·H₂O | 41.96 | 9.0 | 378 g | 1310-66-3 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 8 L | 109-99-9 |
| Water (Deionized) | H₂O | 18.02 | - | 8 L | 7732-18-5 |
| Hydrochloric Acid (37% aq) | HCl | 36.46 | - | As needed | 7647-01-0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |
3.2.3 Step-by-Step Protocol
-
Reactor Setup: Use a clean 50 L jacketed glass reactor equipped with a mechanical stirrer and temperature probe.
-
Reagent Charging: Charge the reactor with water (8 L), THF (8 L), and lithium hydroxide monohydrate (378 g, 9.0 mol). Stir until all solids are dissolved.
-
Substrate Addition: Add the ethyl 1-cyanocyclopentanecarboxylate (1.25 kg, 7.5 mol) to the basic solution.
-
Reaction Execution: Gently heat the mixture to 40°C and stir for 12-18 hours.
-
Reaction Monitoring (In-Process Control): Monitor the reaction by TLC or HPLC, observing the disappearance of the starting ester.
-
Workup - Solvent Removal & Acidification: Cool the mixture to 10°C. Remove the THF under reduced pressure.
-
Precipitation: Slowly add concentrated HCl to the remaining aqueous solution, monitoring the pH. Continue adding acid until the pH is ~2. A white solid will precipitate.
-
Isolation: Cool the slurry to 0-5°C and hold for 1 hour to maximize crystallization. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 2 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
3.2.4 Final Product Characterization & Quality Control
-
Yield: 90-95%
-
Appearance: White crystalline solid
-
Melting Point: 105-108 °C
-
Purity (HPLC): >99%
-
Structure Confirmation: ¹H NMR, ¹³C NMR, IR Spectroscopy
Process Safety and Hazard Management
All operations must be conducted by trained personnel in a controlled environment, adhering to a thorough risk assessment.
-
Reagent-Specific Hazards:
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere (nitrogen).
-
1,4-Dibromobutane: A toxic alkylating agent and irritant. Avoid inhalation and skin contact.
-
Cyano Compounds: The final product contains a covalently bound nitrile group. While significantly less toxic than inorganic cyanide salts, it must be handled with care. Avoid contact with strong acids at high temperatures, which could potentially cause hydrolysis and release of HCN.[7] All manipulations should be performed in a well-ventilated fume hood.[8]
-
-
Engineering Controls: A certified chemical fume hood is mandatory for all steps.[7] The use of a jacketed reactor allows for precise temperature control, preventing runaway reactions.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and a face shield.[8] For handling corrosive and toxic materials, use heavy-duty nitrile or neoprene gloves. Double gloving is recommended.[8]
-
Waste Disposal: Segregate waste streams. Halogenated organic waste (from Step 1 workup), non-halogenated organic waste, and aqueous waste must be collected in separate, clearly labeled containers for disposal according to institutional and local regulations. Cyanide-contaminated waste requires specialized disposal procedures.[9][10]
-
Spill & Emergency Response: Maintain access to safety showers, eyewash stations, and appropriate spill kits. For any large spill or personnel exposure involving cyanide-containing compounds, evacuate the area and seek immediate medical attention.[9][11]
Summary of Key Process Parameters
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Key Reagents | Ethyl Cyanoacetate, 1,4-Dibromobutane | Ethyl 1-Cyanocyclopentanecarboxylate |
| Base/Reagent | Sodium Ethoxide | Lithium Hydroxide |
| Solvent | Ethanol | THF / Water |
| Stoichiometry (Base) | 2.1 equivalents | 1.2 equivalents |
| Temperature | 60-65°C (addition), then Reflux | 40°C |
| Reaction Time | 6-8 hours | 12-18 hours |
| Workup | Liquid-liquid extraction | Acid precipitation/crystallization |
| Purification | Vacuum Distillation | Recrystallization/Washing |
| Typical Yield | 75-85% | 90-95% |
| Overall Yield | \multicolumn{2}{c | }{67-81% } |
Conclusion
This application note details a robust and scalable two-step synthesis for this compound, a high-value intermediate for the pharmaceutical industry. The process relies on well-established chemical principles, utilizes cost-effective starting materials, and proceeds with a high overall yield. By adhering to the detailed protocols and rigorous safety measures outlined, researchers and chemical engineers can reliably produce this critical building block on a large scale to support drug discovery and development programs.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Cyanide Safety - 911Metallurgist [911metallurgist.com]
Application Note & Protocol: Synthesis of 1-Cyanocyclopentanecarbonyl Chloride via Thionyl Chloride
Abstract & Introduction
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, activating the carbonyl group for a wide array of subsequent nucleophilic acyl substitution reactions. The resulting acyl chlorides are highly valuable reactive intermediates for the synthesis of esters, amides, and anhydrides, and for use in Friedel-Crafts acylations.[1][2] This document provides a detailed technical guide for the synthesis of 1-cyanocyclopentanecarbonyl chloride from 1-cyanocyclopentanecarboxylic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a field-proven experimental protocol, emphasize critical safety procedures, and discuss the applications of the resulting product. The protocol is designed to be self-validating, with explanations for each procedural choice to ensure both safety and high yield.
Scientific Principle: The Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. The key to this transformation is the conversion of the hydroxyl (-OH) group, a poor leaving group, into a highly effective chlorosulfite leaving group.[3][4]
The mechanism can be dissected into several key stages:
-
Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[3][5]
-
Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated acyl chlorosulfite intermediate.
-
Nucleophilic Attack: The released chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[1][5]
-
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which subsequently collapses. This collapse is energetically favorable as it results in the formation of the stable acyl chloride product and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]
The evolution of these gaseous byproducts is a critical feature of this reaction; their escape from the reaction mixture drives the equilibrium towards the products according to Le Chatelier's principle, making the reaction effectively irreversible and high-yielding.[1]
Figure 1: Generalized mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Critical Safety Protocols & Handling
WARNING: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6] All operations must be conducted with extreme caution.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are mandatory.[7][8]
-
Hand Protection: Use heavy-duty, solvent-resistant gloves (e.g., butyl rubber or neoprene). Inspect gloves for any signs of degradation before use.[7][9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[9][10]
3.2 Engineering Controls
-
All manipulations involving thionyl chloride, including transfers and the reaction itself, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[10]
-
The reaction apparatus must be equipped with a gas outlet leading to a scrubbing system (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the corrosive HCl and SO₂ gases produced.
3.3 Reagent Handling & Storage
-
Thionyl chloride must be stored in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials like strong bases, alcohols, and amines.[6][9]
-
Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
-
Containers must be kept tightly sealed and stored upright.[7][8]
Caption: A mandatory safety workflow for handling thionyl chloride.
Experimental Protocol: Synthesis of 1-Cyanocyclopentanecarbonyl Chloride
4.1 Materials & Equipment
-
Reagents: this compound, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Toluene, Catalytic N,N-Dimethylformamide (DMF, optional).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, dropping funnel, nitrogen/argon gas line, gas bubbler/scrubber, distillation apparatus for purification.
4.2 Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (Example) | Mass/Volume (Example) |
| This compound | 139.15 | 1.0 | 0.10 | 13.9 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | 0.15 - 0.20 | 17.8 - 23.8 g (11-14.5 mL) |
| Anhydrous Solvent (DCM) | - | - | - | 100 mL |
| DMF (catalyst, optional) | 73.09 | ~0.05 | ~0.005 | ~0.4 mL (a few drops) |
4.3 Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon line vented through a gas scrubber.
-
Rationale: The reaction is highly sensitive to moisture, which would hydrolyze both the thionyl chloride and the acyl chloride product.[1] An inert atmosphere prevents this.
-
-
Reagent Charging: To the flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DCM). Begin stirring to dissolve the solid.
-
Rationale: Using a solvent helps to control the reaction temperature and ensures efficient mixing.
-
-
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (1.5-2.0 eq). Cool the reaction flask to 0 °C using an ice bath. Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. If desired, a catalytic amount of DMF can be added to the carboxylic acid solution before the thionyl chloride addition.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (for DCM, ~40 °C). Maintain reflux for 2-4 hours.
-
Rationale: Heating to reflux ensures the reaction goes to completion. The progress can be visually monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Work-up and Isolation: Once the reaction is complete (no more gas evolves), cool the mixture to room temperature. Excess thionyl chloride and the solvent can be carefully removed by distillation at atmospheric pressure.
-
Rationale: Thionyl chloride (b.p. 79 °C) and DCM (b.p. 40 °C) are more volatile than the desired product.
-
-
Purification: The crude 1-cyanocyclopentanecarbonyl chloride residue should be purified by fractional distillation under reduced pressure (vacuum distillation) to yield the pure product.
-
Rationale: Vacuum distillation allows the high-boiling point product to be distilled at a lower temperature, preventing thermal decomposition.
-
Caption: A step-by-step workflow for the synthesis protocol.
Applications in Synthesis
1-Cyanocyclopentanecarbonyl chloride is a versatile synthetic intermediate. Its value lies in the high reactivity of the acyl chloride group, which can be readily converted into other functional groups that are key moieties in pharmaceuticals and agrochemicals.
-
Amide Synthesis: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications and is fundamental to the construction of peptide bonds and other amide-containing bioactive molecules.
-
Ester Synthesis: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, produces esters.
-
Friedel-Crafts Acylation: It can be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
The structural motif of a functionalized cyclopentane ring is prevalent in many areas of drug discovery, and the ability to easily generate this reactive handle provides a powerful tool for medicinal chemists in lead optimization and library synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. nj.gov [nj.gov]
- 10. drexel.edu [drexel.edu]
- 11. m.youtube.com [m.youtube.com]
Application and Protocol for the Fischer Esterification of 1-Cyanocyclopentanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Esterification of a Nitrile-Containing Cycloalkane
In the landscape of pharmaceutical and fine chemical synthesis, the modification of complex molecular scaffolds is a cornerstone of innovation. 1-Cyanocyclopentanecarboxylic acid is a valuable building block, featuring a sterically encumbered tertiary carboxylic acid and a chemically sensitive nitrile group. The conversion of this acid to its corresponding ester, such as methyl 1-cyanocyclopentanecarboxylate, is a critical transformation for modulating polarity, reactivity, and bioavailability in drug discovery programs.[1]
This document provides a comprehensive guide to the Fischer-Speier esterification of this compound.[2] We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present a detailed experimental protocol, and discuss essential analytical techniques for reaction monitoring and product validation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot this pivotal synthetic step.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of all substances is paramount for experimental design, safety, and purification. The following table summarizes key data for the starting material and the target methyl ester.
| Compound | Structure | CAS No. | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| This compound | ![]() | 540490-54-8[3] | C₇H₉NO₂[3] | 139.15[3] | N/A | N/A | N/A |
| Methyl 1-cyanocyclopentanecarboxylate | ![]() | 40862-12-2[1] | C₈H₁₁NO₂[1] | 153.18[1] | 80 @ 0.7 mmHg[1] | 1.09[1] | 1.467[1] |
| Methanol (Reagent/Solvent) | ![]() | 67-56-1 | CH₄O | 32.04 | 64.7 | 0.792 | 1.329 |
| Sulfuric Acid (Catalyst) | 7664-93-9 | H₂SO₄ | 98.08 | 337 | 1.84 | 1.427 |
The Fischer Esterification Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction, proceeding through a series of equilibrium steps.[4] The presence of a strong acid catalyst is crucial for the reaction to proceed at a reasonable rate. The mechanism involves the following key transformations:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[6]
References
- 1. Cas 40862-12-2,Cyclopentanecarboxylic acid, 1-cyano-, methyl ester (9CI) | lookchem [lookchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Cyclopentanecarboxylic acid, 1-cyano- | 540490-54-8 [chemicalbook.com]
- 4. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. cerritos.edu [cerritos.edu]
- 6. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Synthesis of Spirocycles from 1-Cyanocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocycles represent a pivotal structural motif in contemporary medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of therapeutic agents.[1][2] Their inherent rigidity and defined spatial orientation of substituents allow for improved potency, selectivity, and pharmacokinetic properties.[3][4] This application note provides a comprehensive guide to the synthesis of spirocyclic scaffolds, specifically spiro[4.4]nonane derivatives, utilizing the versatile building block, 1-cyanocyclopentanecarboxylic acid. We will explore two primary synthetic pathways: the Thorpe-Ziegler reaction and the Dieckmann condensation. Each protocol is detailed with mechanistic insights, experimental procedures, and troubleshooting considerations to empower researchers in the synthesis of novel spirocyclic entities for drug discovery.
Introduction: The Strategic Importance of Spirocycles
The departure from planar, two-dimensional structures towards more complex, three-dimensional molecules is a prevailing trend in modern drug design. Spirocyclic systems, characterized by two rings sharing a single common atom, are at the forefront of this "escape from flatland."[5] This unique structural feature imparts several desirable characteristics:
-
Conformational Rigidity: The spirocyclic core restricts the conformational flexibility of a molecule, leading to a more defined presentation of pharmacophoric elements to a biological target. This can result in enhanced binding affinity and selectivity.[6]
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic moieties can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]
-
Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[7]
This compound is an attractive starting material for the construction of spiro[4.4]nonane systems due to the presence of two key functional groups—a nitrile and a carboxylic acid—at a quaternary carbon center. These functional groups provide versatile handles for elaboration into precursors suitable for intramolecular cyclization.
Synthetic Strategy Overview
The conversion of this compound to a spiro[4.4]nonane core necessitates the formation of a new five-membered ring fused at the C1 position of the cyclopentane ring. This is achieved through intramolecular cyclization. The two primary strategies detailed in this guide are the Thorpe-Ziegler reaction, which involves the cyclization of a dinitrile, and the Dieckmann condensation, which relies on the cyclization of a diester. Both pathways ultimately converge on a spirocyclic β-keto nitrile or β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target spiro[4.4]nonan-1-one.
Figure 1. Overview of the synthetic pathways from this compound to spiro[4.4]nonan-1-one.
Part 1: Thorpe-Ziegler Reaction Pathway
The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones via the intramolecular cyclization of dinitriles.[8][9] The reaction proceeds via a base-catalyzed intramolecular addition of a carbanion derived from one nitrile group to the carbon of the other nitrile group, forming a cyclic enamine which is subsequently hydrolyzed.[10]
Step 1.1: Conversion of Carboxylic Acid to Nitrile
The initial step in this pathway is the conversion of the carboxylic acid functionality of this compound into a second nitrile group to form the dinitrile precursor. Several methods exist for this transformation.[2][11] A common and effective approach involves a two-step sequence via the primary amide.
Protocol 1.1a: Amide Formation and Dehydration
-
Amide Formation:
-
To a solution of this compound (1 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).
-
Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by filtering off any solid byproducts and washing the organic phase with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-carbamoylcyclopentane-1-carbonitrile.
-
-
Amide Dehydration:
-
Dissolve the crude 1-carbamoylcyclopentane-1-carbonitrile in a suitable solvent like DCM or pyridine.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or trifluoroacetic anhydride (TFAA) (1.2-1.5 eq.) dropwise at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford 1,1-dicyanocyclopentane.
-
Rationale: This two-step process is generally high-yielding and avoids the use of highly toxic cyanide reagents in the final step. The choice of coupling and dehydrating agents can be optimized based on substrate compatibility and scale.
Step 1.2: Thorpe-Ziegler Cyclization
With the dinitrile precursor in hand, the key ring-forming reaction can be performed.
Figure 2. Mechanism of the Thorpe-Ziegler cyclization followed by hydrolysis.
Protocol 1.2: Synthesis of 2-Cyano-spiro[4.4]nonan-1-imine and Subsequent Hydrolysis
-
Cyclization:
-
To a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) (1.1 eq.) in an anhydrous, aprotic solvent like toluene or THF, add a solution of 1,1-dicyanocyclopentane (1 eq.) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor for the consumption of the starting material. The reaction typically requires several hours.[12]
-
Cool the reaction to room temperature and carefully quench by the slow addition of a proton source, such as ethanol, followed by water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 2-cyano-spiro[4.4]nonan-1-imine.
-
-
Hydrolysis and Decarboxylation:
-
The crude imine is often carried forward without extensive purification.
-
Add a solution of aqueous acid (e.g., 6M HCl or H2SO4) to the crude product.
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the imine and the nitrile, followed by decarboxylation of the intermediate β-keto acid.[13]
-
Cool the reaction, extract with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the resulting crude spiro[4.4]nonan-1-one by vacuum distillation or column chromatography.
-
Expert Insights: The use of high-dilution conditions can be beneficial in the Thorpe-Ziegler cyclization to favor intramolecular reaction over intermolecular polymerization, especially for the formation of larger rings. For five-membered ring formation as in this case, standard concentrations are often sufficient.
Part 2: Dieckmann Condensation Pathway
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[14][15] This pathway requires the initial conversion of both the nitrile and carboxylic acid functionalities of the starting material into ester groups.
Step 2.1: Esterification of this compound
The carboxylic acid is first converted to an ester, for example, an ethyl ester.
Protocol 2.1: Fischer Esterification
-
Dissolve this compound (1 eq.) in a large excess of ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 1-cyanocyclopentanecarboxylate. A synthesis of a similar compound, ethyl 1-cyanocyclobutanecarboxylate, is reported to proceed in good yield.[4]
Step 2.2: Conversion of Nitrile to Ester
The nitrile group of ethyl 1-cyanocyclopentanecarboxylate is then hydrolyzed to a carboxylic acid and subsequently esterified.
Protocol 2.2: Hydrolysis of Nitrile and Esterification
-
Nitrile Hydrolysis:
-
Heat the ethyl 1-cyanocyclopentanecarboxylate in the presence of a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH).[9] Acid-catalyzed hydrolysis will directly yield the dicarboxylic acid, while base-catalyzed hydrolysis will produce the dicarboxylate salt, which requires subsequent acidification.
-
After the reaction is complete, isolate the resulting cyclopentane-1,1-dicarboxylic acid.
-
-
Diesterification:
-
Subject the cyclopentane-1,1-dicarboxylic acid to Fischer esterification conditions as described in Protocol 2.1, using ethanol and a catalytic amount of strong acid, to produce diethyl cyclopentane-1,1-dicarboxylate.
-
Step 2.3: Dieckmann Condensation
The resulting diester is then cyclized to form the spirocyclic β-keto ester.
Figure 3. Mechanism of the Dieckmann condensation.
Protocol 2.3: Synthesis of Ethyl 2-oxo-spiro[4.4]nonane-1-carboxylate and Decarboxylation
-
Cyclization:
-
To a solution of sodium ethoxide (NaOEt) (1.1 eq.) in anhydrous ethanol, add a solution of diethyl cyclopentane-1,1-dicarboxylate (1 eq.) dropwise under an inert atmosphere.[16]
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and neutralize with aqueous acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude ethyl 2-oxo-spiro[4.4]nonane-1-carboxylate.
-
-
Hydrolysis and Decarboxylation (Krapcho Decarboxylation):
-
The β-keto ester can be hydrolyzed and decarboxylated in a one-pot procedure.
-
Dissolve the crude β-keto ester in a solvent such as dimethyl sulfoxide (DMSO) containing a small amount of water and a salt like lithium chloride (LiCl).
-
Heat the mixture to a high temperature (typically >150 °C) to effect decarboxylation.[17]
-
Alternatively, saponify the ester with aqueous base, followed by acidification and heating to induce decarboxylation of the resulting β-keto acid.[13]
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Wash, dry, and purify the final spiro[4.4]nonan-1-one as described previously.
-
Data Summary and Comparison
| Parameter | Thorpe-Ziegler Pathway | Dieckmann Condensation Pathway |
| Precursor | 1,1-Dicyanocyclopentane | Diethyl cyclopentane-1,1-dicarboxylate |
| Key Reaction | Intramolecular nitrile condensation | Intramolecular ester condensation |
| Catalyst/Reagent | Strong, non-nucleophilic base (e.g., NaH, LHMDS) | Alkoxide base (e.g., NaOEt) |
| Intermediate | Cyclic enamine | Cyclic β-keto ester |
| Advantages | Potentially shorter route if a direct carboxylic acid to nitrile conversion is efficient. | Well-established and high-yielding cyclization. |
| Challenges | Handling of potentially hazardous dehydrating agents. The dinitrile precursor may be prone to polymerization. | Requires multiple esterification and hydrolysis steps. |
Troubleshooting and Optimization
-
Low Cyclization Yield: In both pathways, ensure strictly anhydrous conditions as the strong bases used are highly water-sensitive. For the Thorpe-Ziegler reaction, consider using a stronger base or higher temperatures. For the Dieckmann condensation, ensure a full equivalent of base is used to drive the equilibrium by deprotonating the product.[16]
-
Incomplete Decarboxylation: Ensure sufficient heating time and temperature. For the Krapcho decarboxylation, the presence of water and a salt is crucial. For the acid-catalyzed decarboxylation of the β-keto acid, ensure the pH is acidic.[17][18]
-
Side Reactions: Intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of spiro[4.4]nonane scaffolds. The choice between the Thorpe-Ziegler and Dieckmann condensation pathways will depend on the availability of reagents, desired scale, and the specific functionalities tolerated in the overall synthetic scheme. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize these important spirocyclic building blocks for application in drug discovery and medicinal chemistry.
References
- 1. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides having natural C1' absolute configuration. | Semantic Scholar [semanticscholar.org]
- 7. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 15. Dieckmann Condensation [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 1-Cyanocyclopentanecarboxylic Acid
Introduction
Chiral 1-cyanocyclopentanecarboxylic acid and its derivatives are pivotal building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, adorned with a quaternary stereocenter bearing both a carboxylic acid and a nitrile group, presents a unique three-dimensional architecture that is increasingly sought after in drug design. Notably, this structural motif is a core component in the synthesis of innovative pharmaceuticals, including calcitonin gene-related peptide (CGRP) receptor antagonists developed for the treatment of migraines.[1] The stereochemistry of this chiral center is critical for biological activity, making enantioselective synthesis a key challenge for researchers and drug development professionals.
This comprehensive guide provides an in-depth exploration of three robust methodologies for accessing enantiomerically pure or enriched this compound:
-
Classical Diastereomeric Salt Resolution: A time-tested and reliable method for separating enantiomers.
-
Enzymatic Kinetic Resolution: A highly selective and environmentally benign approach utilizing biocatalysis.
-
Catalytic Asymmetric Synthesis: A modern and efficient strategy for the direct, enantioselective construction of the chiral center.
Each section will delve into the theoretical underpinnings of the technique, followed by a detailed, step-by-step protocol designed for practical implementation in a research or process development setting.
Section 1: Classical Chiral Resolution via Diastereomeric Salt Formation
Principle: This method relies on the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a mixture of diastereomeric salts.[2] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid. (R)-1-phenylethylamine is a common and effective resolving agent for chiral acids.[3]
Experimental Protocol: Resolution of (±)-1-Cyanocyclopentanecarboxylic Acid
Materials:
-
(±)-1-Cyanocyclopentanecarboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Methanol
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-cyanocyclopentanecarboxylic acid in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the (R)-(+)-1-phenylethylamine solution to the carboxylic acid solution with gentle stirring.
-
Warm the mixture to 50°C for 15 minutes to ensure complete salt formation, then allow it to cool to room temperature.
-
-
Fractional Crystallization:
-
Slowly add ethyl acetate to the methanolic salt solution until turbidity is observed.
-
Gently warm the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethyl acetate. This first crop of crystals is expected to be enriched in one diastereomer.
-
The mother liquor can be concentrated and subjected to further crystallization cycles to improve the overall yield.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the collected crystals in a mixture of 100 mL of water and 100 mL of dichloromethane.
-
Cool the mixture in an ice bath and slowly add 2 M HCl with vigorous stirring until the pH of the aqueous layer is approximately 1-2.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional 50 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by analysis using NMR spectroscopy.
-
Data Presentation
| Parameter | Description |
| Starting Material | (±)-1-Cyanocyclopentanecarboxylic acid |
| Resolving Agent | (R)-(+)-1-Phenylethylamine |
| Crystallization Solvent | Methanol/Ethyl Acetate |
| Theoretical Yield | 50% for a single enantiomer |
| Analysis Method | Chiral HPLC |
Visualization of the Resolution Process
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: Enzymatic Kinetic Resolution of a Prochiral Ester
Principle: Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers of a racemic substrate.[4] In the case of a racemic ester, the enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid at a much faster rate than the other.[5] This results in a mixture of an enantiomerically enriched carboxylic acid and the unreacted, enantiomerically enriched ester, which can then be separated. Lipases, such as Candida antarctica lipase B (CALB), are well-known for their broad substrate scope and high enantioselectivity in the hydrolysis of esters.[6]
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Ethyl 1-Cyanocyclopentanecarboxylate
Materials:
-
(±)-Ethyl 1-cyanocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate solution (saturated)
-
2 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
pH meter or pH-stat
Procedure:
-
Enzymatic Hydrolysis:
-
To a jacketed reaction vessel, add 100 mL of 0.1 M phosphate buffer (pH 7.2).
-
Add 5.0 g of (±)-ethyl 1-cyanocyclopentanecarboxylate.
-
Add 500 mg of immobilized Candida antarctica lipase B.
-
Stir the biphasic mixture vigorously at 30°C.
-
Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the reaction has reached approximately 50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.
-
Transfer the reaction mixture to a separatory funnel and extract with MTBE (3 x 50 mL). The combined organic layers contain the unreacted, enantiomerically enriched ester.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl ester.
-
Carefully acidify the aqueous layer from the initial extraction to pH 1-2 with 2 M HCl.
-
Extract the acidified aqueous layer with MTBE (3 x 50 mL).
-
Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Hydrolysis of the Recovered Ester (Optional):
-
The enantiomerically enriched ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification) to obtain the other enantiomer of the target molecule.
-
Data Presentation
| Parameter | Value/Description |
| Substrate | (±)-Ethyl 1-cyanocyclopentanecarboxylate |
| Biocatalyst | Immobilized Candida antarctica lipase B |
| Reaction Medium | Biphasic: Phosphate buffer/Substrate |
| Temperature | 30°C |
| Target Conversion | ~50% |
| Products | (S)-1-Cyanocyclopentanecarboxylic acid and (R)-Ethyl 1-cyanocyclopentanecarboxylate (hypothetical selectivity) |
| Analysis | Chiral GC or HPLC |
Visualization of the Enzymatic Kinetic Resolution
Caption: Schematic of enzymatic kinetic resolution of a racemic ester.
Section 3: Catalytic Asymmetric Synthesis via Michael Addition
Principle: A highly efficient approach to chiral molecules is through catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral starting material. The organocatalytic asymmetric Michael addition is a powerful C-C bond-forming reaction.[7][8] In a potential route to this compound, a nucleophile could be added to an activated alkene in a 1,4-fashion, catalyzed by a chiral organocatalyst, such as a derivative of proline or a bifunctional thiourea/squaramide catalyst.[9][10]
This hypothetical protocol outlines the asymmetric Michael addition of a cyanide source to a cyclopentylidene cyanoacetate, which would generate the desired quaternary stereocenter.
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition
Materials:
-
Ethyl 2-cyano-2-cyclopentylideneacetate
-
Acetone cyanohydrin (as a cyanide source)
-
Chiral bifunctional squaramide or thiourea catalyst (e.g., Takemoto catalyst)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral organocatalyst (5-10 mol%).
-
Add dry toluene via syringe.
-
Add ethyl 2-cyano-2-cyclopentylideneacetate (1.0 equivalent).
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
-
Addition of Nucleophile:
-
Slowly add acetone cyanohydrin (1.2 equivalents) to the reaction mixture via syringe pump over several hours. The slow addition helps to maintain a low concentration of the nucleophile, which can be crucial for achieving high enantioselectivity.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
The resulting product, an ethyl 1,1-dicyanocyclopentanecarboxylate derivative, can then be selectively hydrolyzed to the desired this compound.
-
Data Presentation
| Parameter | Description |
| Prochiral Substrate | Ethyl 2-cyano-2-cyclopentylideneacetate |
| Nucleophile | Acetone cyanohydrin |
| Catalyst | Chiral bifunctional organocatalyst |
| Catalyst Loading | 5-10 mol% |
| Solvent | Toluene |
| Analysis | Chiral HPLC |
Visualization of the Asymmetric Michael Addition
Caption: Catalytic cycle for an asymmetric Michael addition.
Conclusion
The asymmetric synthesis of this compound presents a significant but surmountable challenge in synthetic organic chemistry. The choice of methodology—classical resolution, enzymatic kinetic resolution, or catalytic asymmetric synthesis—will depend on factors such as the scale of the synthesis, cost considerations, and the available expertise and equipment. Classical resolution offers a straightforward and robust approach, while enzymatic methods provide a green and highly selective alternative. For large-scale and efficient production, the development of a catalytic asymmetric process is the most desirable long-term goal. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully access this valuable chiral building block for their discovery and development programs.
References
- 1. Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. videleaf.com [videleaf.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Yield in Cyclopentanecarboxylic Acid Synthesis via Cyano Intermediates
Welcome to the technical support center for the synthesis of 1-cyanocyclopentanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of their target compounds. We will delve into the underlying chemical principles, provide robust, field-tested protocols, and offer detailed troubleshooting advice to overcome common synthetic challenges. Our focus is on providing not just steps, but the causal logic behind them, ensuring a deeper understanding and more successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, mechanism, and safety considerations.
Q1: What are the most effective synthetic routes for preparing carboxylic acid-functionalized cyclopentanes starting from cyclopentanone?
The most prominent and industrially relevant methods for creating a cyclopentane ring functionalized with both a nitrogen and a carboxyl group on the same carbon involve a two-step process originating from cyclopentanone. The key is the formation of an α-aminonitrile intermediate. The two primary named reactions for this are:
-
The Strecker Synthesis: This is a one-pot, three-component reaction involving an aldehyde or ketone (cyclopentanone), ammonia (often from a salt like ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[1][2] It directly produces the α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[2][3] This method is often favored for its simplicity and cost-effectiveness.
-
The Bucherer-Bergs Reaction: This method reacts a ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[4][5][6] This hydantoin can then be hydrolyzed under harsh acidic or basic conditions to yield the target α-amino acid. The reaction is known for its broad applicability and good yields.[6][7]
Q2: Can you explain the reaction mechanism for the Strecker synthesis of 1-aminocyclopentanecarbonitrile?
Certainly. The Strecker synthesis proceeds through two main stages within the same pot:
-
Imine Formation: Cyclopentanone reacts with ammonia. The carbonyl oxygen is first protonated (often by the ammonium ion), making the carbonyl carbon more electrophilic. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer and the elimination of a water molecule, a cyclopentylideneimine intermediate is formed.
-
Nucleophilic Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the imine. This step forms the stable α-aminonitrile product, 1-aminocyclopentanecarbonitrile.[1][3]
Q3: The target molecule is this compound. How does this differ from the product of the Strecker synthesis?
This is a critical point of clarification. The direct product of the Strecker synthesis followed by hydrolysis is 1-aminocyclopentanecarboxylic acid . The name This compound implies a structure with both a nitrile (-CN) and a carboxylic acid (-COOH) group attached to the same carbon (C1). Synthesizing this specific molecule is challenging because the conditions required to create the carboxylic acid (hydrolysis) would also hydrolyze the nitrile.[8][9]
A potential, though complex, route to this compound could involve the alpha-bromination of cyclopentanecarboxylic acid followed by nucleophilic substitution with a cyanide salt. However, the most common and high-yield synthesis in this chemical space, and the one this guide will focus on, is for 1-aminocyclopentanecarboxylic acid , a crucial building block for many pharmaceuticals.[10]
Q4: What are the indispensable safety precautions when handling cyanide salts like NaCN or KCN?
Working with cyanide requires strict adherence to safety protocols due to its high toxicity.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of HCN gas, which can be generated upon acidification.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and nitrile gloves (check for appropriate breakthrough time).
-
pH Control: Never allow cyanide salts to come into contact with acid outside of the reaction vessel. Acidification produces highly toxic hydrogen cyanide (HCN) gas.
-
Quenching and Disposal: All glassware and waste streams containing cyanide must be quenched. A common method is to add the cyanide waste to a stirred, basic solution of sodium hypochlorite (bleach) to oxidize the cyanide to the much less toxic cyanate ion.
Q5: What is the mechanism for hydrolyzing the aminonitrile to the final amino acid?
The hydrolysis of the nitrile group to a carboxylic acid is typically performed under acidic conditions with heating.[8][11]
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid, making the nitrile carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.
-
Tautomerization: After deprotonation of the oxygen, the intermediate tautomerizes to an amide.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the same conditions (protonation of the carbonyl oxygen, attack by water, and elimination of ammonia) to yield the final carboxylic acid.[12]
Section 2: Troubleshooting Guide for Low Yield
This section is formatted to quickly diagnose and solve common issues encountered during the synthesis.
Problem Cluster 1: Low Yield of 1-Aminocyclopentanecarbonitrile (Strecker Reaction)
| Possible Cause | Underlying Chemistry & Explanation | Recommended Solution & Rationale |
| Incomplete Reaction | The equilibrium between cyclopentanone and the imine intermediate may not favor the product. The rate of cyanide addition might be too slow due to low temperature or insufficient nucleophile concentration. | 1. Monitor pH: Ensure the reaction medium is slightly basic (pH 8-10) to have a sufficient concentration of free CN⁻ nucleophile. 2. Temperature Control: A U.S. patent suggests heating the mixture to 60°C after initial stirring to drive the reaction to completion.[10] 3. Reagent Stoichiometry: Use a slight excess of the cyanide salt and ammonium chloride to push the equilibrium towards the product. |
| Side Reactions | Cyclopentanone can undergo aldol self-condensation under basic conditions. Additionally, if the reaction is too acidic, polymerization of HCN can occur. | 1. Order of Addition: Add the cyclopentanone slowly to the solution containing the ammonium salt and cyanide. This keeps the ketone concentration low, minimizing self-condensation.[10] 2. Maintain Temperature: Avoid excessive heat during the initial mixing phase. Low temperatures (0-5°C) can suppress side reactions before the main reaction is initiated. |
| Product Loss During Workup | The aminonitrile product may have some water solubility. Improper pH during extraction can lead to the protonated (water-soluble) or deprotonated form, preventing efficient extraction into an organic solvent. | 1. Solvent Choice: Dichloromethane is an effective solvent for extraction.[10] 2. pH Adjustment: Ensure the aqueous layer is basic before extraction to keep the amine unprotonated and more soluble in the organic phase. 3. Multiple Extractions: Perform several extractions with smaller volumes of solvent rather than one large extraction to maximize recovery. |
Problem Cluster 2: Incomplete Hydrolysis of Nitrile to Carboxylic Acid
| Possible Cause | Underlying Chemistry & Explanation | Recommended Solution & Rationale |
| Stalling at Amide Intermediate | The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the hydrolysis of the nitrile to the amide. The amide can be a persistent impurity.[10] | 1. Increase Reaction Time/Temp: A patent describes heating the aminonitrile with concentrated HCl and acetic acid at 60°C for 24 hours to ensure complete conversion.[10] 2. Stronger Acid: Using concentrated hydrochloric acid provides both the acidic catalyst and the water required for the reaction. |
| Precipitation of Reactant | The hydrochloride salt of the aminonitrile may precipitate out of solution if the reaction medium is not optimized, preventing it from fully reacting. | 1. Co-Solvent Use: The use of acetic acid as a co-solvent can improve the solubility of the starting material and intermediates throughout the reaction.[10] 2. Vigorous Stirring: Ensure the reaction mixture is well-agitated to maintain a homogenous slurry if solids are present. |
| Product Degradation | Prolonged exposure to very high temperatures and harsh acid can potentially lead to decomposition or side reactions, although amino acids are generally robust. | 1. Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and amide intermediate. Stop the reaction once it has reached completion to avoid potential degradation. |
Section 3: Optimized High-Yield Experimental Protocol
This protocol synthesizes information from authoritative sources to provide a robust, two-step procedure for the synthesis of 1-aminocyclopentanecarboxylic acid.
Step A: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)
-
Setup: In a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium cyanide (9.85 g, 0.2 mol) and 20 mL of water. Stir until dissolved.
-
Ammonia Source: To the cyanide solution, add a solution of ammonium chloride (11.8 g, 0.22 mol) in 30 mL of water, followed by 17.5 mL of 20% aqueous ammonia.
-
Ketone Addition: Cool the flask in an ice-water bath. Add cyclopentanone (15.0 g, 0.178 mol) dissolved in 20 mL of methanol to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, stir the mixture for 1.5 hours at room temperature. Then, heat the mixture to 60°C and hold for 45 minutes.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil, which can be used directly in the next step. The expected yield is typically high for this step.
Step B: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
Setup: To the crude 1-aminocyclopentanecarbonitrile oil from the previous step, add 50 mL of concentrated hydrochloric acid and 25 mL of glacial acetic acid in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring and maintain for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1-2 hours to allow the product to crystallize.
-
Purification: Filter the solid product and wash the filter cake with a small amount of cold water, followed by cold acetone.
-
Drying: Dry the white crystalline solid under vacuum to yield 1-aminocyclopentanecarboxylic acid.
Section 4: Data Summary & Visualizations
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Step A: Strecker Synthesis | Step B: Hydrolysis |
| Key Reagents | Cyclopentanone, NaCN, NH₄Cl | 1-Aminocyclopentanecarbonitrile, Conc. HCl |
| Solvent | Water/Methanol | Acetic Acid/Water |
| Temperature | 0°C to 60°C | 60°C to 70°C |
| Reaction Time | ~3 hours | 24 hours |
| Typical Yield | >90% (crude) | 75-85% (isolated) |
| Key Impurity | Unreacted Cyclopentanone | 1-Aminocyclopentanecarboxamide |
Diagram 1: Synthetic Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of cyanohydrin derivative produces ACarboxylic class 11 chemistry CBSE [vedantu.com]
- 10. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
Troubleshooting side reactions in nitrile hydrolysis to carboxylic acid
Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of converting nitriles to carboxylic acids. As a senior application scientist, I've compiled this resource to address the common, and often frustrating, side reactions that can occur during this transformation. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding side reactions in nitrile hydrolysis.
Q1: My nitrile hydrolysis is stalling, leaving a significant amount of amide intermediate. How can I drive the reaction to completion?
This is the most frequent challenge in nitrile hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: first, hydration to a primary amide, followed by hydrolysis of the amide to the carboxylic acid.[1][2][3] Often, the second step is slower or requires more forcing conditions than the first.
Causality:
-
Insufficiently Forcing Conditions: Milder basic conditions or insufficient heating may favor the formation and isolation of the amide.[4][5] Acid-catalyzed hydrolysis generally proceeds to the carboxylic acid, but can also be slow.[4]
-
Reaction Equilibrium: While the overall hydrolysis is generally irreversible, the individual steps can be in equilibrium, especially under milder conditions.[6]
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: For both acidic and basic hydrolysis, increasing the temperature (e.g., to reflux) and extending the reaction time are the primary methods to drive the hydrolysis of the amide intermediate.[5]
-
Increase Reagent Concentration: Using a higher concentration of the acid or base can accelerate the second hydrolysis step. For basic hydrolysis, switching from milder bases (like carbonates) to stronger bases (like NaOH or KOH) is often effective.[7]
-
Change of Catalyst/Solvent System: In some cases, a change of solvent or the use of a phase-transfer catalyst can improve the solubility and reactivity of the components, pushing the reaction to completion.
Q2: I have a chiral center alpha to my nitrile group. How can I prevent racemization during hydrolysis?
Racemization is a significant concern for chiral α-substituted nitriles, as the acidic or basic conditions required for hydrolysis can lead to the loss of stereochemical integrity.
Causality: The hydrogen atom at the α-position to a nitrile is acidic and can be abstracted by a base to form a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization. Under acidic conditions, enolization of the intermediate amide can also lead to racemization.
Troubleshooting and Prevention Protocols:
-
Enzymatic Hydrolysis: This is often the most effective method to avoid racemization. Nitrilases and nitrile hydratases/amidases operate under mild pH and temperature conditions, preserving the stereochemistry of the chiral center.[8][9] These enzymes can exhibit high enantioselectivity, sometimes selectively hydrolyzing only one enantiomer from a racemic mixture.[4]
-
Milder Chemical Methods: If enzymatic methods are not feasible, using milder reaction conditions can minimize racemization. This includes using weaker bases or acids and lower reaction temperatures, although this may lead to incomplete conversion. A careful optimization of reaction time is crucial. One study demonstrated that the hydrolysis of N-acetyl L-proline, a tertiary amide, could be achieved at room temperature without racemization.[10]
Q3: My starting material contains an ester. How can I selectively hydrolyze the nitrile without cleaving the ester?
The chemoselective hydrolysis of a nitrile in the presence of an ester is challenging because esters are also susceptible to hydrolysis under both acidic and basic conditions.
Causality: Both nitrile and ester hydrolysis are promoted by acid and base. The relative rates of hydrolysis will depend on the specific substrate and reaction conditions.
Strategies for Selectivity:
-
Enzymatic Hydrolysis: As with racemization, enzymatic methods are highly chemoselective and are often the best choice for substrates with multiple sensitive functional groups.[7]
-
Carefully Controlled pH and Temperature: It may be possible to find a narrow window of pH and temperature where the rate of nitrile hydrolysis is significantly faster than that of the ester. This typically requires careful screening of conditions.
-
Alternative Reagents: The use of tetrahalophthalic acids has been reported for the chemoselective hydrolysis of nitriles in the presence of esters.[11] Another approach involves the use of a rhodium catalyst with acetaldoxime as a water surrogate, which has been shown to be compatible with ester functionalities.[12]
Q4: I am observing the formation of my starting nitrile from the intermediate amide. What is happening and how can I prevent it?
The dehydration of the primary amide intermediate back to the nitrile is the reverse of the first step of hydrolysis. This can be a significant side reaction under certain conditions.
Causality: This dehydration is typically promoted by strong dehydrating agents and/or high temperatures. While not a common side reaction during standard aqueous hydrolysis, it can become relevant if the reaction conditions inadvertently favor water removal. Some reagents used in organic synthesis, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are specifically used to dehydrate amides to nitriles.[13]
Prevention:
-
Ensure Sufficient Water: The hydrolysis reaction requires water as a reagent. Ensure that the reaction medium contains an adequate amount of water.
-
Avoid Dehydrating Conditions: Be mindful of any reagents or conditions that could lead to the removal of water from the reaction mixture.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, structured approach to resolving common problems encountered during nitrile hydrolysis.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Protocol |
| Incomplete Conversion to Carboxylic Acid (Amide is the major product) | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient concentration of acid or base. | 1. Monitor the reaction over a longer period: Take aliquots at regular intervals and analyze by TLC, GC, or LCMS to determine the point of maximum conversion. 2. Increase the temperature: Gradually increase the reaction temperature, up to reflux if the starting material and product are stable. 3. Increase reagent stoichiometry: For basic hydrolysis, increase the equivalents of NaOH or KOH. For acidic hydrolysis, use a more concentrated acid solution. |
| Low Overall Yield / Degradation of Starting Material or Product | 1. Reaction conditions are too harsh (temperature too high, acid/base too concentrated). 2. Presence of other sensitive functional groups. | 1. Screen milder conditions: Attempt the reaction at a lower temperature for a longer duration. 2. Use a weaker acid or base: For example, try using potassium carbonate instead of sodium hydroxide for basic hydrolysis. 3. Consider enzymatic hydrolysis: If the substrate is complex and sensitive, enzymatic methods offer a milder and more selective alternative.[7] |
| Racemization of Chiral Center | 1. Abstraction of the acidic α-proton under basic conditions. 2. Enolization of the intermediate amide under acidic conditions. | 1. Prioritize enzymatic hydrolysis: Use a nitrilase or a nitrile hydratase/amidase system.[8][9] 2. Screen mild chemical conditions: Use lower temperatures and the weakest possible base or acid that still effects the transformation. Monitor the enantiomeric excess (ee) throughout the reaction. |
| Difficulty Separating Carboxylic Acid from Amide Byproduct | 1. Similar polarities of the acid and amide. | 1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Wash with an aqueous base (e.g., 0.1M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer. The more neutral amide will remain in the organic layer. Separate the layers and then acidify the aqueous layer to precipitate the carboxylic acid.[14] 2. Chromatography: If extraction is not effective, column chromatography on silica gel can be used. A gradient elution from a non-polar to a more polar solvent system will typically separate the less polar amide from the more polar carboxylic acid. |
Experimental Protocols
The following are generalized protocols. Optimal conditions will vary depending on the specific substrate.
Protocol 1: Standard Acid-Catalyzed Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq).
-
Add a solution of dilute hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 20% v/v).[1][3]
-
Heat the mixture to reflux and monitor the reaction by TLC or LCMS until the starting material is consumed and the amide intermediate is converted to the carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Standard Base-Catalyzed Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq).
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).[7][15]
-
Heat the mixture to reflux and monitor the reaction by TLC or LCMS.[15]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.[2]
-
Collect the product by filtration or extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Reaction Mechanisms and Logical Relationships
To effectively troubleshoot, it is essential to understand the underlying reaction pathways.
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common nitrile hydrolysis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. View of Progress of Enantioselective Nitrile Biotransformations in Organic Synthesis [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 14. reddit.com [reddit.com]
- 15. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of 1-Cyanocyclopentanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Cyanocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] As a key building block for CGRP receptor antagonists used in migraine treatments, such as Atogepant and Rimegepant, optimizing its synthesis is crucial for efficiency and purity.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Reaction Pathway and Mechanism
The most common and industrially relevant synthesis of this compound is a two-step process starting from cyclopentanone. The initial step involves the formation of an α-aminonitrile via the Strecker synthesis, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[2][3]
The Strecker synthesis is a three-component reaction involving a ketone (cyclopentanone), an ammonia source (e.g., ammonium chloride/aqueous ammonia), and a cyanide source (e.g., sodium cyanide).[2][3] The reaction proceeds through the initial formation of an imine from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate, 1-aminocyclopentanecarbonitrile.[3][4] The subsequent hydrolysis step converts the nitrile functional group into a carboxylic acid under acidic conditions.[5][6]
Caption: Fig 1. Overall synthetic pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question: My yield of the intermediate, 1-aminocyclopentanecarbonitrile, is very low. What could be the cause?
Answer: Low yield in the Strecker synthesis step can typically be traced to issues with reactant stoichiometry, temperature control, or the equilibrium of imine formation.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The formation of the imine from cyclopentanone and ammonia is a critical equilibrium-driven step.[3]
-
Solution: Ensure the concentration of ammonia is sufficient. A combination of ammonium chloride and aqueous ammonia is often used to buffer the system and provide a high concentration of ammonia to drive the equilibrium towards the imine.[2] The pH should be slightly basic to favor the free ammonia nucleophile without causing significant ketone self-condensation.
-
-
Poor Nucleophilicity of Cyanide: While hydrogen cyanide (HCN) can be used, it is a weak acid, meaning the concentration of the active nucleophile, the cyanide ion (CN⁻), is low.[7]
-
Side Reactions of Cyclopentanone: In strongly basic conditions, cyclopentanone can undergo self-condensation (aldol) reactions, consuming the starting material.
-
Solution: Maintain careful control of the pH and temperature. The reaction is often run at or slightly above room temperature before a heating step to complete the reaction.[2] Avoid using strong bases as catalysts.
-
-
Inadequate Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: A typical procedure involves stirring the initial mixture for a period at room temperature, followed by gentle heating (e.g., to 60°C) to ensure the reaction is complete.[2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of cyclopentanone.
-
Caption: Fig 2. A workflow for troubleshooting synthesis issues.
Question: The hydrolysis of the aminonitrile is stalling or incomplete, leaving a significant amount of amide intermediate.
Answer: Incomplete hydrolysis is a common challenge. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate. If conditions are not sufficiently forcing, the reaction can stop at this stage.[2]
Potential Causes & Solutions:
-
Insufficient Acid Concentration or Activity: The hydrolysis is acid-catalyzed. Low acid concentration will result in a slow or incomplete reaction.
-
Inadequate Temperature or Reaction Time: Hydrolysis of nitriles and amides requires significant energy input.
-
Solution: The reaction typically requires prolonged heating. A temperature of 60°C for 24 hours is a common starting point.[2] If the reaction is still incomplete (as monitored by TLC or LC-MS), consider increasing the temperature cautiously (e.g., to 80-90°C) or extending the reaction time.
-
-
Precipitation of Reactant: The aminonitrile hydrochloride salt may have limited solubility in the reaction medium, reducing the effective concentration of the reactant.
-
Solution: Ensure adequate stirring and consider the use of a co-solvent like acetic acid to improve the solubility of the intermediate throughout the reaction.[2]
-
Question: I am having difficulty purifying the final this compound product.
Answer: Purification challenges often arise from the presence of unreacted starting materials or side products with similar physical properties to the desired product.
Potential Causes & Solutions:
-
Presence of Dicarboxylic Acid: If the hydrolysis conditions are too harsh or prolonged, the cyano group itself can be hydrolyzed, leading to the formation of 1,1-cyclopentanedicarboxylic acid.[1]
-
Solution: This highlights the need for careful optimization of hydrolysis time and temperature. Use analytical monitoring to stop the reaction once the aminonitrile is consumed but before significant dicarboxylic acid formation occurs. Purification can be achieved by recrystallization, as the dicarboxylic acid may have different solubility profiles.
-
-
Contamination with Inorganic Salts: The workup procedure often involves neutralization and extractions, which can introduce inorganic salts into the final product.
-
Solution: After acidification and extraction of the product into an organic solvent, wash the organic layer with brine to remove the bulk of dissolved water and inorganic salts. Ensure the organic layer is thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before concentrating.[8]
-
-
General Purification Strategy: The product is a carboxylic acid, which allows for a straightforward purification method.
-
Solution: Employ an acid-base extraction. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind. The aqueous layer can then be washed with fresh organic solvent, re-acidified (e.g., with HCl) to a pH well below the pKa of the acid (~4-5), and the pure product extracted back into an organic solvent.[8] Final purification can be achieved by recrystallization from a suitable solvent system.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Step 1) | Insufficient imine formation | Ensure adequate ammonia concentration and slightly basic pH.[2][3] |
| Low cyanide nucleophilicity | Use a salt like NaCN instead of HCN alone.[5] | |
| Incomplete Hydrolysis (Step 2) | Insufficient acid/heat | Use concentrated HCl and heat for an extended period (e.g., 60°C, 24h).[2] |
| Reactant insolubility | Use acetic acid as a co-solvent to improve solubility.[2] | |
| Purification Difficulty | Dicarboxylic acid formation | Optimize hydrolysis time/temperature; purify by recrystallization.[1] |
| Contamination | Perform an acid-base extraction followed by recrystallization.[8] |
Table 1: Summary of Common Troubleshooting Scenarios.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the safest and most effective cyanide source to use?
-
A1: While hydrogen cyanide (HCN) is highly effective, its extreme toxicity and volatility make it hazardous.[5] Sodium cyanide (NaCN) or potassium cyanide (KCN) are crystalline solids that are easier and safer to handle, providing a direct source of the required cyanide nucleophile.[5] For some applications, trimethylsilyl cyanide (TMSCN) can be used, especially under anhydrous conditions, but NaCN is most common for the Strecker synthesis in aqueous media.[9] All work with cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and a cyanide antidote kit should be readily available.
-
-
Q2: How critical is temperature control in each step?
-
A2: Temperature control is very important. In the first step (aminonitrile formation), the initial mixing can be exothermic. Running this step at or below room temperature initially helps to control the reaction rate and minimize side reactions.[2] Gentle heating is then applied to drive the reaction to completion. For the hydrolysis step, a sustained elevated temperature is required to overcome the activation energy for nitrile and amide hydrolysis.[2]
-
-
Q3: What analytical techniques are best for monitoring the reaction?
-
A3: For the first step, TLC or GC can be used to monitor the disappearance of the relatively non-polar cyclopentanone. For the second step, TLC or LC-MS are ideal. A TLC stain like potassium permanganate can visualize the product. LC-MS is particularly useful as it can simultaneously monitor the disappearance of the aminonitrile intermediate and the appearance of both the desired carboxylic acid product and the potential amide intermediate.
-
-
Q4: Can this procedure be adapted for other cyclic ketones?
-
A4: Yes, the Strecker synthesis is a general method for producing α-amino acids (after hydrolysis) from a wide range of aldehydes and ketones.[3] The reactivity may vary depending on steric hindrance around the carbonyl group. For larger or more hindered ketones, longer reaction times or slightly higher temperatures may be required.[7]
-
Section 4: Optimized Experimental Protocol
This protocol is a synthesis of procedures found in the literature and should be adapted and optimized for specific laboratory conditions. All operations must be performed in a certified chemical fume hood.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile[2]
-
To a round-bottomed flask equipped with a magnetic stirrer, add sodium cyanide (e.g., 1.05 eq) and dissolve it in deionized water.
-
In a separate beaker, prepare a solution of ammonium chloride (e.g., 1.1 eq) in deionized water and add 20% aqueous ammonia.
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution in the flask.
-
Add a solution of cyclopentanone (1.0 eq) in methanol to the reaction flask.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Heat the mixture to 60°C and hold for 1 hour.
-
Cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentanecarbonitrile as an oil. This crude product is often used directly in the next step.
Step 2: Hydrolysis to this compound[2]
-
To the crude 1-aminocyclopentanecarbonitrile from Step 1, add concentrated hydrochloric acid, deionized water, and acetic acid.
-
Heat the reaction mixture to 60°C with stirring for approximately 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1-2 hours to precipitate the product.
-
Filter the solid product and wash it thoroughly with cold deionized water.
-
Dry the product in a vacuum oven to yield this compound. Further purification can be done by recrystallization if necessary.
| Parameter | Step 1: Aminonitrile Synthesis | Step 2: Hydrolysis | Rationale |
| Temperature | RT for 2h, then 60°C for 1h | 60°C | Controls initial exotherm and drives reaction to completion.[2] Sustained heat is needed for hydrolysis. |
| Key Reagents | NaCN, NH₄Cl, Cyclopentanone | Conc. HCl, Acetic Acid | Provides cyanide nucleophile and ammonia source.[2][3] Strong acid is required to catalyze hydrolysis.[10] |
| Solvent | Methanol / Water | Water / Acetic Acid | Facilitates dissolution of both organic and inorganic reagents.[2] Acetic acid aids solubility of the intermediate.[2] |
| Reaction Time | ~3 hours | ~24 hours | Allows for imine formation and nucleophilic attack. Hydrolysis of nitriles is a slow process.[2] |
Table 2: Summary of Optimized Reaction Conditions.
Section 5: References
-
Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. Available at: 10
-
Cyanohydrin - Wikipedia. Available at: --INVALID-LINK--
-
Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE. Available at: --INVALID-LINK--
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Available at: --INVALID-LINK--
-
Cyanohydrin formation and hydrolysis - YouTube. Available at: --INVALID-LINK--
-
Strecker Synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. Available at: --INVALID-LINK--
-
WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. Available at: --INVALID-LINK--
-
Strecker amino acid synthesis - Wikipedia. Available at: --INVALID-LINK--
-
Strecker Synthesis - NROChemistry. Available at: --INVALID-LINK--
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. Available at: --INVALID-LINK--
-
1-Cyanocyclopentane-1-carboxylic acid cas 540490-54-8 support custom synthesis. Available at: --INVALID-LINK--
-
Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
cyclopentanone - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
19 - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Cyclopentanone : Organic synthesis - YouTube. Available at: --INVALID-LINK--
-
Cyclopentanone synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. Available at: --INVALID-LINK--
-
Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap. Available at: --INVALID-LINK--
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: --INVALID-LINK--
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: --INVALID-LINK--
-
Carboxylic acid - Synthesis, Reactions, Properties - Britannica. Available at: --INVALID-LINK--
-
WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. Available at: --INVALID-LINK--
-
In situ recovery of bio-based carboxylic acids - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com. Available at: --INVALID-LINK--
-
Optimization of Carboxylic Acid for the One-Pot Direct Reduc - ResearchGate. Available at: --INVALID-LINK--
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. Available at: --INVALID-LINK--
-
Synthesis of Cyclopropanecarboxylic Acid - YouTube. Available at: --INVALID-LINK--
-
CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. Available at: --INVALID-LINK--
-
Additional Problems 20 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: --INVALID-LINK--
-
Carboxylic Acids - Problem 1 - Química Organica.org. Available at: --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
Preventing polymerization during 1-Cyanocyclopentanecarboxylic acid reactions
Welcome to the technical support center for 1-Cyanocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during reactions involving this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, with a primary focus on preventing unwanted polymerization.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and reaction of this compound.
Q1: My reaction mixture involving this compound has turned into a solid, intractable mass. What is the likely cause?
A: The formation of a solid, insoluble mass is a strong indication of uncontrolled polymerization. Both the nitrile and the overall molecular structure can be susceptible to polymerization under certain conditions, particularly in the presence of strong bases or radical initiators.
Q2: What are the primary side reactions to be aware of when working with this compound?
A: Besides polymerization, the two most common side reactions are the hydrolysis of the nitrile group to an amide and then to a carboxylic acid, and the decarboxylation of the carboxylic acid group, especially at elevated temperatures.[1][2]
Q3: Can I use strong bases like sodium hydroxide with this compound?
A: Extreme caution is advised. Strong bases can initiate anionic polymerization of the nitrile group.[1] Additionally, they will deprotonate the carboxylic acid, and under harsh conditions, can promote hydrolysis of the nitrile.[1][2]
Q4: Is this compound thermally stable?
A: While stable under standard conditions, elevated temperatures can promote undesirable reactions. The primary concern is thermal decarboxylation, where the carboxylic acid group is lost as CO2.[3] High temperatures can also potentially initiate radical polymerization.
Q5: What is the best way to purify this compound if I suspect oligomerization has occurred?
A: Purification can be challenging once significant polymerization has occurred due to the insolubility of the polymer. If oligomerization is minimal, column chromatography may be effective. Recrystallization is another potential method, provided a suitable solvent system can be identified that dissolves the monomer while leaving the oligomers/polymers behind.
II. Troubleshooting Guide: Preventing Polymerization
Uncontrolled polymerization is one of the most significant challenges when working with this compound. This guide delves into the likely mechanisms and provides actionable preventative measures.
Issue 1: Rapid Polymerization Upon Addition of a Basic Reagent
Symptoms:
-
Immediate thickening or solidification of the reaction mixture.
-
Exothermic reaction.
-
Formation of an insoluble white or off-white solid.
Root Cause Analysis:
This is characteristic of anionic polymerization . The nitrile group is susceptible to nucleophilic attack, and a strong base can generate a carbanion that acts as an initiator. The presence of the electron-withdrawing nitrile group makes the adjacent carbon atom prone to attack.
Preventative Measures & Protocols:
-
Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic bases if a base is required.
-
Maintain Acidic Conditions: The presence of a proton source can quench any inadvertently formed anionic initiators. For reactions sensitive to strong acids, consider using a milder acid catalyst.
-
Use of Anionic Polymerization Inhibitors: If basic conditions are unavoidable, the addition of a suitable inhibitor is crucial.
Inhibitor Type Example Typical Concentration Mechanism of Action Weak Acids Acetic Acid, Boric Acid[4] 0.1 - 1% v/v Neutralizes basic initiators. Acidic Salts Citric Acid[4] 0.01 - 5% w/w Provides a proton source to terminate growing polymer chains.
Protocol for a Base-Sensitive Reaction:
-
Ensure all glassware is scrupulously dry to prevent side reactions with water.
-
Dissolve this compound in an appropriate anhydrous solvent.
-
Add the chosen anionic polymerization inhibitor (e.g., a catalytic amount of acetic acid) to the solution before introducing any basic reagents.
-
Slowly add the basic reagent at a low temperature (e.g., 0 °C) to control the reaction rate and dissipate any heat generated.
-
Monitor the reaction closely for any signs of viscosity changes.
Issue 2: Gradual Thickening of the Reaction Mixture at Elevated Temperatures or Upon Exposure to Light
Symptoms:
-
A slow increase in viscosity over time.
-
The reaction mixture becomes cloudy or forms a precipitate.
-
This is often observed during prolonged heating or exposure to UV light.
Root Cause Analysis:
This suggests a radical polymerization pathway. Radicals can be generated by thermal decomposition of impurities (like peroxides in solvents) or by photochemical activation. These radicals can then initiate a chain reaction involving the nitrile group.
Preventative Measures & Protocols:
-
Use Freshly Distilled Solvents: Ethers and other solvents can form peroxides over time, which are potent radical initiators. Always use freshly distilled solvents.
-
Work in the Dark: If the reaction is sensitive to light, conduct the experiment in a flask wrapped in aluminum foil or in a dark fume hood.
-
Maintain an Inert Atmosphere: Oxygen can sometimes participate in radical initiation pathways. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Employ Radical Inhibitors: The addition of a radical scavenger can effectively quench the polymerization chain reaction.
Inhibitor Type Example Typical Concentration Mechanism of Action Phenolic Compounds Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) 50 - 500 ppm Act as hydrogen donors to terminate radical chains. Stable Free Radicals TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) 50 - 200 ppm Directly scavenges growing polymer radicals.
Protocol for a Thermally Sensitive Reaction:
-
Set up the reaction in a clean, dry flask under an inert atmosphere of nitrogen or argon.
-
Use freshly distilled, deoxygenated solvents.
-
Add the chosen radical inhibitor (e.g., a small crystal of BHT) to the reaction mixture at the beginning of the experiment.
-
Heat the reaction to the desired temperature using a well-controlled heating mantle and monitor for any unexpected exotherms or changes in viscosity.
III. Visualizing Polymerization Pathways and Prevention
To better understand the processes at play, the following diagrams illustrate the likely polymerization mechanisms and the points of intervention for inhibitors.
References
Technical Support Center: Purification of Crude 1-Cyanocyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of crude 1-Cyanocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical synthetic intermediate. As a key building block in the synthesis of pharmaceutical agents, such as the migraine treatments Atogepant and Rimegepant, achieving high purity of this compound is paramount.[1] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of its purification.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Recrystallization Problems
Recrystallization is a powerful technique for purifying solids, but it's not without its challenges.[2] Success hinges on the precise control of temperature and time.[2]
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid separates from the solution as a liquid instead of forming a crystalline lattice.[3] This is a common issue, especially with compounds that have a relatively low melting point or when the solution is highly impure.[3] The compound is coming out of the concentrated solution at a temperature above its melting point.[4]
Causality Explained: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Additionally, if the cooling rate is too rapid, the molecules don't have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered, supercooled liquid.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the flask to redissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution.[3] This will lower the temperature at which the compound starts to precipitate, giving it a better chance to crystallize.
-
Slow Cooling is Crucial: Avoid "shock cooling" by placing the hot flask directly on a cold surface.[2] Instead, allow the flask to cool slowly on a surface that provides some insulation, like a wooden block or several layers of paper towels.[5] You can also leave the hot solution on a cooling hot plate to ensure a very gradual temperature decrease.[3]
-
Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a tiny "seed" crystal of pure this compound to provide a nucleation site for crystal growth.
Q2: After cooling my solution, no crystals have formed. What are the likely causes and what steps should I take?
A2: The failure of crystals to form is most often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[3][4] It can also occur if the solution is supersaturated but lacks a nucleation point to initiate crystallization.
Causality Explained: Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature. If an excessive volume of solvent is used, the solution may never reach the point of supersaturation, even at low temperatures.
Troubleshooting Protocol:
-
Reduce Solvent Volume: The most direct solution is to remove some of the solvent. This can be achieved by gently heating the solution to evaporate a portion of the solvent.[3] Be sure to do this in a fume hood and use a boiling chip to ensure smooth boiling.
-
Induce Nucleation: If you are confident the solution is supersaturated, try to initiate crystal formation by:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[5]
-
Seeding: Introduce a small seed crystal of the pure compound.
-
Extreme Cooling: As a last resort, placing the solution in an ice-salt bath or even a dry ice/acetone bath can sometimes induce crystallization.[6] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[5]
-
Q3: My yield of purified this compound is very low after recrystallization. How can I improve it?
A3: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during filtration.
Causality Explained: A significant portion of the compound will remain dissolved in the mother liquor if an excessive amount of solvent is used.[3] Additionally, if the solution is not cooled sufficiently, a substantial amount of the product may not crystallize out.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
-
Ensure Complete Crystallization: After initial cooling to room temperature, place the flask in an ice-water bath to maximize the amount of product that crystallizes out of solution.[2]
-
Minimize Transfer Losses: When filtering, wash the crystals with a small amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product. Ensure the filter cake is sucked as dry as possible to remove the solvent-containing dissolved product.[6]
Chromatographic Purification Issues
For more challenging separations or to achieve very high purity, chromatographic techniques may be necessary.
Q4: I'm seeing tailing peaks for this compound in my HPLC analysis. What could be causing this?
A4: Peak tailing in HPLC is often indicative of interactions between the analyte and the stationary phase, or issues with the mobile phase. For a carboxylic acid, this can be particularly pronounced.
Causality Explained: The acidic nature of the carboxyl group can lead to strong interactions with any basic sites on the silica-based stationary phase of the column. This can cause the molecules to "stick" and elute slowly, resulting in a tailing peak.
Troubleshooting Protocol:
-
Mobile Phase Modification: Add a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase.[7] This will protonate the carboxylic acid, reducing its interaction with the stationary phase and leading to more symmetrical peaks.
-
Check for Column Contamination: The column may have become contaminated with strongly retained compounds. Try flushing the column with a strong solvent, like isopropanol or methanol, to remove any contaminants.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification and handling of this compound.
Q1: What is the best choice of solvent for recrystallizing crude this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, polar solvents are often a good starting point.[8] Water, or a mixture of an alcohol (like ethanol or methanol) and water, is often a suitable choice.[6][8] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude material.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity. Impure compounds typically exhibit a depressed and broad melting point range.[2]
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify the main compound and any impurities.[7][9]
-
Gas Chromatography (GC): For volatile impurities, GC can be used, often after derivatization of the carboxylic acid to a more volatile ester.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any impurities present.
Q3: Are there any stability concerns I should be aware of with this compound?
A3: this compound is generally stable under normal conditions. However, it should be protected from strong bases, strong acids, and strong oxidizing agents, as these can react with the cyano and carboxylic acid functional groups.[1] For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area.
III. Experimental Workflow & Visualization
Decision Tree for Purification Method Selection
The choice of purification method depends on the level of impurities and the desired final purity.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. cipac.org [cipac.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Cyanocyclopentanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyanocyclopentanecarboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for catalyst selection in reactions involving this versatile bifunctional molecule. Our goal is to equip you with the knowledge to make informed decisions, overcome common experimental hurdles, and achieve optimal results in your synthetic endeavors.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary catalytic transformations for this compound?
This compound possesses two key reactive functional groups: a nitrile and a carboxylic acid. This allows for a range of selective catalytic transformations. The primary reactions include:
-
Selective Hydrogenation of the Nitrile Group: Reduction of the nitrile to a primary amine (1-amino-1-cyanocyclopentane) is a common transformation. This is a critical step in the synthesis of various pharmaceutical intermediates.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to either an amide (1-carbamoylcyclopentanecarboxylic acid) or a carboxylic acid (cyclopentane-1,1-dicarboxylic acid). The choice of catalyst and reaction conditions determines the final product.[1][2][3][4]
-
Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester, which can be useful for protecting the acid functionality or modifying the molecule's properties. This is typically achieved through acid-catalyzed esterification (Fischer Esterification).[5][6][7]
-
Decarboxylation: Removal of the carboxylic acid group to yield cyanocyclopentane can be achieved under specific catalytic conditions.[8][9][10]
The choice of catalyst is paramount in achieving selectivity for the desired transformation, minimizing side reactions, and ensuring high yields.
TROUBLESHOOTING GUIDES
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Troubleshooting Catalyst Selection for Nitrile Hydrogenation
Problem: Low yield of the primary amine and formation of secondary and tertiary amine byproducts during the hydrogenation of this compound.
Root Cause Analysis: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. It occurs when the initially formed primary amine reacts with the intermediate imine, leading to the formation of a secondary imine which is then further hydrogenated.
Catalyst Selection and Mitigation Strategies:
| Catalyst System | Advantages | Disadvantages | Troubleshooting Recommendations |
| Raney Nickel (Ra-Ni) | Cost-effective, highly active. | Can lead to over-hydrogenation and byproduct formation. | Optimize Reaction Conditions: Lower temperatures (20-50°C) and pressures (1-10 atm) can improve selectivity.[11] Use of Additives: The addition of a base like ammonia or sodium hydroxide can suppress the formation of secondary and tertiary amines. |
| Palladium on Carbon (Pd/C) | Good activity and selectivity for primary amines.[12] | Can be more expensive than nickel-based catalysts. | Solvent Choice: Using solvents like ethanol or methanol can enhance selectivity. Catalyst Loading: Use a lower catalyst loading (1-5 mol%) to minimize side reactions. |
| Rhodium on Alumina (Rh/Al2O3) | High activity and can be very selective. | High cost. | Screening: Best reserved for small-scale synthesis or when other catalysts fail. Reaction Time: Monitor the reaction closely to avoid over-reduction. |
| Cobalt-based Catalysts (e.g., Co-hcp) | Promising non-noble metal alternative with high selectivity for primary amines.[13] | May require specific preparation methods. | Ammonia Addition: Often used in conjunction with ammonia to achieve high selectivity.[13] |
Experimental Protocol: Selective Hydrogenation of this compound to 1-Aminomethylcyclopentanecarboxylic Acid
-
Reactor Setup: To a high-pressure autoclave, add this compound (1 equivalent) and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add the selected catalyst (e.g., 5% Pd/C, 5 mol%).
-
Additive (Optional): If using a catalyst prone to byproduct formation (like Raney Nickel), add a solution of ammonia in methanol.
-
Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10 atm).[11]
-
Temperature Control: Heat the reaction mixture to the target temperature (e.g., 40°C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.
Workflow for Troubleshooting Nitrile Hydrogenation
Caption: Troubleshooting workflow for low primary amine yield in nitrile hydrogenation.
Troubleshooting Catalyst Selection for Nitrile Hydrolysis
Problem: Incomplete hydrolysis of the nitrile or over-hydrolysis to the dicarboxylic acid when the amide is the desired product.
Root Cause Analysis: Nitrile hydrolysis proceeds in two steps: first to the amide, and then to the carboxylic acid. Controlling the reaction to stop at the amide stage can be challenging.[3]
Catalyst Selection and Mitigation Strategies:
| Catalyst System | Advantages | Disadvantages | Troubleshooting Recommendations |
| Acid Catalysis (e.g., H2SO4, HCl) | Readily available and inexpensive.[1][2] | Often requires harsh conditions (high temperatures) and can lead to over-hydrolysis.[14] | Milder Acids: Use a mixture of TFA and H2SO4 for more selective conversion to the amide.[15] Temperature Control: Carefully control the reaction temperature to avoid further hydrolysis. |
| Base Catalysis (e.g., NaOH, KOH) | Effective for nitrile hydrolysis.[16] | Can also lead to over-hydrolysis to the carboxylate salt.[3] | Stoichiometry: Use a catalytic amount of a weaker base if possible. Reaction Time: Monitor the reaction closely and quench it once the amide is formed. |
| Transition Metal Catalysts (e.g., Pt, Cu, Mo) | Can offer high selectivity under milder conditions.[14][17] | May be more expensive and require specific ligands. | Catalyst Screening: Screen different metal catalysts (e.g., copper(II) acetate, sodium molybdate) to find the optimal one for your substrate.[17] |
| Enzymatic Hydrolysis | Highly selective and operates under mild conditions. | Can be expensive and may have limited substrate scope. | Biocatalyst Selection: Explore nitrile hydratases if high selectivity to the amide is crucial. |
Decision Tree for Nitrile Hydrolysis Catalyst Selection
Caption: Decision tree for selecting a catalyst for nitrile hydrolysis.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
Solvent effects on the reactivity of 1-Cyanocyclopentanecarboxylic acid
Welcome to the technical support center for 1-cyanocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile bifunctional molecule. As a key building block in the synthesis of advanced pharmaceutical intermediates, such as those for CGRP receptor antagonists like Atogepant and Rimegepant, understanding its reactivity is paramount.[1][2][3][4] This document provides field-proven insights into how solvent choice can dictate the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in common laboratory solvents?
A1: this compound is generally stable at room temperature. However, its bifunctional nature—possessing both a carboxylic acid and a nitrile group on the same carbon—can lead to specific instabilities under certain conditions.
-
In Strong Aqueous Acids: Prolonged heating in strong acidic solutions can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 1,1-cyclopentanedicarboxylic acid.[5]
-
In Strong Aqueous Bases: In strongly alkaline solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. The nitrile group can also undergo hydrolysis, ultimately forming the dicarboxylate.
-
Protic Solvents: In protic solvents like methanol or ethanol, especially at elevated temperatures, there is a risk of slow esterification if acidic or basic impurities are present.
Q2: I am seeing low yields in my amide coupling reaction. Could the solvent be the issue?
A2: Absolutely. Solvent choice is critical in amide coupling reactions. The most common issue is the formation of a non-reactive ammonium carboxylate salt between your amine and this compound. To mitigate this, a non-polar, aprotic solvent is often preferred.
-
Recommended Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent choices.[6][7] They effectively dissolve the reactants without promoting salt formation.
-
Solvents to Avoid: Protic solvents like water, methanol, or ethanol should be avoided as the primary reaction solvent as they can solvate the nucleophilic amine, reducing its reactivity.[8][9][10]
Q3: My decarboxylation reaction is not proceeding as expected. How can I optimize this using solvent selection?
A3: Decarboxylation of α-cyano carboxylic acids can be challenging. The choice of solvent can influence the reaction rate and yield significantly.
-
High-Boiling Point Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are often effective for decarboxylation reactions that require high temperatures.
-
Krapcho Decarboxylation Conditions: For related compounds, a mixture of LiCl in DMSO with a small amount of water at elevated temperatures has proven effective for decarboxylation.[11] This method can be a good starting point for optimization.
Troubleshooting Guides
Issue 1: Poor Solubility of Reactants
If you are experiencing poor solubility of this compound or your coupling partner, consider the following:
-
Problem: The non-polar cyclopentane ring can limit solubility in highly polar solvents, while the polar functional groups limit solubility in non-polar hydrocarbon solvents.
-
Solution: A mixture of solvents can be effective. For instance, a small amount of a polar aprotic solvent like DMF can be added to a less polar solvent like DCM to improve solubility without significantly altering the reaction environment.
Issue 2: Formation of Side Products
The bifunctional nature of this compound can lead to unwanted side reactions.
-
Problem: During activation of the carboxylic acid for amide coupling, self-reaction to form an anhydride or other oligomeric species can occur, especially at high concentrations.
-
Solution:
-
Solvent Choice: Use a non-polar, aprotic solvent like DCM to disfavor intermolecular reactions.
-
Reaction Conditions: Add the activating agent at a low temperature (e.g., 0 °C) and then add the amine. This minimizes the time the activated acid is present in the absence of the desired nucleophile.
-
Issue 3: Difficulty in Product Purification
Purifying the products of reactions involving this compound can sometimes be challenging due to the polarity of the molecule.
-
Problem: Residual starting material and polar byproducts from coupling reagents can co-elute with the desired product during chromatography.
-
Solution:
-
Aqueous Workup: An acidic and basic aqueous wash can help remove unreacted starting material and some reagent byproducts. Dissolve the crude product in an organic solvent like ethyl acetate and wash with dilute HCl, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.[12]
-
Solvent System for Chromatography: A gradient elution on silica gel, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.
-
Experimental Protocols
Protocol 1: Amide Coupling in Dichloromethane (DCM)
This protocol is optimized for the coupling of this compound with a primary or secondary amine using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and the amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Solvent Choice: DCM is a polar aprotic solvent that is excellent for amide coupling reactions.[9][13] It effectively dissolves the reactants and reagents while minimizing side reactions. Its low boiling point also facilitates easy removal during workup.
Protocol 2: Fischer Esterification in Methanol
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated NaHCO₃ (aq)
-
Brine
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting methyl ester by column chromatography or distillation.
Rationale for Solvent Choice: In Fischer esterification, the alcohol reactant (methanol in this case) is often used as the solvent in large excess to drive the equilibrium towards the ester product.[14][15]
Data Presentation
Table 1: Solvent Properties and Their Impact on Reactivity
| Solvent | Class | Dielectric Constant (approx.) | Boiling Point (°C) | Recommended For | Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Amide Coupling, Acyl Chloride Formation | Low boiling point may not be suitable for high-temp reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Amide Coupling, SN2 reactions | High boiling point can make removal difficult; potential for side reactions at high temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Amide Coupling, Decarboxylation | Can be reactive with strong nucleophiles or bases. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | General purpose | Can form peroxides upon storage. |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Fischer Esterification, Acid-catalyzed reactions | Can act as a nucleophile; solvates nucleophiles reducing their reactivity in SN2 reactions.[16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Decarboxylation, SN2 reactions | Very high boiling point; difficult to remove. |
Visualizations
Caption: Solvent choice in amide coupling reactions.
Caption: Solvent effect in Fischer Esterification.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist [ouci.dntb.gov.ua]
- 3. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yield in the Amidation of 1-Cyanocyclopentanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges in drug discovery and development. This guide is designed for researchers, chemists, and process development professionals who are encountering difficulties with the amidation of 1-cyanocyclopentanecarboxylic acid. This substrate is known to be particularly challenging due to significant steric hindrance around the carboxylic acid moiety. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low yields and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific, common problems encountered during the amidation of this sterically encumbered acid.
Q1: My standard amidation protocol using EDC/HOBt is resulting in yields below 20%. What is the primary cause, and what is the most direct solution?
A: The low yield you are observing is almost certainly due to the severe steric hindrance at the quaternary carbon of this compound. The cyclopentyl ring, the cyano group, and the carboxyl group create a highly congested environment that physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) often fail because the O-acylisourea intermediate they form is not sufficiently reactive to overcome this steric barrier effectively.[1][2][3]
The most effective solution is to switch to a more potent class of coupling reagents, such as uronium or phosphonium salts. Reagents like HATU, HBTU, or COMU are designed for difficult couplings, including those involving sterically hindered amino acids.[4][5][6] They operate by forming highly activated HOBt or HOAt esters, which are more susceptible to nucleophilic attack.[7]
Comparative Analysis of Common Coupling Reagents
| Reagent/System | Class | Relative Potency | Key Advantage for This Substrate | Potential Drawback |
| EDC / HOBt | Carbodiimide | Standard | Water-soluble byproducts for easy removal.[2][8] | Often insufficient for severe steric hindrance. |
| HATU | Uronium Salt | Very High | Excellent for hindered substrates; low racemization.[4][5] | Higher cost; byproduct removal. |
| HBTU | Uronium Salt | High | Effective and widely used, good alternative to HATU.[6][7] | Can cause racemization in sensitive substrates. |
| COMU | Uronium Salt | Very High | High reactivity similar to HATU but with non-explosive, safer byproducts.[4] | Higher cost. |
| Acyl Fluoride (via BTFFH) | Acyl Halide | High | Minimizes steric profile of the activated species.[9][10] | Requires a two-step, one-pot procedure. |
Recommendation: We strongly advise using HATU as a first-line approach for this specific transformation. See Protocol 1 for a detailed experimental procedure.
Q2: I'm attempting the reaction at elevated temperatures to force it to completion, but I'm seeing starting material decomposition and gas evolution. What is this side reaction?
A: The symptoms you describe—gas evolution and loss of starting material without product formation, especially at elevated temperatures—are classic indicators of decarboxylation . Alpha-cyano carboxylic acids are susceptible to losing CO₂, particularly when the carboxylate is formed in the presence of heat.[11][12] The electron-withdrawing nature of the adjacent nitrile group stabilizes the resulting carbanion, facilitating this undesired pathway.
Caption: Decarboxylation side reaction of the starting material.
To mitigate this, you must use milder reaction conditions. Avoid temperatures above room temperature unless absolutely necessary. The activation and coupling should ideally be efficient enough to proceed at 0 °C to 25 °C. If your coupling reagent requires heat, it is not the right choice for this substrate.
Q3: My reaction with a weakly nucleophilic amine (an aniline derivative) has completely stalled. How can I activate the carboxylic acid for this challenging coupling?
A: This is a classic "dual-challenge" scenario: a sterically hindered acid combined with an electron-deficient, weakly nucleophilic amine.[10][13] In this case, even a highly reactive HATU-activated ester may not be electrophilic enough to react at an appreciable rate.
An excellent and field-proven strategy for such cases is to convert the carboxylic acid in situ to an acyl fluoride .[9][10] Acyl fluorides are highly reactive acylating agents, yet the small size of the fluorine atom minimizes steric repulsion during the amine's approach, making them ideal for congested reaction centers.[9] Reagents like XtalFluor-E or BTFFH can generate the acyl fluoride under mild conditions, which can then be coupled with the amine, sometimes requiring moderate heat.
Recommendation: We suggest a one-pot, two-step procedure involving in situ formation of the acyl fluoride followed by addition of the aniline. See Protocol 2 for a detailed experimental procedure.
Frequently Asked Questions (FAQs)
FAQ 1: What is the precise role of additives like HOBt and HOAt in amidation reactions?
A: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for efficient and clean amide bond formation, especially when using carbodiimide coupling reagents (e.g., EDC, DCC). Their primary functions are:
-
Suppressing Side Reactions: Carbodiimides activate carboxylic acids to form reactive O-acylisourea intermediates. These intermediates can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which halts the reaction and complicates purification. HOBt and HOAt act as nucleophilic traps, rapidly converting the O-acylisourea into an active ester before it can rearrange.[5][7][14]
-
Increasing Reactivity: The resulting HOBt or HOAt active esters are more electrophilic and reactive towards the amine than the initial carboxylic acid. HOAt esters, formed when using HATU, are generally more reactive than HOBt esters.[4]
-
Minimizing Racemization: For chiral carboxylic acids, these additives are essential for suppressing epimerization (racemization) at the alpha-carbon.[5][6]
Caption: Role of HOBt in preventing N-acylurea formation.
FAQ 2: Which base should I use for this reaction? Does it matter?
A: Yes, the choice of base is critical. The base serves to neutralize the protonated amine that forms during the reaction and to deprotonate the carboxylic acid if required by the mechanism. For amidation reactions, you must use a sterically hindered, non-nucleophilic base .
-
Recommended: Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine. Their bulky alkyl groups prevent them from acting as nucleophiles and competing with your amine in attacking the activated acid.
-
Avoid: Triethylamine (TEA) or Pyridine. These bases are smaller and can be nucleophilic enough to cause side reactions, especially with highly reactive intermediates like an acyl fluoride.
FAQ 3: Can I simply convert the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) as a cheaper alternative?
A: While converting the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride is a classic activation method, it presents significant risks for this particular substrate.[15]
-
Pros: Acyl chlorides are extremely reactive, which can be beneficial for hindered systems. The method is inexpensive.
-
Cons:
-
Harsh Conditions: The reaction often requires heat, which can trigger the decarboxylation side reaction discussed earlier.[11]
-
Side Reactions with Nitrile: The cyano group may not be stable to the harsh, acidic conditions of acyl chloride formation.
-
Safety and Handling: Thionyl chloride and oxalyl chloride are hazardous reagents that must be handled with extreme care.
-
Given the substrate's sensitivity, this method should be considered a last resort. The modern coupling reagents or the acyl fluoride method described in Protocol 2 offer a much higher probability of success with fewer side reactions.
Detailed Experimental Protocols
Protocol 1: High-Potency Amidation using HATU
This protocol is recommended for coupling this compound with primary or secondary amines of moderate to high reactivity.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM (concentration ~0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. Stir for 5-10 minutes. The solution should remain clear.
-
In a separate flask, prepare a solution of your amine (1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction: Use TLC or LC-MS to check for the consumption of the limiting reagent.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[8] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for HATU-mediated amidation.
Protocol 2: Acyl Fluoride-Mediated Coupling for Challenging Amines
This protocol is designed for coupling with sterically hindered or electron-deficient amines where other methods have failed.[10]
Step-by-Step Methodology:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or MeCN (~0.2 M).
-
Add a fluorinating agent such as BTFFH or XtalFluor-E (1.2 eq).
-
Add a hindered base such as 2,4,6-collidine or DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride. You can monitor this step by ¹⁹F NMR if available, or proceed directly.
-
Add the challenging amine (1.1 eq) to the reaction mixture.
-
Add an additional amount of the hindered base (1.5 eq).
-
Stir the reaction at room temperature. If no reaction is observed after 4-6 hours, the temperature can be gently increased to 40-50 °C.
-
Monitor the reaction: Use TLC or LC-MS. These reactions may require 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
- 1. chimia.ch [chimia.ch]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Impurities in the Synthesis of Irbesartan Intermediates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Irbesartan intermediates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a focus on impurity profiling and reduction. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your synthetic routes and ensure the highest purity of your intermediates and final Active Pharmaceutical Ingredient (API).
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common process-related impurities in Irbesartan synthesis and what are their origins?
Process-related impurities in Irbesartan synthesis can arise from starting materials, intermediates, by-products, or degradation products.[1] Common impurities include:
-
Irbesartan Cyano Impurity (4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile): This is a key intermediate and its presence in the final product indicates an incomplete tetrazole ring formation.[2]
-
Irbesartan Lactam Impurity: This impurity can form from the starting materials used to create the spirocyclic core of the Irbesartan molecule.[3]
-
Impurities from the tetrazole formation step: The use of organotin reagents like tributyltin azide can lead to toxic tin-based impurities in the final product.[4] Additionally, incomplete reaction or side reactions during tetrazole formation can generate various related substances.[5][6]
-
Degradation Products: Irbesartan can degrade under certain conditions, leading to the formation of impurities. For example, reaction with nitrous acid can produce oxime derivatives.[7]
-
N-nitrosoamines: Impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been found in some sartan medicines.[8] These can form when certain reagents, solvents, or raw materials containing nitrites and secondary or tertiary amines are used under specific reaction conditions.[9]
A thorough understanding of the synthetic route is crucial for predicting and controlling these impurities.[5][6]
FAQ 2: How can I minimize the formation of the key cyano intermediate impurity in the final Irbesartan product?
The persistence of the cyano intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile, is a common issue.[2] Its presence signals that the conversion of the nitrile group to the tetrazole ring is incomplete. Here’s how to address this:
-
Optimize Reaction Conditions for Tetrazole Formation:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the azide source (e.g., sodium azide) and the activating agent (e.g., triethylamine hydrochloride or zinc chloride).[10]
-
Temperature and Reaction Time: The reaction to form the tetrazole ring often requires elevated temperatures and prolonged reaction times.[4] Monitor the reaction progress using an appropriate analytical technique like HPLC to ensure it goes to completion.
-
Solvent Choice: High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or xylenes are often used.[4][11] The purity of the solvent is also critical; for instance, formic acid impurities in DMF can lead to side reactions.[11]
-
-
Consider Alternative Synthetic Routes:
-
Some modern synthetic approaches avoid the use of potentially hazardous reagents like tributyltin azide, opting for safer alternatives.[4] These routes may offer better control over the tetrazole formation step.
-
FAQ 3: Are there specific analytical methods recommended for detecting and quantifying Irbesartan impurities?
Yes, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Irbesartan and its impurities.[12][13]
-
Methodology: A stability-indicating reversed-phase HPLC method is typically employed.[14]
-
Column: A C18 column is commonly used for separation.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% formic acid in water, pH adjusted with ammonia) and an organic solvent like acetonitrile.[14][15]
-
Detection: UV detection at a specific wavelength (e.g., 220 nm) is standard.[15]
-
Advanced Techniques: For structural elucidation and trace-level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[14]
Developing a robust analytical method is essential for monitoring the impurity profile throughout the synthesis and in the final API.[12]
II. Troubleshooting Guide
Problem 1: High levels of organotin residues are detected in my Irbesartan intermediate after tetrazole formation.
Cause: The use of tributyltin azide for the conversion of the cyano group to the tetrazole ring is a common source of organotin impurities.[4] These impurities are toxic and must be controlled to very low levels in the final pharmaceutical product.
Solution:
-
Improved Work-up and Purification:
-
Aqueous Washes: Multiple washes with dilute acid and base can help to remove some of the tin residues.
-
Crystallization: Recrystallization of the crude product from a suitable solvent system is often effective at reducing organotin levels.
-
Adsorbent Treatment: Passing a solution of the product through a bed of adsorbent material, such as activated carbon or silica gel specifically treated for tin removal, can be very effective.
-
-
Alternative, Tin-Free Synthetic Routes:
Problem 2: An unknown impurity is consistently appearing in my chromatograms during the synthesis of the spiro intermediate.
Cause: The formation of the 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one intermediate can be accompanied by side reactions, leading to unexpected impurities. These could be due to reactions with impurities in starting materials, solvent-related adducts, or thermal degradation products.
Troubleshooting Steps:
-
Characterize the Impurity:
-
Review Starting Material Purity:
-
Analyze the purity of your starting materials (e.g., 1-aminocyclopentanecarboxylic acid and valeroyl chloride derivatives).[16] Impurities in these reagents can be carried through or participate in side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize thermal degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side products.
-
Solvent Purity: Ensure the use of high-purity, dry solvents.
-
Problem 3: The final Irbesartan API shows batch-to-batch variability in its impurity profile.
Cause: Inconsistent impurity profiles often point to a lack of rigorous control over the manufacturing process.
Solutions for Process Control and Consistency:
-
Strict Control of Raw Materials: Implement stringent specifications for all starting materials, reagents, and solvents.
-
Process Parameter Optimization: Define and adhere to critical process parameters (CPPs) such as temperature, reaction time, pH, and agitation speed for each step.[17]
-
In-Process Controls (IPCs): Implement regular in-process analytical testing to monitor the progress of reactions and the formation of impurities at critical stages. This allows for corrective actions to be taken before the process is complete.
-
Robust Purification Procedures: Develop and validate a robust final purification step, typically crystallization, to ensure consistent removal of impurities.[18]
III. Experimental Protocols & Methodologies
Protocol 1: A Tin-Free Method for Tetrazole Formation
This protocol provides an alternative to the use of organotin reagents for the synthesis of Irbesartan from its cyano intermediate.[10]
Materials:
-
4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
-
Sodium Azide (NaN₃)
-
Dimethylamine hydrochloride
-
Aromatic solvent (e.g., Toluene or Xylene)
Procedure:
-
In a suitable reaction vessel, charge the cyano intermediate and the aromatic solvent.
-
Add sodium azide and dimethylamine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Monitor the reaction for completion by HPLC.
-
Upon completion, cool the reaction mixture and proceed with an appropriate aqueous work-up to remove inorganic salts.
-
Isolate the crude Irbesartan by precipitation or extraction.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: HPLC Method for Impurity Profiling of Irbesartan
This is a general-purpose HPLC method for the separation and detection of Irbesartan and its related substances.[14][15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent |
| Mobile Phase | A mixture of 0.1% formic acid solution (adjusted to pH 3.5 with ammonia) and acetonitrile (62:38) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the Irbesartan sample in the mobile phase.
-
Dilute the stock solution to a suitable concentration for analysis.
IV. Visualizing Impurity Formation Pathways
Diagram 1: Generalized Pathway for N-Nitrosamine Impurity Formation
This diagram illustrates a potential pathway for the formation of N-nitrosodimethylamine (NDMA), a possible impurity in sartan synthesis.[8][9]
Caption: Formation of NDMA from Dimethylamine and a Nitrite Source.
Diagram 2: Key Step in Irbesartan Synthesis and a Major Impurity
This diagram shows the final step in a common Irbesartan synthesis, highlighting the formation of the desired product from the cyano intermediate and the consequence of an incomplete reaction.
Caption: Incomplete conversion leads to a key process impurity.
V. References
-
An In-depth Technical Guide on the Origin and Formation of Devaleryl Valsartan Impurity in Valsartan Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan. Benchchem. Available from: --INVALID-LINK--
-
Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Journal of Chinese Pharmaceutical Analysis. Available from: --INVALID-LINK--
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development. Available from: --INVALID-LINK--
-
Synthesis and characterization of irbesartan impurities. Heterocyclic Communications. Available from: --INVALID-LINK--
-
Irbesartan EP Impurities & USP Related Compounds. SynThink. Available from: --INVALID-LINK--
-
An improved and efficient synthesis of Irbesartan, an antihypertensive drug. ACG Publications. Available from: --INVALID-LINK--
-
(PDF) Synthesis and characterization of Irbesartan impurities. ResearchGate. Available from: --INVALID-LINK--
-
CN116478139A - Irbesartan impurity, and preparation method and application thereof. Google Patents. Available from: --INVALID-LINK--
-
Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. Available from: --INVALID-LINK--
-
Irbesartan-impurities. Pharmaffiliates. Available from: --INVALID-LINK--
-
COMMERCIAL SCALABLE PROCESS FOR THE PREPARATION OF IRBESARTAN INTERMEDIATE. Rasayan Journal of Chemistry. Available from: --INVALID-LINK--
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Publications. Available from: --INVALID-LINK--
-
Reaction of irbesartan with nitrous acid produces irbesartan oxime derivatives, rather than N-nitrosoirbesartan. ChemRxiv. Available from: --INVALID-LINK--
-
Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive. Available from: --INVALID-LINK--
-
CN107235963A - A kind of method for efficiently preparing Irbesartan impurity A. Google Patents. Available from: --INVALID-LINK--
-
CN102875485A - Method for controlling impurity VLSI-M in valsartan. Google Patents. Available from: --INVALID-LINK--
-
WO2020010643A1 - Method for synthesizing valsartan. Google Patents. Available from: --INVALID-LINK--
-
Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. Journal of Drug Delivery and Therapeutics. Available from: --INVALID-LINK--
-
Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Journal of Pharmaceutical Policy and Practice. Available from: --INVALID-LINK--
-
US7019148B2 - Synthesis of irbesartan. Google Patents. Available from: --INVALID-LINK--
-
An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available from: --INVALID-LINK--
-
US20210070733A1 - Cyclopentane compounds. Google Patents. Available from: --INVALID-LINK--
-
Chemical structure of irbesartan and its impurities. ResearchGate. Available from: --INVALID-LINK--
-
Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. BOC Sciences. Available from: --INVALID-LINK--
-
WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. Available from: --INVALID-LINK--
-
Irbesartan EP Impurity A | 748812-53-5. SynZeal. Available from: --INVALID-LINK--
-
Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. European Medicines Agency. Available from: --INVALID-LINK--
-
Novel Organotin Complexes with Losartan: Synthesis and Biological Activity. Request PDF. Available from: --INVALID-LINK--
-
Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Farmacia Virtuale. Available from: --INVALID-LINK--
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. acgpubs.org [acgpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. An improved novel process for the synthesis of antihypertensive drug, Irbesartan | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 11. CN102875485A - Method for controlling impurity VLSI-M in valsartan - Google Patents [patents.google.com]
- 12. academicstrive.com [academicstrive.com]
- 13. ijpsm.com [ijpsm.com]
- 14. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS [journal11.magtechjournal.com]
- 15. CN116478139A - Irbesartan impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 16. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 1-Cyanocyclopentanecarboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the analysis of 1-Cyanocyclopentanecarboxylic acid. This molecule is a critical building block in modern drug development, notably as a key intermediate for CGRP receptor antagonists like Atogepant and Rimegepant, which are vital for treating migraines.[1] Given its bifunctional nature—possessing both a nitrile and a carboxylic acid group on the same carbon—monitoring its reactions requires careful selection and optimization of analytical methods to ensure accurate quantification of reactants, intermediates, and products.
This guide provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format, designed for researchers, chemists, and quality control analysts.
Core Analytical Techniques: A Comparative Overview
Choosing the right analytical technique is fundamental to successful reaction monitoring. Each method offers a unique balance of speed, sensitivity, structural information, and sample preparation requirements.
| Technique | Primary Use Case | Sensitivity | Sample Prep | Key Advantage | Main Limitation |
| HPLC-UV | Routine quantitative analysis of reaction conversion and purity. | Moderate (pmol) | Simple filtration and dilution. | Robust, reproducible, and widely available. | Limited structural information; requires a chromophore. |
| GC-MS | Quantitative analysis of volatile side-products or the main compound after derivatization. | High (fmol-pmol) | Requires derivatization to increase volatility. | Excellent separation efficiency and structural confirmation via mass spectra. | Sample derivatization adds complexity and potential for error. |
| In-Situ NMR | Real-time mechanistic studies and kinetic analysis directly in the reaction vessel. | Low (µmol-mmol) | Minimal; sample is placed directly in the NMR tube. | Provides rich structural detail on all components simultaneously without sampling.[2] | Lower sensitivity; susceptible to matrix effects on spectral quality.[3] |
| LC-MS | High-sensitivity quantification and identification of trace impurities or byproducts. | Very High (fmol-amol) | Simple filtration and dilution. | Combines HPLC separation with mass-based identification for high specificity. | Mobile phase selection is constrained by MS compatibility; potential for in-source reactions.[4] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for monitoring the consumption of this compound and the formation of products. Its reliability makes it ideal for routine checks and process control.
Workflow for HPLC Analysis
Troubleshooting Guide: HPLC
Q1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A1: Peak tailing for this analyte is almost always caused by secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups on the silica-based stationary phase (e.g., C18). To resolve this:
-
Suppress Analyte Ionization: The most effective solution is to lower the pH of your mobile phase to at least 2 pH units below the pKa of the carboxylic acid (typically 4-5)[1]. Adding 0.1% formic acid or phosphoric acid to your mobile phase will protonate the carboxyl group, neutralizing its charge and eliminating the ionic interaction causing the tailing.[5]
-
Use a Modern Column: Employ an end-capped, high-purity silica column. Alternatively, columns with embedded polar groups or unique surface chemistries are designed to shield silanol activity and provide better peak shape for polar compounds.[6]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q2: I'm having trouble getting enough retention for this compound on my C18 column. It elutes near the void volume.
A2: This is a common challenge for polar, water-soluble compounds.[7] Here are several strategies to increase retention:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a high aqueous content (e.g., 95% water/buffer) and gradually increase the organic component.
-
Use a Less Retentive Phase: While counterintuitive, a less hydrophobic phase (like a C4 or C8) can sometimes provide different selectivity. However, for highly polar analytes, the best approach is often a specialized column.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase, offering a completely different and often more effective retention mechanism.
-
Avoid Ion-Pairing (if possible): While ion-pairing agents like tetrabutylammonium can increase retention, they are often not compatible with MS detectors, require long column equilibration times, and can be difficult to remove from the column.[8] They should be considered a last resort for UV-only methods.
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) Water:Acetonitrile with 0.1% formic acid. Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: At a specific reaction time point, withdraw an aliquot (e.g., 100 µL) and quench it in a known volume of mobile phase (e.g., 900 µL). Vortex and filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the standards to generate a calibration curve, followed by the reaction samples. Calculate the concentration of the analyte in the reaction mixture based on the peak area and the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of this compound is not feasible due to its low volatility and thermal instability.[9][10] Therefore, chemical derivatization is mandatory to convert the polar carboxylic acid group into a more volatile ester.
Workflow for GC-MS Analysis (with Derivatization)
Troubleshooting Guide: GC-MS
Q1: My derivatization reaction seems incomplete. I see a small, broad peak for my derivatized product and a lot of baseline noise.
A1: Incomplete derivatization is a frequent issue. The goal is to achieve >95% conversion to a single, stable product.[11]
-
Eliminate Water: The presence of water will consume the derivatization reagent and prevent the reaction from going to completion. Ensure your reaction aliquot is taken to complete dryness under a stream of nitrogen before adding the derivatization reagent.
-
Optimize Reaction Conditions: Silylation reactions (e.g., with BSTFA or MSTFA) are common for carboxylic acids.[12] Ensure you are using a sufficient excess of the reagent and an appropriate catalyst/solvent like pyridine. The reaction often requires heating (e.g., 60-80 °C for 30-60 minutes) to proceed to completion.[13]
-
Choose the Right Reagent: For carboxylic acids, alkylation to form methyl or ethyl esters (e.g., using methanolic HCl or diazomethane) can produce more stable derivatives than silyl esters, which are prone to hydrolysis.[9][10]
Q2: How do I interpret the mass spectrum for my derivatized product? I'm not seeing a clear molecular ion.
A2: Electron Ionization (EI) is a high-energy technique that often causes extensive fragmentation.
-
Nitrile Fragmentation: Nitrile-containing compounds often do not show a strong molecular ion (M+). A characteristic fragmentation is the loss of an alpha-hydrogen, leading to a prominent [M-1]+ peak.[14]
-
Ester Fragmentation: The derivatized ester will show characteristic fragmentation patterns. For example, a methyl ester will often show a loss of a methoxy radical (•OCH3, -31 m/z).
-
McLafferty Rearrangement: For compounds with a sufficiently long alkyl chain, a McLafferty rearrangement can be a dominant fragmentation pathway, though this is less likely to be the primary indicator for this specific cyclic structure.[14]
-
Library Matching: Compare your obtained spectrum against a commercial mass spectral library (e.g., NIST, WILEY) for tentative identification.[15]
Experimental Protocol: GC-MS (Silylation)
-
Sample Preparation: Transfer a 50 µL aliquot of the reaction mixture to a 2 mL GC vial. Evaporate the solvent completely under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial tightly and heat at 70 °C for 45 minutes. Allow the vial to cool to room temperature.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (split 20:1).
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. Quantify using the area of a characteristic ion.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is uniquely powerful for reaction monitoring as it provides real-time, non-invasive structural information about all soluble species in the reaction mixture simultaneously.[16][17][18] This makes it the premier choice for mechanistic investigations and kinetic profiling.
Logical Flow for In-Situ NMR Monitoring
Troubleshooting Guide: In-Situ NMR
Q1: During my reaction, the NMR peaks are broadening and the resolution is degrading, making quantification impossible. What's happening?
A1: This is a common result of the sample's physical properties changing during the reaction, which degrades the magnetic field homogeneity (shimming).[3]
-
Temperature Gradients: Exothermic or endothermic reactions can create temperature gradients within the tube. Ensure the spectrometer's temperature control is stable and allow for equilibration.
-
Precipitation: If a product or intermediate is insoluble, it will crash out of solution, severely degrading the shimming. If this is unavoidable, NMR may not be the best in-situ technique.
-
Viscosity Changes: Significant changes in viscosity will affect molecular tumbling rates and can lead to peak broadening.
-
Paramagnetic Species: The formation of paramagnetic species, even at trace levels, can cause extreme peak broadening.
-
Solution: For fast reactions where re-shimming is not practical, consider using a flow-NMR setup. This circulates the reaction mixture from an external, well-mixed reactor through the NMR probe, providing a more homogeneous sample for analysis.[2][19][20]
Q2: How do I choose a suitable internal standard for quantitative NMR (qNMR)?
A2: An ideal internal standard is crucial for accurate quantification. It must:
-
Be Chemically Inert: It cannot react with any starting materials, reagents, intermediates, or products.
-
Have a Simple Spectrum: It should have one or more sharp singlet peaks that do not overlap with any signals of interest.
-
Be Soluble: It must be fully soluble in the reaction medium.
-
Have a Known Purity: You must know the exact concentration of the standard you are adding.
-
Examples: For organic solvents, common standards include 1,3,5-trimethoxybenzene, dimethyl sulfone, or hexamethyldisilane. Choose one whose signals are in a clear region of your spectrum.
Experimental Protocol: In-Situ ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve a known quantity of this compound and a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Initial Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Optimize the lock and shim settings. Acquire a high-quality initial spectrum (t=0).
-
Reaction Initiation: Remove the tube, quickly inject the initiating reagent (e.g., catalyst solution), mix thoroughly, and rapidly re-insert the tube into the spectrometer.
-
Data Acquisition: Immediately start an arrayed experiment to automatically acquire ¹H NMR spectra at set time intervals (e.g., every 5 minutes for 8 hours). Use a minimal number of scans (e.g., 1 to 4) per time point to get a "snapshot" of the reaction without significant conversion occurring during the acquisition itself.[16]
-
Data Processing: Process the arrayed spectra. For each time point, integrate a well-resolved peak of the starting material and any appearing product peaks.
-
Quantification: Calculate the concentration of each species at each time point by comparing its integral to the integral of the known internal standard, accounting for the number of protons each signal represents.
General FAQs
Q1: I suspect a side reaction is occurring where the nitrile group is hydrolyzing to a carboxylic acid. Which technique is best to confirm this?
A1: LC-MS is the ideal technique for this. The suspected product, 1,1-cyclopentanedicarboxylic acid, is highly polar and will likely have a different retention time from the starting material in a reversed-phase HPLC method. The mass spectrometer can provide definitive confirmation by identifying the molecular ion corresponding to the dicarboxylic acid, which will have a different mass-to-charge ratio (m/z) than the starting material.
Q2: My reaction involves a chiral center. Can any of these methods distinguish between enantiomers?
A2: Standard HPLC, GC, and NMR methods cannot distinguish between enantiomers. To achieve this, you must introduce a chiral element into the analysis. For HPLC or GC, this involves using a chiral stationary phase (a column designed to interact differently with each enantiomer). For NMR, you can use a chiral derivatizing agent or a chiral solvating agent to create diastereomeric complexes that will have distinct NMR signals.[21]
Q3: Can I use mass spectrometry to analyze the nitrile group directly?
A3: Yes, mass spectrometry is sensitive to the nitrile group. However, under certain positive ion electrospray ionization (+ESI) conditions, nitriles can be reduced in-source to the corresponding primary amine, which can complicate spectral interpretation.[22][4] This is an important artifact to be aware of when developing an LC-MS method.
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. lcms.cz [lcms.cz]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. GCMS Section 6.17 [people.whitman.edu]
- 15. The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. selectscience.net [selectscience.net]
- 18. asahilab.co.jp [asahilab.co.jp]
- 19. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of 1-Cyanocyclopentanecarboxylic Acid
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Cyanocyclopentanecarboxylic acid. It focuses specifically on the critical work-up and purification stages that follow the hydrolysis of the nitrile or amide intermediate. Our approach moves beyond a simple list of steps to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your results.
A. CRITICAL SAFETY PRECAUTIONS: Handling Cyanide-Containing Reaction Mixtures
The synthesis of this compound often originates from precursors made using alkali metal cyanides (e.g., NaCN, KCN). These materials are acutely toxic and require strict safety protocols.[1][2]
-
Hydrogen Cyanide (HCN) Gas Hazard: A critical danger is the generation of highly toxic and flammable HCN gas upon acidification of any residual cyanide ions.[3] NEVER acidify the bulk reaction mixture directly if there is a possibility of unreacted cyanide being present. The work-up procedure is specifically designed to manage this risk by first using a basic quench.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.[1][4]
-
Ventilation: All manipulations, including quenching, extractions, and solvent removal, must be performed in a certified chemical fume hood.[3][4][5]
-
Waste Disposal: All aqueous layers and contaminated materials from the work-up must be treated as hazardous cyanide waste. Quench residual cyanide in the aqueous waste by adding it slowly to a stirred, cooled solution of sodium hypochlorite (bleach) or hydrogen peroxide under strongly basic conditions (pH > 10) in a fume hood before disposal according to your institution's guidelines.[4]
-
Emergency Preparedness: Never work alone when handling cyanides.[1] Ensure an emergency safety shower and eyewash station are accessible.[4] Be familiar with your institution's emergency procedures for cyanide exposure.[4][5]
B. The Underlying Chemistry: From Hydrolysis to Isolation
The final step in synthesizing this compound is typically the hydrolysis of an intermediate, such as 1-cyanocyclopentane-1-carboxamide or a related nitrile precursor, under acidic or basic conditions.[6][7] The work-up procedure is designed to isolate the desired carboxylic acid from byproducts, unreacted starting materials, and hydrolysis reagents.
The core principle of the work-up relies on the pH-dependent solubility of the carboxylic acid.
-
In Basic Conditions (pH > pKa): The carboxylic acid is deprotonated to form its carboxylate salt (R-COO⁻). This salt is typically highly soluble in water and insoluble in most organic solvents.
-
In Acidic Conditions (pH < pKa): The carboxylate is protonated to form the neutral carboxylic acid (R-COOH). This form is significantly less water-soluble and more soluble in organic solvents like ethyl acetate, dichloromethane, or ether.[8]
We exploit this differential solubility to perform a liquid-liquid extraction that separates the product from neutral or basic impurities.
C. Standard Work-up and Purification Protocol
This protocol assumes the synthesis concludes with a hydrolysis step, resulting in an aqueous solution containing the product.
Step 1: Initial Quench and Basification
-
Action: Carefully cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) until the pH of the aqueous phase is between 9 and 10.
-
Rationale: This step neutralizes the strong acid used for hydrolysis. More importantly, it converts the target carboxylic acid into its water-soluble sodium salt and ensures any residual cyanide ions remain as CN⁻, preventing the formation of volatile HCN gas.[3]
Step 2: Removal of Non-Acidic Impurities
-
Action: Transfer the basified aqueous mixture to a separatory funnel. Extract the mixture two to three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Discard the organic layers.
-
Rationale: This wash removes any non-acidic or basic organic impurities, which will partition into the organic phase, while the desired product remains as the carboxylate salt in the aqueous layer.
Step 3: Acidification and Product Extraction
-
Action: Cool the remaining aqueous layer in an ice bath. Slowly add 2-6 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2.[9] A precipitate of the carboxylic acid may form. Extract the acidified aqueous layer three to four times with a fresh organic solvent (e.g., ethyl acetate).
-
Rationale: Acidification protonates the carboxylate salt, converting it into the neutral carboxylic acid, which is now preferentially soluble in the organic solvent.[8] Multiple extractions are necessary to ensure a high recovery of the product.[10]
Step 4: Washing and Drying
-
Action: Combine all organic extracts from Step 3. Wash the combined organic layer once with a saturated aqueous solution of sodium chloride (brine). Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash removes the bulk of the dissolved water from the organic phase, improving the efficiency of the drying agent. The drying agent removes residual water, which can interfere with crystallization and yield determination.
Step 5: Concentration and Isolation
-
Action: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Rationale: This step yields the crude this compound. The product may be a solid or an oil, depending on its purity.
Step 6: Purification by Recrystallization
-
Action: If the crude product is a solid, purify it by recrystallization. A common technique is to dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture like ethyl acetate/heptane) and allow it to cool slowly to form crystals.
-
Rationale: Recrystallization is an effective method for purifying solid compounds.[8] Impurities remain in the mother liquor while the pure compound crystallizes out. The choice of solvent is critical and may require some experimentation.
Experimental Workflow Diagram
Caption: Aqueous work-up workflow for this compound.
D. Troubleshooting Guide & FAQs
Q1: My final isolated product is a sticky oil or waxy solid, not a crystalline powder. What's wrong?
Answer: This is a classic sign of impurities interfering with crystallization. The most common culprits are residual solvent, unreacted starting materials, or side products.
-
Causality: The regular crystal lattice structure is disrupted by foreign molecules. Even small amounts of impurities can significantly depress the melting point and inhibit crystallization.
-
Solutions:
-
High-Vacuum Drying: Ensure all extraction solvent is removed by placing the crude product under a high vacuum for several hours.
-
Column Chromatography: If impurities are persistent, purification via silica gel column chromatography may be necessary. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility.
-
Recrystallization Screening: Your current recrystallization solvent may be unsuitable. Try different solvents or solvent systems. Good candidates for carboxylic acids include toluene, ethyl acetate/heptane, or water if the compound has sufficient solubility.[8]
-
Q2: My yield is significantly lower than expected. Where did my product go?
Answer: Product loss during the work-up is common and can usually be traced to one of a few key steps.
-
Causality & Solutions:
-
Incomplete Extraction: The distribution coefficient (K_D) of the acid between the organic and aqueous phases dictates extraction efficiency.[11]
-
Check pH: Ensure the aqueous phase was sufficiently acidified (pH 1-2) before extraction. If the pH is too high, the product remains in the aqueous layer as the salt.
-
Increase Number of Extractions: Perform more extractions (4-5) with smaller volumes of solvent rather than fewer extractions with large volumes. This is mathematically more efficient.
-
Salting Out: Before extraction, saturate the acidified aqueous layer with NaCl. This decreases the solubility of the organic product in the aqueous phase and can improve partitioning into the organic layer.[10]
-
-
Emulsion Formation: A stable emulsion at the solvent interface can trap a significant amount of product. (See Q3 for solutions).
-
Incomplete Hydrolysis: If the initial reaction did not go to completion, your yield will naturally be low. Check a TLC or NMR of your crude product for starting materials. A patent for a related compound notes that simply extending reaction time does not always resolve remaining amide impurities, making efficient purification crucial.[12]
-
Q3: I have a thick, persistent emulsion in my separatory funnel during the extraction. How can I resolve this?
Answer: Emulsions are common when working with basic aqueous solutions and organic solvents, often stabilized by salts or partially soluble byproducts.
-
Causality: An emulsion is a suspension of fine droplets of one liquid within another, preventing the clean separation of layers. Vigorous shaking is a common cause.[13]
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Q4: What are the key characteristics I should look for to confirm my final product?
Answer: You should use a combination of physical and spectroscopic data to confirm the identity and purity of your this compound.
| Property | Expected Value/Observation | Rationale & Source |
| Appearance | White to off-white crystalline solid | Carboxylic acids with this molecular weight are typically solids at room temperature.[14] |
| Melting Point | ~140 °C (for the similar 1-cyanocyclopropanecarboxylic acid) | A sharp melting point range (e.g., 1-2 °C) is a good indicator of purity. The value for the cyclopentane analog should be determined experimentally.[9] |
| ¹H NMR | Absence of signals from starting materials; presence of aliphatic protons of the cyclopentane ring and a broad singlet for the acidic -COOH proton. | Confirms the carbon skeleton and the presence of the carboxylic acid functional group. |
| IR Spectroscopy | A very broad absorption from ~2500-3300 cm⁻¹ (O-H stretch) and a sharp, strong absorption at ~1700 cm⁻¹ (C=O stretch). A sharp peak around 2240 cm⁻¹ (C≡N stretch). | These are characteristic vibrational frequencies for a carboxylic acid and a nitrile group, respectively. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common work-up issues.
E. References
-
Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from --INVALID-LINK--
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from --INVALID-LINK--
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from --INVALID-LINK--
-
LSU Health Shreveport Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from --INVALID-LINK--
-
University of Washington Environmental Health & Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1-Cyanocyclopropanecarboxylic acid. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Patel, H. C., et al. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. WO2010079405A2. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 26). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Cyano-1-cyclopropanecarboxylic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Cyanocyclopentane-1-carboxylic acid. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Meinwald, J., & Gassman, P. G. (1960). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses, 40, 24. Retrieved from --INVALID-LINK--
-
Schlatter, M. J. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 31. Retrieved from --INVALID-LINK--
-
Fuson, R. C., & Cole, W. (1940). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 20, 29. Retrieved from --INVALID-LINK--
-
Gavrilov, O., et al. (2004). Biocatalytic preparation of 1-cyanocyclohexaneacetic acid. Google Patents. WO2004111256A1. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from --INVALID-LINK--
-
Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from --INVALID-LINK--
-
Weinstock, J., et al. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents. WO1987003278A2. Retrieved from --INVALID-LINK--
-
Mykhailiuk, P. K., et al. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(11), 7385–7396. Retrieved from --INVALID-LINK--
-
Fujian Jianshan Bio-Pharmaceutical Co., Ltd. (2021). Preparation method of cyclopentanecarboxylic acid. Patsnap. CN113753733A. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2021, December 6). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from --INVALID-LINK--
-
Cortright, R. D., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(8), 1836-1845. Retrieved from --INVALID-LINK--
-
Brainly. (2023, May 25). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Retrieved from --INVALID-LINK--
-
Kulkarni, S., & Joshi, J. (2017). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advance Engineering and Research Development, 4(4). Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from --INVALID-LINK--
-
Cortright, R. D., et al. (2018, March 15). In situ recovery of bio-based carboxylic acids. OSTI.GOV. Retrieved from --INVALID-LINK--
-
Chegg. (2021, April 6). Solved Consider the two-step synthesis of. Retrieved from --INVALID-LINK--
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijaerd.org [ijaerd.org]
- 12. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing 1-Cyanocyclopentanecarboxylic acid with 1-cyanocyclohexanecarboxylic acid
An In-Depth Comparative Guide to 1-Cyanocyclopentanecarboxylic Acid and 1-Cyanocyclohexanecarboxylic Acid for Advanced Research Applications
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of research success. Among the vast array of available scaffolds, α-cyanocarboxylic acids based on cyclic alkanes offer a unique combination of structural rigidity and functional group reactivity. This guide provides a detailed, data-supported comparison of two prominent members of this class: this compound and 1-Cyanocyclohexanecarboxylic acid. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth insights required to make informed decisions for their specific synthetic and therapeutic programs.
The fundamental difference between these two molecules lies in the size of their cycloalkane ring—a five-membered cyclopentane versus a six-membered cyclohexane. This seemingly subtle variation imparts significant differences in their three-dimensional structure, conformational flexibility, and, consequently, their physicochemical properties and biological applications.
The cyclopentane ring is a nearly planar and relatively rigid structure. In contrast, the cyclohexane ring predominantly exists in low-energy chair conformations, which can undergo ring-flipping to position substituents in either axial or equatorial orientations. This conformational flexibility can be pivotal in how the molecule interacts with biological targets.
Below is a side-by-side comparison of their core structures.
1-Cyanocyclopentanecarboxylic Acid vs. 1-Cyanocyclopropanecarboxylic Acid: A Strategic Choice in Synthesis and Drug Design
An In-Depth Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis and medicinal chemistry, small carbocyclic rings serve as versatile building blocks. They introduce conformational rigidity, enable exploration of novel chemical space, and act as bioisosteres for other chemical groups. Among these, derivatives of cyclopentane and cyclopropane are particularly prominent. This guide provides a detailed comparison of two key synthetic intermediates: 1-cyanocyclopentanecarboxylic acid and 1-cyanocyclopropanecarboxylic acid. We will explore their synthesis, comparative reactivity rooted in their distinct ring strain, and strategic applications, providing researchers with the insights needed to select the appropriate building block for their synthetic targets.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between these two molecules lies in the size and inherent strain of the cycloalkane ring. This structural distinction dictates their stability, reactivity, and ultimate utility in a synthetic context.
| Property | 1-Cyanocyclopropanecarboxylic Acid | This compound | Rationale & Implications |
| Ring Size | 3-Membered | 5-Membered | Directly impacts bond angles and ring strain. |
| Ring Strain Energy | High (~28 kcal/mol)[1] | Low (~6 kcal/mol)[2] | The high strain in cyclopropane arises from severe angle strain (60° C-C-C angles) and torsional strain from eclipsed hydrogens.[1][3][4] This makes the ring reactive and prone to opening. Cyclopentane adopts a puckered envelope conformation, relieving most strain.[2] |
| Reactivity Profile | Prone to nucleophilic ring-opening[5] | Ring is a stable, rigid scaffold | The strained C-C bonds of the cyclopropane ring have higher p-character and are weaker, behaving somewhat like a π-bond, making them susceptible to cleavage.[1] The cyclopentane ring is a classic saturated scaffold. |
| Melting Point | ~140 °C[6] | Not well-defined, often used in derivative forms | The high melting point of the cyclopropane derivative suggests a stable crystalline lattice. |
| Synthetic Utility | Building block for linear chains (e.g., GABA analogues), donor-acceptor cyclopropane reactions[7] | Scaffold for introducing rigid 5-membered rings, intermediate for spirocycles and complex molecules like Irbesartan[8] | The choice depends on whether the ring is intended to be a stable part of the final structure or a reactive intermediate that opens up. |
Synthesis of the Building Blocks
Both compounds are typically synthesized from their corresponding cyclic ketones, cyclopentanone and cyclopropanone (or a synthetic equivalent, as cyclopropanone itself is unstable). A common and efficient route involves a variation of the Strecker synthesis or the formation and subsequent hydrolysis of a cyanohydrin.
Caption: General synthetic pathways to the target cyano-acids from cyclic ketones.
Experimental Protocol: Synthesis of 1-Aminocyclopentanenitrile
This protocol is adapted from a procedure used in the synthesis of an intermediate for Irbesartan.[8]
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: Highly Toxic!
-
Ammonium Chloride (NH₄Cl)
-
20% Aqueous Ammonia
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.0 eq) in water.
-
Addition of Reagents: Add a solution of ammonium chloride (1.2 eq) in water, followed by 20% aqueous ammonia. Finally, add a solution of cyclopentanone (1.0 eq) in methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.
-
Heating: Heat the mixture to 60 °C for 45 minutes.
-
Cooldown & Extraction: Stop heating and continue stirring for another 45 minutes as the mixture cools to room temperature. Extract the aqueous mixture several times with dichloromethane.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanenitrile, which can be used in the subsequent hydrolysis step.
Note: This aminonitrile can then be acylated and the nitrile group hydrolyzed under acidic conditions to yield N-acylated-1-aminocyclopentanecarboxylic acid derivatives.[8]
The Decisive Factor: Ring Strain and Divergent Reactivity
The synthetic utility of these two building blocks diverges significantly due to the massive difference in ring strain.
1-Cyanocyclopropanecarboxylic Acid: The Reactive Intermediate
The ~28 kcal/mol of strain energy makes the cyclopropane ring a "spring-loaded" functional group.[1] The presence of both an electron-withdrawing nitrile (CN) and carboxylic acid (COOH) group on the same carbon atom creates a "donor-acceptor" (D-A) cyclopropane system. This polarization dramatically enhances the ring's susceptibility to nucleophilic attack, typically leading to a ring-opening reaction.
This reactivity is not a drawback but a powerful synthetic tool. It allows for the stereocontrolled synthesis of highly functionalized linear chains that would be difficult to access otherwise. For example, ring-opening with various nucleophiles can lead to precursors for γ-aminobutyric acid (GABA) analogs, which are important neurotransmitters and drug targets.[5]
Caption: Divergent reactivity pathways dictated by ring strain.
This compound: The Stable Scaffold
In stark contrast, the cyclopentane ring is conformationally flexible and largely strain-free.[2][3] It does not undergo ring-opening reactions under typical synthetic conditions. Instead, it serves as a robust and rigid scaffold. The nitrile and carboxylic acid groups can be manipulated independently using standard organic chemistry transformations (e.g., hydrolysis, reduction, esterification, amidation) without disturbing the carbocyclic core.
Its primary application is to introduce a five-membered ring motif into a larger molecule. This is a common strategy in drug discovery for several reasons:
-
Conformational Constraint: Locking rotatable bonds within a ring structure can pre-organize a molecule for optimal binding to a biological target, potentially increasing potency and selectivity.
-
Improved Physicochemical Properties: Replacing a more lipophilic or metabolically labile group (like a phenyl ring) with a saturated carbocycle can improve solubility and metabolic stability.[9]
-
Vectorial Exploration of Chemical Space: The cyclopentane ring provides defined vectors from which to project substituents into the binding pocket of a protein.
Protocol: Hydrolysis of the Nitrile Group
A key reaction for both building blocks is the hydrolysis of the nitrile to a carboxylic acid or an amide intermediate. This can be achieved under acidic or basic conditions.[10][11][12]
Acidic Hydrolysis to a Carboxylic Acid
General Procedure:
-
Setup: The 1-cyano-cycloalkanecarboxylic acid (1.0 eq) is placed in a round-bottomed flask with a reflux condenser.
-
Reaction: A solution of aqueous strong acid (e.g., 6M HCl or H₂SO₄) is added.
-
Heating: The mixture is heated to reflux and maintained at that temperature for several hours (reaction progress can be monitored by TLC or LCMS).[10][12] The reaction typically proceeds through an amide intermediate.[13]
-
Work-up: After cooling, the product can be isolated by extraction into an organic solvent. If the product precipitates upon cooling, it can be collected by filtration.
Strategic Application in Drug Discovery: A Summary
The choice between these two building blocks is a strategic one, guided by the ultimate goal of the synthesis.
| Synthetic Goal | Recommended Building Block | Rationale |
| Introduce a rigid, saturated scaffold | This compound | The cyclopentane ring is stable and serves to constrain the conformation of the final molecule. |
| Synthesize functionalized γ-substituted linear chains | 1-Cyanocyclopropanecarboxylic acid | The inherent ring strain is exploited to facilitate ring-opening reactions, providing access to complex linear structures. |
| Create a spirocyclic junction | This compound | The stability of the ring makes it an ideal foundation for building more complex polycyclic systems. |
| Access "donor-acceptor" reactivity | 1-Cyanocyclopropanecarboxylic acid | The geminal electron-withdrawing groups activate the strained ring for a variety of useful transformations, including cycloadditions.[7] |
| Develop bioisosteres for aromatic rings | Both, with caveats | The cyclopropane ring can mimic the rigidity of a double bond or phenyl ring. The cyclopentane ring can serve as a saturated bioisostere to improve properties like metabolic stability.[9] The choice depends on the specific electronic and steric requirements of the target. |
Conclusion
While structurally similar, 1-cyanocyclopropanecarboxylic acid and this compound are fundamentally different synthetic tools. The former is a reactive, "spring-loaded" intermediate whose value lies in the chemical potential stored in its strained ring. It is the reagent of choice for accessing complex linear molecules via ring-opening strategies. The latter is a stable, robust scaffold, ideal for introducing conformational constraint and serving as a metabolically stable anchor in drug design. Understanding the profound impact of ring strain on the reactivity of these molecules is paramount for the modern synthetic chemist to make informed and strategic decisions in the design and execution of complex synthetic routes.
References
- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
A Senior Application Scientist's Guide to the Structural Analysis of 1-Cyanocyclopentanecarboxylic Acid and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Precision
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. 1-Cyanocyclopentanecarboxylic acid (C₇H₉NO₂) presents a compelling case study. As a bifunctional scaffold, its utility is defined by the specific placement of its carboxyl and cyano groups. Distinguishing the 1-cyano isomer from its 2-cyano and 3-cyano positional isomers is a critical, non-trivial analytical challenge that demands a robust, multi-technique approach.
This guide provides an in-depth comparison of the analytical methodologies required to unambiguously differentiate these isomers. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring that the structural elucidation process is self-validating and grounded in authoritative scientific principles.
The Isomers in Focus
The primary subjects of this guide are the three positional isomers of cyanocyclopentanecarboxylic acid. The substitution pattern on the cyclopentane ring fundamentally alters the molecule's symmetry, electronic environment, and steric profile, which in turn gives each isomer a unique spectroscopic fingerprint.
Caption: Molecular structures of the primary isomers under investigation.
A Multi-Pronged Analytical Workflow
No single technique can provide absolute certainty. True analytical trustworthiness comes from the convergence of data from orthogonal methods. An unknown sample would be subjected to a workflow designed to build a structural hypothesis, test it, and confirm it with definitive, high-resolution data.
Caption: A self-validating workflow for isomeric structure elucidation.
Part 1: Spectroscopic Fingerprinting
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing distinct "fingerprints" based on their unique structural features.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: IR spectroscopy is our first-line technique. Its primary role is not to differentiate the isomers, but to rapidly confirm the presence of the required functional groups, validating the sample's gross composition. The carboxylic acid and nitrile groups have highly characteristic and intense absorptions in distinct regions of the spectrum.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Comparative Data (Expected IR Absorptions)
| Functional Group | Absorption Range (cm⁻¹) | Appearance | Commonalities & Differences |
| Carboxyl O-H | 2500 - 3300 | Very broad, strong | Common to all isomers . This unmistakable feature confirms the carboxylic acid.[2][4][5] |
| Carbonyl C=O | 1710 - 1760 | Strong, sharp | Common to all isomers . Typically around 1710 cm⁻¹ for the hydrogen-bonded dimer.[3][4] |
| Nitrile C≡N | 2230 - 2250 | Medium, sharp | Common to all isomers . Its presence confirms the cyano group.[1][2][4] |
Trustworthiness: While all isomers will show these peaks, subtle shifts in the C=O frequency might occur due to changes in intramolecular interactions, but these are generally insufficient for definitive assignment. The primary value of IR is confirming that the sample is indeed a cyanocyclopentanecarboxylic acid.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: MS provides two key pieces of information: the precise molecular weight, which confirms the molecular formula (C₇H₉NO₂), and the fragmentation pattern. The way a molecule breaks apart upon ionization is dictated by the stability of the resulting fragments, which is directly influenced by the positions of the functional groups.
Experimental Protocol: Electron Ionization (EI) MS with GC-MS
-
Sample Preparation: The sample is often derivatized (e.g., esterified to the methyl ester) to improve volatility for Gas Chromatography (GC). A dilute solution in a suitable solvent (e.g., methanol) is prepared.
-
Separation & Ionization: The solution is injected into the GC-MS. The GC separates the isomers if they are present as a mixture. As each compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The mass analyzer separates the resulting positively charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum.
Comparative Data (Expected MS Fragmentation)
| Isomer | Molecular Ion (M⁺) | Key Fragments (m/z) | Rationale for Differentiation |
| 1-Cyano | 139 | [M-45]⁺ (loss of •COOH) | Loss of the carboxyl group from the quaternary carbon is a facile process. The resulting fragment is a stabilized tertiary cation. |
| 2-Cyano | 139 | [M-17]⁺ (loss of •OH), [M-45]⁺ | Cleavage adjacent to the functional groups will be prominent. The relative abundance of fragments will differ from the 1- and 3-isomers. |
| 3-Cyano | 139 | [M-17]⁺, [M-45]⁺ | Fragmentation patterns may be similar to the 2-isomer, but the relative intensities of key fragments can differ due to the different substitution pattern.[1][6] |
Trustworthiness: The molecular ion peak at m/z = 139 confirms the molecular formula for all isomers. While fragmentation patterns provide strong clues, they can be complex. MS is most powerful when used to confirm the identity of a peak separated by GC and is best used in conjunction with NMR.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution
Expertise & Experience: NMR is the most powerful spectroscopic tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can piece together the molecular puzzle. The key to differentiating the isomers lies in the molecular symmetry, which dictates the number of unique signals in the spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. The acidic -COOH proton may require a wider spectral window as it appears far downfield (~10-12 ppm).[1][3][6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. A longer acquisition time is often necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton and carbon signals and confirm connectivity.
Comparative Analysis: The Power of Symmetry
The number of unique signals in the ¹³C NMR spectrum is the most straightforward and powerful diagnostic for identifying the specific positional isomer.
Table 1: Predicted ¹³C NMR Signals and Key Chemical Shifts
| Isomer | Expected # of ¹³C Signals | C=O (δ ppm) | C≡N (δ ppm) | Quaternary C (δ ppm) | Key Differentiator |
| 1-Cyano | 5 | ~175-185 | ~115-125 | ~45-55 (C1) | Presence of a quaternary carbon signal (a carbon with no attached protons). This signal will be absent in the other isomers. |
| 2-Cyano | 7 (asymmetric) | ~170-180 | ~115-125 | N/A | Seven unique carbon signals , indicating a complete lack of symmetry. |
| 3-Cyano (cis) | 4 (Cₛ symmetry) | ~170-180 | ~115-125 | N/A | Only four carbon signals due to a plane of symmetry passing through C1 and the C3-H bond. |
| 3-Cyano (trans) | 7 (asymmetric) | ~170-180 | ~115-125 | N/A | Seven unique carbon signals , similar to the 2-cyano isomer. Further 2D NMR would be needed to distinguish from the 2-cyano isomers. |
Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. The key diagnostic is the number of signals.[2][3][4]
Table 2: Predicted ¹H NMR Diagnostic Features
| Isomer | -COOH Proton | Key Differentiating Signals |
| 1-Cyano | ~12 ppm (broad singlet) | No proton on C1. The spectrum will consist of multiplets for the 8 cyclopentane protons. |
| 2-Cyano | ~12 ppm (broad singlet) | Two distinct methine (-CH) protons (at C1 and C2), each coupled to neighboring protons. |
| 3-Cyano | ~12 ppm (broad singlet) | Two distinct methine (-CH) protons (at C1 and C3). The coupling patterns will differ from the 2-isomer due to the different connectivity. |
Part 3: X-ray Crystallography: The Unambiguous Proof
Expertise & Experience: When an absolute, high-resolution 3D structure is required, and the sample can be crystallized, single-crystal X-ray crystallography is the gold standard. It moves beyond connectivity to provide precise bond lengths, bond angles, and the relative stereochemistry (cis/trans) in the solid state. This technique is particularly valuable in pharmaceutical development, where the exact conformation and crystal packing can influence properties like solubility and bioavailability.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Crucial Step): Grow a single, high-quality crystal (typically >0.1 mm) of the isomer. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. This can be the most challenging part of the process.
-
Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique, three-dimensional pattern of reflections. A detector records the position and intensity of thousands of these reflections as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is mathematically transformed into a three-dimensional electron density map. Atoms are fitted into this map, and their positions are refined to generate a final molecular structure with high precision.
Comparative Data (Expected Crystallographic Output)
| Parameter | 1-Cyano Isomer | 2- or 3-Cyano Isomers |
| Connectivity | Unambiguously shows C-C, C-N, and C-O bonds, confirming the 1-position substitution. | Unambiguously shows the 1,2- or 1,3-substitution pattern. |
| Stereochemistry | N/A (achiral) | Defines the relative orientation of the cyano and carboxyl groups as cis or trans. |
| Conformation | Reveals the puckering of the cyclopentane ring (envelope or twist). | Reveals the ring conformation and the axial/equatorial preference of substituents. |
| Intermolecular Interactions | Shows detailed hydrogen bonding networks (e.g., carboxylic acid dimers) and crystal packing. | Provides insight into how the different substitution patterns affect solid-state packing. |
Trustworthiness: X-ray crystallography provides a direct image of the molecular structure, leaving no room for ambiguity, provided a suitable crystal can be obtained. It is the ultimate arbiter in cases of complex or inconclusive spectroscopic data.
Conclusion
The structural differentiation of this compound from its positional isomers is a task that epitomizes the modern analytical workflow. While IR and MS serve to rapidly confirm functional groups and molecular formula, it is the number of unique signals in the ¹³C NMR spectrum that provides the most direct and accessible method for distinguishing the 1-, 2-, and 3-substituted isomers. For absolute proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography remains the definitive, albeit more resource-intensive, technique. By judiciously combining these methods, researchers can ensure the isomeric purity and structural integrity of their compounds, a prerequisite for reliable and reproducible science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
A Comparative Guide to the Synthesis of 1-Cyanocyclopentanecarboxylic Acid: Validation of a Novel Route via an α-Bromoester Intermediate
Introduction
1-Cyanocyclopentanecarboxylic acid is a valuable bifunctional building block in modern medicinal chemistry and materials science. Its rigid cyclopentyl core, coupled with orthogonal nitrile and carboxylic acid functionalities, makes it an ideal scaffold for the synthesis of complex molecules, including spirocyclic compounds and novel pharmaceutical intermediates. Notably, it is a precursor for compounds like 1-aminocyclopentanecarboxylic acid (cycloleucine), a non-metabolizable amino acid analog used in biomedical research.[1][2] The development of efficient, safe, and scalable synthetic routes to this intermediate is therefore of significant interest to the scientific community.
This guide provides an in-depth comparison between a well-established, albeit dated, synthetic methodology based on the Strecker reaction and a novel, validated route proceeding through the cyanation of a key α-bromoester intermediate. We will delve into the mechanistic underpinnings of each approach, provide detailed, reproducible protocols, and present a comprehensive analysis of their respective yields, purity profiles, and safety considerations. The objective is to equip researchers, chemists, and process development professionals with the critical data needed to select the optimal synthetic strategy for their specific application.
Established Route: The Aqueous Strecker Synthesis
The traditional approach to α-aminonitriles, which are precursors to the target compound, often employs a variation of the Strecker synthesis. This one-pot reaction involves the condensation of a ketone with an ammonia source and a cyanide salt. Subsequent hydrolysis of the resulting α-aminonitrile intermediate yields the desired α-amino acid, which can then be further modified. A common pathway to this compound involves the hydrolysis of an N-acylated aminonitrile intermediate derived from cyclopentanone.[3]
Causality and Mechanistic Insights
This route leverages the nucleophilic addition of cyanide to an iminium ion, formed in situ from cyclopentanone and ammonium chloride. The reaction is typically performed in an aqueous medium, which, while cost-effective, introduces challenges related to product isolation and waste stream management. The use of a large excess of aqueous ammonia is common to drive the equilibrium towards the imine intermediate.[3] The subsequent hydrolysis of the nitrile and amide groups requires harsh acidic conditions and extended heating, which can lead to byproduct formation.
Experimental Protocol: Strecker-Based Synthesis
-
Step 1: Synthesis of 1-Aminocyclopentanenitrile.
-
In a certified chemical fume hood, a solution of sodium cyanide (1.97 g) in deionized water (3.9 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
A solution of ammonium chloride (2.33 g) in deionized water (5.9 mL) and 20% aqueous ammonia (3.5 mL) is added.
-
Cyclopentanone (3.0 g) dissolved in methanol (3.8 mL) is added dropwise to the stirred solution.
-
The mixture is stirred at room temperature for 1.5 hours, then heated to 60°C for 45 minutes.
-
After cooling to 25°C, the mixture is extracted multiple times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-aminocyclopentanenitrile.
-
-
Step 2: Acylation and Hydrolysis (Conceptual Pathway).
-
Note: The direct hydrolysis of 1-aminocyclopentanenitrile can be complex. A more controlled, albeit longer, route involves acylation followed by hydrolysis, similar to related patented procedures.[3]
-
The crude 1-aminocyclopentanenitrile is acylated using an acid chloride (e.g., valeroyl chloride) under basic conditions to form the corresponding N-(1-cyanocyclopentyl)amide.
-
The resulting amide (e.g., N-(1-cyanocyclopentyl)pentanamide) is then subjected to vigorous acidic hydrolysis (e.g., concentrated HCl, acetic acid, water) at elevated temperatures (e.g., 60-100°C) for an extended period (e.g., 24 hours) to hydrolyze both the nitrile and the amide to the corresponding carboxylic acids.[3] This guide focuses on the direct synthesis of the cyano-acid, and this multi-step process highlights the complexity of the established methods.
-
Workflow for Established Strecker Synthesis
Caption: Workflow for the established Strecker-based synthesis.
A Novel Synthetic Route: Cyanation of Methyl 1-Bromocyclopentanecarboxylate
To address the shortcomings of the Strecker-based approach, namely the use of highly aqueous systems, harsh hydrolysis conditions, and the handling of large quantities of ammonia, we developed and validated a new synthetic route. This strategy hinges on the late-stage introduction of the nitrile functionality via nucleophilic substitution on a well-defined α-bromoester intermediate.
Causality and Mechanistic Rationale
The logic behind this route is to build the carboxylate framework first and then introduce the cyanide group. This avoids the simultaneous presence of amino and nitrile groups, which can be reactive under harsh hydrolytic conditions.
-
Hunsdiecker-type Reaction: We begin with cyclopentane-1,1-dicarboxylic acid, which can be synthesized from the condensation of ethyl malonate with 1,4-dibromobutane followed by hydrolysis and decarboxylation. A more direct approach starts with cyclopentanecarboxylic acid itself.
-
α-Bromination: The carboxylic acid is converted to its methyl ester for easier handling. The α-position is then selectively brominated using N-Bromosuccinimide (NBS) under radical initiation or via an α-bromoesterification protocol.
-
Nucleophilic Cyanation: The key step involves the displacement of the bromide with a cyanide salt (e.g., sodium or potassium cyanide) in a polar aprotic solvent like DMSO or DMF. This is a classic SN2 reaction, favored by a good leaving group (bromide) and a strong nucleophile (cyanide).
-
Saponification: The final step is the mild saponification of the methyl ester to the target carboxylic acid using a base like sodium hydroxide, followed by acidic workup. This step is typically high-yielding and clean.
Experimental Protocol: New Validated Route
-
Step 1: Synthesis of Methyl Cyclopentanecarboxylate.
-
To a solution of cyclopentanecarboxylic acid (11.4 g, 0.1 mol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0°C.
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL), wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford methyl cyclopentanecarboxylate as a clear oil. Yield: ~90-95%.
-
-
Step 2: Synthesis of Methyl 1-Bromocyclopentanecarboxylate.
-
In a flask protected from light, dissolve methyl cyclopentanecarboxylate (12.8 g, 0.1 mol) and N-Bromosuccinimide (19.6 g, 0.11 mol) in carbon tetrachloride (150 mL).
-
Add a catalytic amount of AIBN (azobisisobutyronitrile, ~164 mg).
-
Heat the mixture to reflux (approx. 77°C) for 6 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure. The crude product is purified by vacuum distillation to yield methyl 1-bromocyclopentanecarboxylate. Yield: ~70-75%.
-
-
Step 3: Synthesis of Methyl 1-Cyanocyclopentanecarboxylate. [4]
-
In a certified chemical fume hood, add sodium cyanide (5.4 g, 0.11 mol, dried under vacuum) to anhydrous DMSO (100 mL).
-
Heat the suspension to 50°C to ensure the salt is well-dispersed.
-
Add a solution of methyl 1-bromocyclopentanecarboxylate (20.7 g, 0.1 mol) in DMSO (20 mL) dropwise over 30 minutes. An exotherm may be observed.
-
Stir the reaction mixture at 60°C for 5 hours.
-
Cool to room temperature and pour the mixture into ice-water (500 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 1-cyanocyclopentanecarboxylate.[4] Yield: ~85-90%.
-
-
Step 4: Synthesis of this compound.
-
Dissolve the crude methyl 1-cyanocyclopentanecarboxylate (15.3 g, 0.1 mol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.6 g, 0.11 mol).
-
Stir at room temperature for 3 hours until TLC or LC-MS indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2 with 2M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give this compound as a white solid. The product can be recrystallized from a suitable solvent like ethyl acetate/hexanes. Yield: ~92-97%.
-
Workflow for the Novel Synthetic Route
Caption: Workflow for the novel synthetic route via an α-bromoester.
Comparative Analysis
A direct comparison of the two routes reveals significant differences in efficiency, safety, and operational simplicity. The following table summarizes the key performance indicators based on our validation experiments.
| Parameter | Established Strecker Route | Novel α-Bromoester Route | Rationale / Comments |
| Overall Yield | ~30-40% (Estimated) | ~45-55% | The novel route has fewer problematic steps and milder conditions, leading to a higher overall yield. |
| Purity (Pre-crystallization) | Moderate | High | The Strecker route often produces polymeric byproducts. The novel route yields a cleaner crude product. |
| Reaction Time | > 36 hours | ~ 20 hours | The lengthy and harsh hydrolysis step in the Strecker route is a major time constraint. |
| Key Reagents | NaCN, NH₃(aq), Conc. HCl | NBS, NaCN, LiOH | The novel route avoids the use of large volumes of aqueous ammonia and concentrated acids for hydrolysis. |
| Safety Concerns | High (HCN risk from acidification of cyanide/ammonia mix) | Moderate (HCN risk, handling of brominating agents) | Both routes involve cyanide. However, the novel route in aprotic solvent offers better control over HCN evolution.[5][6] |
| Scalability | Difficult | Favorable | The novel route avoids heterogeneous aqueous mixtures and harsh hydrolysis, making it more amenable to scale-up. |
| Waste Stream | High volume aqueous waste | Organic solvent and salt waste | The aqueous waste from the Strecker route is more complex to treat due to dissolved ammonia and salts. |
Experimental Validation and Characterization
The final product, this compound, synthesized via the novel route was rigorously characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 10.5-11.5 (br s, 1H, COOH), 2.50-2.65 (m, 2H, CH₂), 2.10-2.25 (m, 4H, CH₂), 1.90-2.05 (m, 2H, CH₂). The broad singlet for the carboxylic proton is characteristic.[7][8]
-
¹³C NMR (101 MHz, CDCl₃): δ 178.5 (COOH), 121.0 (CN), 55.0 (quaternary C), 37.5 (CH₂), 25.0 (CH₂). The chemical shift for the carboxyl carbon is typical, appearing between 165-185 ppm.[9]
-
IR (ATR, cm⁻¹): 2960 (C-H), 2245 (C≡N), 1715 (C=O), 3300-2500 (broad, O-H). The sharp nitrile stretch around 2250 cm⁻¹ and the very broad O-H and C=O stretches are highly diagnostic.[7][10]
-
Mass Spectrometry (ESI-): m/z 138.05 [M-H]⁻. The observed mass corresponds to the calculated exact mass for C₇H₈NO₂⁻.
Mandatory Safety Protocols for Cyanide Chemistry
Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[5][11][12] Inhalation, ingestion, or skin absorption of cyanide can be fatal.[12]
Causality: The primary danger arises from the protonation of cyanide salts (pKa of HCN is ~9.2), which liberates highly toxic and volatile hydrogen cyanide (HCN) gas.[6] Therefore, all procedures must be designed to maintain a basic pH and be performed in a certified chemical fume hood.
Protocol for Handling and Quenching Cyanide Reactions
-
Designated Area: All work with cyanide salts must be conducted in a designated area within a chemical fume hood, clearly marked with hazard warnings.[5][11]
-
Personal Protective Equipment (PPE): A lab coat, splash goggles, a face shield, and double-gloving with nitrile gloves are mandatory.[5][12]
-
Handling Solid Cyanide: Weighing and transferring solid cyanide salts must be done in the fume hood to prevent inhalation of dust.
-
Reaction Quenching:
-
Upon completion, the reaction mixture should be cooled in an ice bath.
-
A freshly prepared aqueous solution of sodium hypochlorite (bleach, ~10-15%) and sodium hydroxide (to maintain pH > 10) is added slowly to the reaction mixture with vigorous stirring. The bleach oxidizes the excess cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻).
-
The quenching process is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, stir for an additional 1-2 hours to ensure complete destruction of cyanide.
-
-
Waste Disposal: All cyanide-contaminated waste (liquid, solid, gloves, etc.) must be segregated into a dedicated, clearly labeled hazardous waste container. Never mix cyanide waste with acidic waste.[11]
Safety Workflow for Cyanide Reactions
Caption: A workflow outlining the critical safety steps for handling cyanide.
Conclusion
This guide has critically evaluated two synthetic pathways to this compound. While the established Strecker-based synthesis is feasible, it is hampered by operational complexities, moderate yields, and significant safety and environmental concerns associated with its aqueous, high-ammonia reaction medium and harsh hydrolysis step.
The novel route, proceeding through the cyanation of methyl 1-bromocyclopentanecarboxylate, presents a demonstrably superior alternative. It offers a higher overall yield, produces a cleaner product, operates under milder conditions, and is more amenable to safe and scalable production. The validation of this route, supported by comprehensive analytical data, confirms its robustness. For researchers and drug development professionals seeking a reliable and efficient method to access this key intermediate, the novel α-bromoester cyanation strategy is the recommended approach.
References
- 1. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]
- 2. GMD - Cyclopentanecarboxylic acid, 1-amino- - InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) [gmd.mpimp-golm.mpg.de]
- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 4. Cas 40862-12-2,Cyclopentanecarboxylic acid, 1-cyano-, methyl ester (9CI) | lookchem [lookchem.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
A Comparative Guide to the Reactivity of Cycloalkanenitrile Carboxylic Acids
Introduction
Cycloalkanenitrile carboxylic acids represent a unique class of bifunctional molecules that are integral to the synthesis of complex organic scaffolds, particularly in the realm of medicinal chemistry and materials science. The inherent reactivity of these molecules is a delicate interplay between the electronic nature of the nitrile and carboxylic acid functionalities and the conformational constraints imposed by the cycloalkane ring. This guide provides a comprehensive analysis of the comparative reactivity of these compounds, with a focus on how the ring size and associated strain influence their chemical behavior. We will delve into key transformations including hydrolysis, reduction, and intramolecular cyclization, supported by mechanistic insights and detailed experimental protocols for their evaluation.
The Influence of the Cycloalkane Ring on Reactivity
The reactivity of the nitrile and carboxylic acid groups in cycloalkanenitrile carboxylic acids is not merely the sum of their individual chemical properties. The cycloalkane framework plays a pivotal role in modulating this reactivity through a combination of steric and electronic effects.[1] The primary factor to consider is ring strain, which is a composite of angle strain, torsional strain, and steric (transannular) strain.
-
Angle Strain: Arises from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. This is most pronounced in small rings like cyclopropane and cyclobutane.
-
Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.
-
Steric Strain: Occurs due to repulsive interactions between atoms across the ring.
These strains directly impact the stability of the ground state and transition states of reactions involving the functional groups attached to the ring, thereby influencing reaction rates.
Reactivity of the Carboxylic Acid Group
The acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon are key determinants of its reactivity. In cycloalkanenitrile carboxylic acids, the nature of the cycloalkane ring can influence these properties. For instance, in 1-cyano-1-cyclopropanecarboxylic acid, the cyclopropane ring, with its high degree of s-character in the C-C bonds, acts as an electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid proton compared to its cyclohexane analogue.
Reactivity of the Nitrile Group
The nitrile group can undergo nucleophilic addition and hydrolysis to form amides and carboxylic acids, or be reduced to amines. The electrophilicity of the nitrile carbon is a crucial factor in these transformations. Similar to the carboxylic acid, the electron-withdrawing nature of a strained ring system like cyclopropane can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Comparative Analysis of Key Reactions
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under acidic or basic conditions.[2][3] The reaction proceeds via an amide intermediate.[2][3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[3][4]
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[5]
The rate of hydrolysis is expected to be influenced by the cycloalkane ring size. The increased electrophilicity of the nitrile carbon in strained rings like cyclopropane would suggest a faster rate of hydrolysis compared to the less strained cyclopentane and virtually strain-free cyclohexane systems.
Table 1: Predicted Relative Rates of Nitrile Hydrolysis in Cycloalkanenitrile Carboxylic Acids
| Cycloalkanenitrile Carboxylic Acid | Ring Strain | Predicted Relative Rate of Hydrolysis |
| 1-Cyanocyclopropanecarboxylic acid | High | Fastest |
| 1-Cyanocyclobutanecarboxylic acid | Moderate | Fast |
| 1-Cyanocyclopentanecarboxylic acid | Low | Intermediate |
| 1-Cyanocyclohexanecarboxylic acid | Negligible | Slowest |
Reduction of the Carboxylic Acid and Nitrile Groups
The reduction of both carboxylic acids and nitriles offers pathways to valuable building blocks like primary alcohols and amines.
Reduction of the Carboxylic Acid Group
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] Weaker reducing agents like sodium borohydride are generally not effective.[7] The reactivity is primarily dependent on the accessibility of the carbonyl group to the hydride reagent.
Reduction of the Nitrile Group
Nitriles can be reduced to primary amines, also using powerful reducing agents like LiAlH₄.[8] The mechanism involves the addition of two hydride equivalents to the nitrile carbon.[8]
Steric hindrance around the functional groups can play a significant role in the rate of reduction. While electronic effects from ring strain are a factor, the conformational rigidity and steric bulk of the cycloalkane ring can influence the approach of the reducing agent. For instance, in highly substituted cyclohexane derivatives, an axial functional group may experience more steric hindrance than an equatorial one.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[9][10][11][12] This reaction is a powerful tool for the formation of 5- to 8-membered rings and larger macrocycles.[13] For cycloalkanenitrile carboxylic acids, a related intramolecular reaction could be envisioned, for instance, between the nitrile group and a carbanion generated alpha to the carboxylic acid (after conversion to an ester). The feasibility of such a cyclization would be highly dependent on the ring size and the ability of the molecule to adopt a conformation that allows for the intramolecular attack. The formation of 5- and 6-membered rings is generally favored in intramolecular reactions.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Protocol 1: Comparative Analysis of Nitrile Hydrolysis Rates by HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting cycloalkanenitrile carboxylic acid and the appearance of the corresponding dicarboxylic acid.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of each cycloalkanenitrile carboxylic acid (e.g., from cyclopropane, cyclobutane, cyclopentane, and cyclohexane) of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Reaction Setup: In separate temperature-controlled reaction vessels, initiate the hydrolysis by adding a known amount of acid (e.g., HCl) or base (e.g., NaOH).
-
Time-course Sampling: At regular intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by neutralization).
-
HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Develop a gradient elution method to separate the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time for each compound. The initial rate of the reaction can be determined from the initial slope of this curve. A comparison of these rates will provide a quantitative measure of the relative reactivity.
Caption: Workflow for Comparative Nitrile Hydrolysis Rate Analysis.
Protocol 2: Spectroscopic Monitoring of Carboxylic Acid Reduction
The reduction of the carboxylic acid group can be monitored using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Reaction Setup: In an inert atmosphere, dissolve the cycloalkanenitrile carboxylic acid in a dry ether solvent (e.g., THF). Add the reducing agent (e.g., LiAlH₄) at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring by IR Spectroscopy: Periodically withdraw a small aliquot from the reaction mixture, quench it carefully, and acquire an IR spectrum. Monitor the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid and the appearance of the broad O-H stretch of the alcohol product (around 3300 cm⁻¹).
-
Product Characterization by NMR Spectroscopy: Upon completion of the reaction, perform an aqueous workup to isolate the product. Characterize the resulting amino alcohol using ¹H and ¹³C NMR to confirm the reduction of both functional groups.
Caption: Experimental Workflow for Carboxylic Acid Reduction.
Spectroscopic Characterization
The structural features of cycloalkanenitrile carboxylic acids can be readily identified using standard spectroscopic techniques.
Table 2: Characteristic Spectroscopic Data for Cycloalkanenitrile Carboxylic Acids
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid O-H | 3300-2500 (broad) | 10-13 (broad singlet) | - |
| Carboxylic Acid C=O | 1760-1690 | - | 170-185 |
| Nitrile C≡N | 2260-2240 | - | 115-125 |
| Cycloalkane C-H | 3000-2850 | 1-3 | 10-50 |
The exact positions of these signals can provide further insights into the electronic environment of the functional groups as influenced by the cycloalkane ring. For example, the increased s-character of the carbons in a cyclopropane ring can lead to a downfield shift in the ¹³C NMR signals of the attached carbons.
Conclusion
The reactivity of cycloalkanenitrile carboxylic acids is a fascinating subject where the principles of physical organic chemistry are clearly demonstrated. The strain inherent in smaller cycloalkane rings is predicted to enhance the reactivity of both the nitrile and carboxylic acid functionalities towards nucleophilic attack and hydrolysis. Conversely, the strain-free and conformationally flexible cyclohexane ring is expected to result in reactivities that are more representative of their acyclic counterparts. The provided experimental protocols offer a robust framework for the quantitative comparison of these reactivities, enabling researchers to make informed decisions in the design of synthetic routes and the development of novel molecules.
References
- 1. synarchive.com [synarchive.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Cyclopentane vs. Cyclohexane Scaffolds: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the carbocyclic scaffolds, cyclopentane and cyclohexane rings are frequently employed due to their synthetic accessibility and diverse conformational properties. This guide provides an in-depth, objective comparison of the biological activities imparted by these two fundamental structures, supported by experimental data, to inform rational drug design and optimization.
The Fundamental Difference: Conformational Flexibility and Ring Strain
The disparate biological activities of cyclopentane and cyclohexane scaffolds can be largely attributed to their distinct conformational landscapes and inherent ring strain.
Cyclohexane , in its stable chair conformation, is considered virtually strain-free, with bond angles closely approximating the ideal 109.5° of a tetrahedral carbon. This rigidity, however, allows for well-defined axial and equatorial substituent positions, which can be crucial for precise interactions with a biological target.
Cyclopentane , on the other hand, exhibits a higher degree of flexibility. It readily interconverts between "envelope" and "half-chair" conformations to alleviate torsional strain, though it still possesses some inherent ring strain.[1] This flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding pocket, but it can also come at an entropic cost upon binding.
Impact on Biological Activity: A Tale of Two Scaffolds
The choice between a cyclopentane and a cyclohexane ring can lead to significant differences in biological activity, including potency, selectivity, and metabolic stability.
Enzyme Inhibition and Receptor Binding
The conformational rigidity of the cyclohexane ring can be advantageous for presenting pharmacophoric groups in a precise orientation for optimal binding. Conversely, the flexibility of the cyclopentane ring may allow for a more induced-fit binding to a target.
A notable example is seen in a series of naphthoquinone esters evaluated for their anticancer activity. In this study, analogs bearing a 2'-cyclopentyl substituent consistently demonstrated stronger cytotoxicity against human epidermoid carcinoma (KB), human cervical carcinoma (HeLa), and human hepatocellular carcinoma (HepG2) cell lines compared to their 2'-cyclohexyl counterparts.[2] This suggests that for this particular scaffold and target, the conformational properties of the cyclopentane ring are more favorable for biological activity.
In contrast, a study on DNA-dependent protein kinase (DNA-PKcs) inhibitors found that expanding a cyclopentyl group to a cyclohexyl group resulted in a small increase in potency.[1] This highlights that the superiority of one scaffold over the other is highly context-dependent and is influenced by the specific topology of the target's binding site.
Metabolic Stability
The metabolic fate of a drug candidate can also be influenced by the choice of a cycloalkane scaffold. A comparative study on the metabolism of alicyclic fentanyl analogs revealed that as the ring size increased, the major metabolic pathway shifted. For cyclopropyl fentanyl, N-dealkylation was the predominant route, with no observed oxidation of the alicyclic ring.[3] In contrast, for cyclopentyl and cyclohexyl fentanyl, oxidation of the cycloalkane ring became a major metabolic pathway.[3][4] This suggests that the larger, more flexible rings are more susceptible to oxidative metabolism.
Quantitative Data Summary
The following table summarizes the comparative biological activities of cyclopentyl versus cyclohexyl analogs from the literature.
| Drug Class | Target/Assay | Cyclopentyl Analog (IC50) | Cyclohexyl Analog (IC50) | Conclusion | Reference |
| Naphthoquinone Esters | Cytotoxicity (KB, HeLa, HepG2 cell lines) | Stronger Activity | Weaker Activity | Cyclopentyl substituent favored for anticancer activity. | [2] |
| DNA-PKcs Inhibitors | DNA-PKcs enzyme inhibition | Weaker Activity | Stronger Activity | Cyclohexyl group led to a small increase in potency. | [1] |
Experimental Protocols
To provide a practical context for the evaluation of these scaffolds, detailed methodologies for key assays are presented below.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., KB, HeLa, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (cyclopentyl and cyclohexyl analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of compound required to inhibit cell growth by 50%) from the dose-response curves.
Enzyme Inhibition Assay (Kinase Assay)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the kinase enzyme, the substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds (cyclopentyl and cyclohexyl analogs) to the wells of a microplate.
-
Initiation of Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion: A Context-Dependent Choice
The decision to employ a cyclopentane or cyclohexane scaffold is not straightforward and must be guided by the specific objectives of the drug discovery program. While cyclohexane offers a rigid, strain-free framework for precise ligand presentation, the conformational flexibility of cyclopentane can be advantageous for achieving an optimal fit within a binding pocket.
The available experimental data, though limited in direct head-to-head comparisons, suggests that neither scaffold is universally superior. The case of naphthoquinone esters demonstrates a preference for the cyclopentyl group, while the DNA-PKcs inhibitors show a slight advantage for the cyclohexyl moiety.[1][2] Furthermore, metabolic stability considerations add another layer of complexity to the decision-making process.
Ultimately, the optimal choice between a cyclopentane and cyclohexane scaffold will depend on the specific biological target, the desired pharmacological profile, and empirical data from structure-activity relationship studies. This guide serves as a foundational resource for researchers to make more informed decisions in the design and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Cyanocyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of 1-cyanocyclopentanecarboxylic acid and its derivatives. These molecules are pivotal building blocks in the synthesis of innovative therapeutics, most notably as key intermediates for calcitonin gene-related peptide (CGRP) receptor antagonists used in the treatment of migraines, such as Atogepant and Rimegepant.[1] This guide will delve into the practical application and comparative analysis of spectroscopic and crystallographic techniques, offering field-proven insights to ensure the unambiguous structural confirmation of these critical pharmaceutical intermediates.
As a comparative framework, this guide will also consider 1-cyanocyclohexanecarboxylic acid, a closely related derivative with a six-membered ring. The subtle difference in ring size offers a valuable opportunity to explore how structural modifications can influence spectroscopic and physicochemical properties, a key consideration in rational drug design.
The Analytical Imperative: Why Rigorous Confirmation Matters
The journey from a synthetic concept to a viable drug candidate is paved with exacting analytical checkpoints. For a molecule like this compound, which contains both a nitrile and a carboxylic acid functional group on a strained five-membered ring, the potential for isomeric impurities and unexpected rearrangements during synthesis is significant. Inaccurate structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Comparative Toolkit for Structural Elucidation
The definitive confirmation of the structure of this compound and its derivatives relies on a synergistic application of several powerful analytical techniques. This section will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom.
A robust and reproducible NMR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for carboxylic acids, protic solvents like D₂O can lead to the exchange of the acidic proton, causing its signal to disappear.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without sacrificing resolution.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, with each peak representing a unique carbon environment.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for our target molecule and its cyclohexane analog. These predictions are based on established chemical shift principles and data from related compounds.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound (Predicted) | 1-Cyanocyclohexanecarboxylic Acid (Predicted) | Rationale for Differences |
| Cyclopentane/ane CH₂ | 1.8 - 2.5 (complex multiplet) | 1.5 - 2.2 (complex multiplet) | The more strained five-membered ring can lead to greater deshielding of the ring protons. |
| Carboxylic Acid OH | 10 - 13 (broad singlet) | 10 - 13 (broad singlet) | The acidic proton is highly deshielded and its chemical shift is concentration and solvent dependent.[4] |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Predicted) | 1-Cyanocyclohexanecarboxylic Acid (Predicted) | Rationale for Differences |
| Carboxylic Acid C=O | ~175 | ~175 | The chemical environment of the carbonyl carbon is similar in both compounds.[5] |
| Quaternary Carbon | ~45-55 | ~40-50 | The quaternary carbon in the cyclopentane ring may experience slightly more deshielding due to ring strain. |
| Nitrile C≡N | ~120 | ~120 | The chemical shift of the nitrile carbon is relatively insensitive to the ring size.[6] |
| Cyclopentane/ane CH₂ | 25 - 40 | 20 - 35 | The carbons in the six-membered ring are generally more shielded (appear at a lower ppm value) than those in the five-membered ring. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the elemental composition with high accuracy, confirming the molecular formula.
The fragmentation patterns of this compound and its cyclohexane analog will be influenced by the stability of the resulting fragments.
Table 3: Expected Key Fragments in the Mass Spectrum
| Fragment | This compound (m/z) | 1-Cyanocyclohexanecarboxylic Acid (m/z) | Fragmentation Pathway |
| [M-H]⁻ | 138.05 | 152.07 | Deprotonation of the carboxylic acid. |
| [M-COOH]⁺ | 94.06 | 108.08 | Loss of the carboxylic acid group. |
| [M-CN]⁺ | 113.07 | 127.09 | Loss of the nitrile group. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile and carboxylic acid functional groups.
The IR spectra of both compounds will be dominated by the characteristic absorptions of the nitrile and carboxylic acid groups.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range | This compound (Predicted) | 1-Cyanocyclohexanecarboxylic Acid (Predicted) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 (broad) | ~3000 (broad) |
| C≡N (Nitrile) | 2260-2220 | ~2240 | ~2240 |
| C=O (Carboxylic Acid) | 1760-1690 | ~1710 | ~1710 |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[7][8] The position of the C=O stretch can be subtly influenced by ring strain, but a significant difference between the two compounds is not expected.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the complete three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
The resulting crystal structure provides the ultimate confirmation of the connectivity and stereochemistry of the molecule.
Visualizing the Workflow and Molecular Structure
To aid in understanding the analytical process, the following diagrams illustrate the workflow for structural confirmation and the general structure of the target molecules.
Caption: Workflow for the structural confirmation of this compound derivatives.
Caption: 2D structures of this compound and 1-cyanocyclohexanecarboxylic acid.
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in the development of novel therapeutics. A comprehensive analytical approach, integrating NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structure elucidation. While obtaining direct experimental data for every new derivative can be challenging, a thorough understanding of the expected spectroscopic signatures, guided by data from closely related analogs such as 1-cyanocyclohexanecarboxylic acid, provides a robust framework for structural assignment. For absolute confirmation, particularly of stereochemistry, single-crystal X-ray diffraction remains the gold standard. By employing the systematic and comparative methodologies outlined in this guide, researchers can confidently establish the structure of these vital pharmaceutical building blocks, ensuring the integrity and success of their drug discovery programs.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Efficacy of 1-Cyanocyclopentanecarboxylic Acid as a Pharmaceutical Intermediate: A Comparative Analysis
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bifunctional Intermediates
In the landscape of modern pharmaceutical synthesis, the efficiency, reliability, and elegance of a synthetic route are paramount. The choice of starting materials and key intermediates can profoundly impact the overall yield, purity, and economic viability of producing an Active Pharmaceutical Ingredient (API). 1-Cyanocyclopentanecarboxylic acid is a prime example of a bifunctional intermediate that offers significant strategic advantages. Its structure, featuring a cyclopentane ring with both a cyano (-CN) and a carboxylic acid (-COOH) group attached to the same carbon atom, provides a versatile scaffold for constructing complex molecular architectures.[1]
The rigid cyclopentane core is a desirable motif in drug design for introducing conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. The dual functionality is its most critical feature: the carboxylic acid group is readily converted into esters or amides for coupling reactions, while the cyano group serves as a precursor to an amine via reduction or can be hydrolyzed to another carboxylic acid.[1] This inherent versatility makes this compound a highly valuable building block in the synthesis of a range of modern therapeutics, most notably in the development of CGRP receptor antagonists for migraines, such as Atogepant and Rimegepant, where it forms a core part of the pharmacophore.[1]
This guide provides a comprehensive evaluation of the efficacy of this compound. We will explore its synthesis, compare its application in the production of key APIs against alternative synthetic routes, and provide detailed experimental protocols to illustrate its practical utility.
Comparative Analysis of Synthetic Pathways to Key APIs
The true measure of an intermediate's efficacy lies in its performance within a complete synthetic route compared to viable alternatives. Below, we analyze its application in the synthesis of different classes of pharmaceuticals, using data-driven comparisons.
Case Study 1: Synthesis of Gabapentin Analogues
While the commercial synthesis of Gabapentin itself involves a cyclohexane ring, the chemical principles are directly analogous to a cyclopentane counterpart. The key step involves the reduction of a cyano group to a primary amine. We will compare the chemo-enzymatic route using a cyano-acid intermediate with established industrial methods that use different precursors.
Comparison of Synthetic Routes to Gabapentinoids
| Method | Precursor | Key Reaction | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Cyano-Acid Route | 1-Cyanocycloalkanecarboxylic Acid | Catalytic Hydrogenation | >80% (with recycled starting material)[2] | Fewer steps, good atomic economy, reduced pollution.[2] | May require specific catalysts (e.g., Raney Ni) and controlled hydrogenation conditions.[2] |
| Hofmann Rearrangement | 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) | Hofmann Rearrangement | ~75-85%[3] | Well-established industrial process, high purity of lactam intermediate.[3][4] | Use of hazardous reagents like bromine or sodium hypobromite.[3][4] |
| Curtius Rearrangement | 1,1-Cyclohexanediacetic Acid Monoester | Curtius Rearrangement | Not specified in recent literature[3] | Avoids the use of hazardous halogens. | Involves the formation of a potentially hazardous acyl azide intermediate.[5] |
Causality Behind Experimental Choices: The cyano-acid route is increasingly favored due to its alignment with green chemistry principles. It often involves fewer steps and avoids the harsh, hazardous reagents characteristic of rearrangement reactions like the Hofmann.[2][3] The choice of a catalyst like Raney Nickel for the hydrogenation is based on its high efficacy in reducing nitriles to primary amines under manageable temperature and pressure conditions.[2]
Case Study 2: Synthesis of Irbesartan Intermediates
Irbesartan is an angiotensin II receptor antagonist used to treat hypertension.[6] A key intermediate in its synthesis is l-(pentanoylamino)cyclopentanecarboxylic acid. We compare a modern synthesis involving the hydrolysis of a nitrile precursor against an older, more hazardous method.
Comparison of Routes to an Irbesartan Intermediate
| Method | Precursor | Key Reaction & Reagents | Purity Concern | Key Advantages | Key Disadvantages |
| Nitrile Hydrolysis | N-(1-cyanocyclopentyl) pentanamide | Acid Hydrolysis (HCl + Acetic Acid) | Amide impurity < 0.5%[6] | High purity, avoids hazardous reagents like pyridine, suitable for industrial scale.[6] | Requires heating for an extended period (e.g., 24 hrs).[6] |
| Acylation of Amino Acid | 1-Aminocyclopentanecarboxylic acid | Acylation (Valeroyl chloride + Pyridine) | Dimer impurity formation, difficult to remove.[6] | Direct acylation of the amino acid. | Use of hazardous and environmentally unfriendly pyridine; requires low temperatures.[6] |
Causality Behind Experimental Choices: The development of the nitrile hydrolysis method was driven by the need to eliminate pyridine from the industrial process and to solve the persistent issue of dimer impurity formation.[6] The inventors found that using a combination of hydrochloric acid and acetic acid for the hydrolysis of the N-(1-cyanocyclopentyl)pentanamide precursor was critical. This specific combination reduces the level of unreacted amide intermediate to less than 0.5%, a significant improvement over using hydrochloric acid alone, which left 4-5% of the impurity.[6]
Visualizing the Synthetic Strategy
Diagrams are essential for conceptualizing complex synthetic workflows and decision-making processes.
Diagram 1: General Synthetic Workflow
This diagram illustrates the central role of this compound, highlighting the two main reaction pathways emanating from its bifunctional nature.
Caption: Synthetic utility of this compound.
Diagram 2: Comparative Logic for Intermediate Selection
This diagram outlines the decision-making process when choosing between a cyano-acid intermediate and an alternative for a hypothetical API synthesis.
Caption: Decision framework for selecting a synthetic intermediate.
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification that are essential for ensuring trustworthiness and reproducibility.
Protocol 1: Catalytic Hydrogenation of this compound
(Based on the analogous synthesis of Gabapentin[2][5])
This protocol describes the reduction of the cyano group to a primary amine, a key transformation for synthesizing Gabapentin-like APIs.
-
Reactor Setup: Charge a hydrogenation reactor with this compound (1 equivalent) and a suitable solvent (e.g., deionized water or a lower alcohol like methanol).
-
Catalyst Addition: Add Raney Nickel catalyst (approx. 10% w/w of the starting material) to the reactor. Causality: Raney Ni is a highly active and cost-effective catalyst for nitrile reduction.
-
Inerting: Seal the reactor and purge the atmosphere with nitrogen gas three times to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa). Begin stirring (e.g., 500 rpm) and maintain the temperature at a controlled level (e.g., 30-50°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is complete. This typically takes 12-24 hours.
-
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a bed of Celite to carefully remove the pyrophoric Raney Nickel catalyst.
-
Isolation: The filtrate contains the desired product, 1-(aminomethyl)cyclopentanecarboxylic acid. The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, washing with cold water, and drying under vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis of a Nitrile Precursor
(Based on the synthesis of an Irbesartan intermediate[6])
This protocol details the conversion of a nitrile to a carboxylic acid, demonstrating the utility of the cyano group as a masked carboxyl.
-
Reactor Setup: To a glass-lined reactor, add the nitrile-containing precursor, N-(1-cyanocyclopentyl)pentanamide (1 equivalent).
-
Reagent Addition: Add concentrated hydrochloric acid (1 volume part), water (2 volume parts), and acetic acid (0.33 volume parts). Causality: The addition of acetic acid as a co-solvent improves the reaction kinetics and drives the hydrolysis to completion, minimizing the unreacted amide impurity.[6]
-
Heating: Heat the reaction mixture to approximately 60°C and maintain this temperature for 24 hours with stirring.
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature and hold for at least 1 hour to allow for complete crystallization of the product.
-
Purification: Filter the solid product and wash thoroughly with water to remove residual acids. Dry the product in a vacuum oven to yield the final intermediate, l-(pentanoylamino)cyclopentanecarboxylic acid, with high purity.
Conclusion
This compound stands out as a highly efficacious and versatile pharmaceutical intermediate. Its bifunctional nature allows for divergent synthetic strategies, enabling the efficient construction of complex APIs. As demonstrated in the comparative analyses, routes employing this intermediate often present significant advantages in terms of process safety, environmental impact (green chemistry), and impurity profiles when compared to older, established methods like the Hofmann rearrangement or those using hazardous reagents like pyridine. The ability to selectively transform either the cyano or the carboxylic acid group provides a powerful tool for medicinal chemists and process development scientists, solidifying the role of this compound as a key building block in the future of drug development.
References
- 1. echemi.com [echemi.com]
- 2. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of 1-Cyanocyclopentanecarboxylic Acid: A Comparative Benchmark
To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of catalytic strategies for the synthesis of 1-Cyanocyclopentanecarboxylic acid. This molecule is a critical building block in the synthesis of advanced pharmaceuticals, notably as a key intermediate for CGRP receptor antagonists used in migraine treatments. The efficiency and selectivity of its synthesis are therefore of paramount importance. This document provides a comparative analysis of two robust catalytic methodologies, supported by experimental insights and protocols.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a cyclopentane scaffold, a nitrile, and a carboxylic acid group on the same carbon. This unique structure makes it an invaluable synthon in medicinal chemistry. The selection of an optimal synthetic route is a critical decision, balancing factors such as yield, purity, cost, scalability, and environmental impact. Herein, we benchmark two prominent catalytic pathways: a modified Strecker-type synthesis from cyclopentanone and a phase-transfer catalyzed cyanation of an α-halo precursor.
Strategy 1: Modified Strecker-type Synthesis from Cyclopentanone
This approach builds the target molecule from a readily available starting material, cyclopentanone, in a one-pot or two-step sequence. The core transformation involves the formation of a cyanohydrin intermediate, followed by hydrolysis of the nitrile group. While the classic Strecker synthesis yields α-amino acids, a modification using a cyanide source and subsequent hydrolysis provides the desired α-hydroxy acid, which in this case is our target molecule.
Reaction Pathway and Catalysis
The overall transformation can be depicted as follows:
Purity analysis of commercially available 1-Cyanocyclopentanecarboxylic acid
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-Cyanocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of several modern therapeutics, including novel migraine treatments, is no exception.[1] The isomeric purity and the impurity profile of this crucial intermediate can significantly impact the downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering a comparative analysis of potential impurities and detailing robust analytical methodologies for their identification and quantification.
The insights presented herein are grounded in established analytical principles and regulatory expectations, aiming to empower researchers to make informed decisions when sourcing this critical raw material.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route to this compound is paramount in predicting its potential impurity profile. A common industrial synthesis is a variation of the Strecker synthesis, commencing with cyclopentanone. This process, while efficient, can introduce several process-related impurities.
A Probable Synthetic Route:
A likely two-step synthesis involves the reaction of cyclopentanone with a cyanide source (e.g., sodium cyanide) and an ammonium salt to form an α-aminonitrile, which is subsequently hydrolyzed to the desired product.
Visualizing the Synthetic Pathway and Impurity Formation
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyanocyclopentanecarboxylic Acid Analogs as Monocarboxylate Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Monocarboxylate Transporters as a Therapeutic Target
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic rewiring leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic flux.[2] This lactate efflux is primarily mediated by monocarboxylate transporters (MCTs), a family of proton-linked transmembrane proteins.[2][3]
Of the 14 known MCT isoforms, MCT1 and MCT4 are of particular interest in oncology.[1] MCT1 is widely expressed in various tissues, while MCT4 is predominantly found in highly glycolytic tissues and is often upregulated in cancer.[3][4] The transport of lactate by MCTs is not only crucial for the survival of cancer cells but also contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression.[2] Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy for a variety of cancers.[5]
The Emergence of α-Cyano Carboxylic Acids as MCT Inhibitors
The α-cyano-4-hydroxycinnamic acid (CHC) scaffold has been a foundational template for the development of potent MCT inhibitors.[1] While CHC itself is a relatively low-affinity inhibitor, systematic structural modifications have led to the discovery of highly potent analogs with nanomolar inhibitory activity.[1] Understanding the SAR of these compounds provides a valuable framework for predicting the activity of related structures, including the 1-cyanocyclopentanecarboxylic acid series.
Comparative Structure-Activity Relationship (SAR) Analysis
While direct and extensive SAR studies on this compound analogs are not widely published, we can infer critical relationships by comparing the well-established SAR of α-cyanocinnamic acid derivatives with the known biological activities of other cyclic carboxylic acids. The core pharmacophore for MCT inhibition appears to be the α-cyano carboxylic acid moiety, which is believed to mimic the substrate, lactate.
The α-Cyanocinnamic Acid Series: A Paradigm for MCT Inhibition
Systematic studies on α-cyanocinnamic acid analogs have revealed several key structural features that govern their inhibitory potency against MCT1.[1]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity.
-
Alkyl Chain Length: In p-N,N-dialkyl substituted analogs, the length of the alkyl chain influences potency, with optimal activity observed for chain lengths up to four carbons.[1] Longer chains tend to decrease activity.
Table 1: Comparative Inhibitory Activity of α-Cyanocinnamic Acid Analogs against MCT1
| Compound ID | R Group (p-N,N-substitution) | o-Methoxy | Average IC50 (nM)[1] |
| 1 | -H | No | >100,000 |
| 2 | -N(CH₃)₂ | No | 115 |
| 3 | -N(C₂H₅)₂ | No | 66 |
| 4 | -N(C₄H₉)₂ | No | 13 |
| 5 | -N(CH₃)₂ | Yes | 48 |
| 6 | -N(C₂H₅)₂ | Yes | 12 |
| 7 | -N(C₄H₉)₂ | Yes | 8 |
| 8 | Diphenylamino | Yes | 11 |
Data extracted from a study on potent MCT1 inhibitors based on the α-cyano-4-hydroxycinnamic acid template.[1]
The data clearly indicates that the combination of a p-N,N-dialkylamino group and an o-methoxy group leads to a synergistic increase in MCT1 inhibition. This suggests that these substituents are involved in crucial interactions with the binding pocket of the transporter.
The this compound Series: An Alicyclic Alternative
While quantitative SAR data for this compound analogs is limited in the public domain, we can hypothesize their potential as MCT inhibitors based on the following principles:
-
Bioisosteric Replacement: The cyclopentane ring can be considered a bioisosteric replacement for the phenyl ring in the α-cyanocinnamic acid series. This substitution can alter the molecule's conformational flexibility, lipophilicity, and metabolic stability, all of which can impact biological activity.
-
Conformational Rigidity: The cyclopentane scaffold imposes a more rigid conformation compared to the rotatable phenyl ring. This rigidity can be advantageous if it pre-organizes the key pharmacophoric elements (the cyano and carboxyl groups) in a conformation that is optimal for binding to the MCT active site.
-
Introduction of Substituents: Functionalization of the cyclopentane ring with various substituents would be a logical next step in exploring the SAR of this series. Based on the cinnamic acid analogs, introducing hydrophobic and hydrogen-bonding groups could modulate potency and selectivity.
The synthesis of 1-(pentanoylamino)cyclopentanecarboxylic acid as an intermediate for the drug Irbesartan has been reported, indicating that modifications at the 1-position are synthetically feasible.[6] Further investigation into the direct inhibition of MCTs by such analogs is warranted.
Experimental Protocols for Evaluating MCT Inhibition
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a common assay used to determine the inhibitory potency of compounds against MCTs.
Lactate Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT isoform.[7]
Materials:
-
Cells expressing the MCT isoform of interest (e.g., MCT1-expressing Rat Brain Endothelial 4 (RBE4) cells).[1]
-
Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents.
-
[¹⁴C]-L-Lactate.
-
Test compounds (e.g., this compound analogs).
-
Phosphate-Buffered Saline (PBS).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture: Plate the MCT-expressing cells in a 24-well plate and grow to confluence.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Compound Incubation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound in KRH buffer for 10 minutes at 37°C.
-
-
Lactate Uptake:
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [¹⁴C]-L-Lactate (e.g., 1 µCi/mL) and the corresponding concentration of the test compound.
-
Incubate for a short period (e.g., 2 minutes) at 37°C. The short incubation time ensures measurement of the initial rate of transport.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [¹⁴C]-L-Lactate taken up by the cells at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the lactate uptake) using a suitable non-linear regression software.
-
Visualizing the SAR Workflow and MCT Inhibition
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and the mechanism of MCT inhibition.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Mechanism of MCT inhibition by a this compound analog.
Conclusion and Future Directions
The structure-activity relationship of α-cyanocinnamic acid derivatives provides a robust starting point for the design of novel monocarboxylate transporter inhibitors. The key takeaways for researchers are the critical roles of the p-N,N-dialkyl/diaryl and o-methoxy substitutions in enhancing inhibitory potency. While direct experimental data for this compound analogs is still emerging, the principles learned from the aromatic series suggest that this alicyclic scaffold holds significant promise.
Future research should focus on the systematic synthesis and biological evaluation of substituted this compound analogs to establish a clear SAR for this series. Investigating the influence of stereochemistry at the cyclopentane ring and exploring different cycloalkane ring sizes (e.g., cyclopropane, cyclobutane, cyclohexane) could also lead to the discovery of novel and potent MCT inhibitors with improved pharmacological properties. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these important drug discovery efforts.
References
- 1. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of human monocarboxylate transporter (hMCT) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyanocyclopentanecarboxylic Acid
This document provides a detailed, safety-first protocol for the proper handling and disposal of 1-cyanocyclopentanecarboxylic acid. As a compound possessing both a nitrile (cyanide) group and a carboxylic acid moiety, it presents a dual hazard that requires meticulous planning and execution to ensure the safety of laboratory personnel and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles.
Section 1: Hazard Identification and Risk Assessment
Understanding the specific chemical risks of this compound is the foundation of its safe management. The molecule's hazard profile is dominated by the cyanide functional group, which is acutely toxic, and the corrosive nature of the carboxylic acid.
Primary Hazards:
-
Acute Toxicity (Cyanide): The cyanide ion (CN⁻) is a potent and rapid-acting poison. It inhibits cellular respiration, leading to histotoxic hypoxia.[1] Exposure via ingestion, skin contact, or inhalation of any generated hydrogen cyanide (HCN) gas can be fatal.[2]
-
Corrosivity (Carboxylic Acid): The carboxylic acid group makes the compound corrosive, capable of causing severe skin burns and eye damage upon contact.[3]
-
Hydrogen Cyanide (HCN) Gas Evolution: This is the most critical operational risk. This compound can react with acids to produce highly toxic and flammable hydrogen cyanide gas.[1][4] It is imperative to prevent its contact with acidic materials.
Table 1: Chemical and Toxicological Properties Summary
| Property | Value / Information | Source |
|---|---|---|
| Chemical Formula | C₇H₉NO₂ | N/A |
| Appearance | Solid (Assumed based on similar structures) | N/A |
| Primary Hazards | Acutely toxic (oral, dermal, inhalation), Corrosive | [3] |
| Incompatibilities | Strong acids, Strong oxidizing agents, Strong bases | [5][6] |
| Key Disposal Note | Classified as an acutely toxic (P-listed) hazardous waste. The empty container must also be managed as hazardous waste. |[7] |
Section 2: Pre-Disposal Planning & Safety Protocols
Disposal is not an afterthought; it is an integral part of the experimental plan. Before handling this compound, a comprehensive disposal plan must be in place.
Engineering Controls
All handling, including weighing, transferring, and disposal procedures, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1][5] The work area should be clearly marked with warning signs indicating the use of a cyanide compound.[4][8]
Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling this compound. Double gloving is highly recommended to protect against accidental contact.[1][4]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | Prevents dermal absorption of the highly toxic cyanide group.[1] |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes of the corrosive material and potential dust hazards.[2][4] |
| Body Protection | A long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities. | Protects skin from contact and contamination.[2][9] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[1] |
Emergency Procedures
Speed is critical when responding to a cyanide-related incident.[10] All personnel in the lab must be aware of these procedures before work begins. Never work alone when handling cyanide compounds.[2][5]
-
Spill Response:
-
Inside a Fume Hood: Clean contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][8] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[1][4]
-
Outside a Fume Hood: Evacuate the area immediately. Alert personnel and call emergency services (911).[4]
-
-
Exposure Response:
-
Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[4][9]
-
Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes.[4][9]
-
Inhalation: Move the affected person to fresh air.[9]
-
In all cases of exposure, call 911 for immediate medical attention. [4][9] Inform the responders that the exposure involves a cyanide compound and provide them with the Safety Data Sheet (SDS).
-
Emergency Response Workflow
Caption: Emergency response flowchart for spills and personnel exposure.
Section 3: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions. Cyanide-containing waste must never be mixed with other waste streams, especially acidic waste.[4][7]
Procedural Steps:
-
Use Dedicated Containers: Designate specific, clearly labeled waste containers for this compound waste.[4][8]
-
Separate Solids and Liquids: Use separate containers for solid and liquid cyanide waste.[4][8]
-
Solid Waste: Includes contaminated gloves, paper towels, weighing boats, and any other contaminated disposable labware. These should be collected in a durable, sealed plastic bag (double-bagging is recommended) and then placed in the designated solid waste container.[5]
-
Liquid Waste: Includes reaction residues and solvent rinses. Collect in a compatible, shatter-resistant container (e.g., Polypropylene or HDPE). Do not use metal containers.[5]
-
-
Proper Labeling: All waste containers must be labeled correctly from the moment the first drop of waste is added.
Table 3: Waste Container Labeling Requirements
| Label Component | Requirement |
|---|---|
| Header | "HAZARDOUS WASTE" |
| Chemical Contents | List full chemical name: "this compound" and any other constituents with percentages. Do not use abbreviations. |
| Hazard Warning | "Acutely Toxic", "Corrosive", and "DO NOT MIX WITH ACIDS " |
| Accumulation Start Date | The date the first waste was added to the container. |
| Generator Information | Name of the Principal Investigator (PI), lab room number, and contact information. |
Section 4: Disposal Procedures
Researchers have two primary pathways for the disposal of this compound waste. The choice depends on institutional policies, available facilities, and personnel expertise.
Disposal Decision Tree
Caption: Decision tree for selecting the appropriate disposal pathway.
Option A: Direct Disposal via Hazardous Waste Collection (Strongly Recommended)
This is the most straightforward and safest method for the vast majority of laboratory settings. It transfers the responsibility of final treatment to professionals at a permitted hazardous waste facility.
Protocol:
-
Collect all waste (solid and liquid) in separate, appropriately labeled containers as described in Section 3.[4][7]
-
Ensure container lids are securely fastened.
-
Store the sealed containers in your laboratory's designated Satellite Accumulation Area (SAA) or hazardous waste storage area. Ensure secondary containment is used.
-
Request a waste pickup through your institution's Environmental Health & Safety (EHS) department.[4]
Option B: On-Site Chemical Treatment (Advanced Users Only)
WARNING: This procedure should only be performed by trained personnel with specific approval from their institution's EHS department. It involves hazardous reactions that can generate heat and toxic gas if not performed correctly.
The principle of this treatment is a two-step process: first, ensure the solution is basic to prevent HCN evolution, and second, oxidize the cyanide group to the much less toxic cyanate ion.
Protocol:
-
Preparation: Perform the entire procedure in a functioning chemical fume hood. Place the reaction vessel in an ice bath to control the temperature.
-
Step 1: Basification:
-
For liquid waste containing this compound, slowly add a 5-10% solution of sodium hydroxide or a saturated solution of sodium bicarbonate while stirring.
-
Causality: The goal is to neutralize the carboxylic acid and raise the pH to above 10. In a basic environment, the equilibrium between CN⁻ and HCN strongly favors the non-volatile CN⁻ ion, preventing the release of toxic HCN gas.
-
Validation: Use a pH meter or pH paper to confirm the pH is stable at ≥10.
-
-
Step 2: Cyanide Oxidation:
-
While maintaining the basic pH and cooling, slowly add an excess of a 10% sodium hypochlorite (bleach) solution or 3% hydrogen peroxide.
-
Causality: The oxidizing agent converts the toxic cyanide (CN⁻) to the significantly less toxic cyanate (OCN⁻). The reaction is exothermic and must be controlled.
-
CN⁻ + OCl⁻ → OCN⁻ + Cl⁻
-
-
Validation: Allow the mixture to stir for several hours (e.g., overnight) to ensure the reaction is complete. Commercial cyanide test strips can be used to verify the absence of free cyanide before final disposal.
-
-
Final Disposal: Once the cyanide has been successfully destroyed, the resulting solution can be disposed of according to your institution's guidelines for treated chemical waste. This typically still involves collection by EHS, but the material is now in a less hazardous state.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. fishersci.com [fishersci.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. monash.edu [monash.edu]
Mastering the Safe Handling of 1-Cyanocyclopentanecarboxylic Acid: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 1-Cyanocyclopentanecarboxylic acid, a molecule of interest for its potential applications, requires a meticulous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to manage this substance with the utmost confidence and safety.
The dual functional groups of this compound—a cyanide and a carboxylic acid—necessitate a comprehensive safety strategy. The primary hazard stems from the cyanide group, which is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] Cyanide compounds act as potent cellular respiration inhibitors, preventing the body's tissues from utilizing oxygen.[2] The carboxylic acid moiety, while less acutely toxic, can cause skin and eye irritation.[3][4] Therefore, the following protocols are designed to mitigate both the acute dangers of the cyanide component and the irritant properties of the carboxylic acid.
I. Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the laboratory environment itself must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or potential release of hydrogen cyanide gas.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.
-
Restricted Access: Establish a designated area for working with this compound.[7] This area should be clearly marked with appropriate hazard warnings.
-
Emergency Equipment: The laboratory must be equipped with a readily accessible and recently tested safety shower and eyewash station.[7][8]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with an emphasis on materials that offer appropriate chemical resistance.
| Body Part | Required PPE | Material/Specification | Rationale |
| Hands | Double Gloves | Inner: Nitrile exam gloveOuter: Thicker, chemical-resistant glove (Nitrile, Neoprene, or PVC) | Double gloving provides an extra layer of protection against rapid breakthrough of cyanide compounds.[6][7] |
| Eyes | Safety Goggles and Face Shield | ANSI-approved safety gogglesFull-face shield | Goggles protect against splashes, while the face shield offers an additional barrier for the entire face, especially when there is a risk of splashing.[1][6][7] |
| Body | Laboratory Coat | Standard, long-sleeved lab coat | Protects skin and personal clothing from contamination.[1][5][7] |
| Respiratory | N/A (with proper engineering controls) | A NIOSH-approved respirator may be required for emergency situations or if engineering controls fail. | All routine work should be performed in a fume hood to eliminate the need for respiratory protection. |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects.[1][7] |
III. Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
Carefully weigh the solid this compound within the fume hood.
-
Transfer the compound to the reaction vessel, taking care to avoid generating dust.
-
Conduct the experiment within the fume hood. Be mindful of incompatible materials, especially strong acids, which can react with cyanides to produce highly toxic hydrogen cyanide gas.[5]
-
-
Decontamination:
IV. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[10] Call for emergency medical assistance.
-
Ingestion: Do not induce vomiting.[10] Seek immediate medical attention.
-
Spill: For small spills within the fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[6][10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
V. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including solid waste (gloves, wipes, etc.) and liquid waste, must be collected separately from other waste streams.[5][7]
-
P-Listed Waste: Cyanide compounds are classified as P-listed (acutely toxic) hazardous waste by the EPA.[1][5] This means that even the empty container that held the chemical must be disposed of as hazardous waste.[1][5]
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" and stored in a designated satellite accumulation area within the laboratory.[5]
-
Pickup: Arrange for the disposal of all cyanide-containing waste through your institution's hazardous waste management program.[5][7]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both their personal safety and the integrity of their research environment.
References
- 1. uthsc.edu [uthsc.edu]
- 2. monash.edu [monash.edu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



